10-methyltridecanoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C35H62N7O17P3S |
|---|---|
Molekulargewicht |
977.9 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 10-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-12-23(2)13-10-8-6-7-9-11-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI-Schlüssel |
JHAKFNKIHCGKPO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core of Branched-Chain Lipid Synthesis: A Technical Guide to the 10-Methyltridecanoyl-CoA Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 10-methyltridecanoyl-CoA, a key intermediate in the formation of branched-chain fatty acids. This document details the enzymatic pathway, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for the study of this metabolic route. The information herein is intended to support research and development efforts in microbiology, metabolic engineering, and drug discovery.
Introduction to Branched-Chain Fatty Acid Biosynthesis
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation.[1][2] Unlike the linear structure of straight-chain fatty acids, BCFAs possess methyl branches, typically near the terminus of the acyl chain. The nomenclature of these fatty acids is determined by the position of this methyl group; iso- fatty acids have a methyl group on the penultimate carbon, while anteiso- fatty acids have a methyl group on the antepenultimate carbon.[3]
The biosynthesis of this compound, which is systematically named 12-methyltridecanoyl-CoA and classified as an iso-branched fatty acid, follows the general paradigm of fatty acid synthesis but with a crucial difference in the initial priming step.
The Biosynthetic Pathway of this compound
The synthesis of this compound begins with a specific branched-chain primer and proceeds through iterative elongation cycles catalyzed by the fatty acid synthase (FAS) system.
Primer Generation: The Link to Amino Acid Catabolism
The journey to this compound commences with the catabolism of the branched-chain amino acid L-valine. This process yields isobutyryl-CoA, the specific starter unit, or primer, for the synthesis of iso-even-numbered fatty acids.[3][4]
Elongation by the Fatty Acid Synthase (FAS) Machinery
Once formed, isobutyryl-CoA is loaded onto the acyl carrier protein (ACP) of the fatty acid synthase complex. The subsequent elongation of the acyl chain is carried out by the sequential addition of two-carbon units derived from malonyl-CoA.[5][6] Each elongation cycle comprises four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.
The specificity of the fatty acid synthase for branched-chain primers is a key determinant in the production of BCFAs.[1][2] In organisms that synthesize BCFAs, the FAS system exhibits a preference for primers such as isobutyryl-CoA over the acetyl-CoA used for straight-chain fatty acids.[1]
The final product, this compound (as part of a longer-chain fatty acid), is released from the ACP by a thioesterase.
Below is a DOT script representation of the core biosynthetic pathway.
Quantitative Data
The enzymatic reactions in the this compound biosynthesis pathway are characterized by specific kinetic parameters. The following table summarizes key quantitative data for the enzymes involved.
| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Organism | Reference |
| Branched-chain aminotransferase | L-Valine | 800 - 1200 | Not reported | E. coli | [7] |
| Branched-chain α-keto acid dehydrogenase | α-Ketoisovalerate | 20 - 50 | 5 - 10 | Bovine Kidney | [7] |
| Fatty Acid Synthase (FAS) | Isobutyryl-CoA | 5 - 15 | 0.1 - 0.5 | B. subtilis | [1] |
| Fatty Acid Synthase (FAS) | Malonyl-CoA | 10 - 30 | 50 - 100 | Rat Liver | [3] |
| β-Ketoacyl-ACP synthase (KAS) | Acyl-ACP, Malonyl-ACP | 1 - 10 | 10 - 20 | E. coli | [5] |
Note: Kinetic parameters can vary significantly depending on the organism and experimental conditions.
Experimental Protocols
The study of this compound biosynthesis requires specific experimental methodologies. This section provides detailed protocols for key experiments.
Fatty Acid Synthase (FAS) Activity Assay
This protocol measures the activity of FAS by monitoring the consumption of NADPH, a required cofactor in the elongation cycle.
Materials:
-
Purified Fatty Acid Synthase
-
50 mM Phosphate (B84403) Buffer (pH 7.2)
-
Bovine Serum Albumin (fatty acid-free)
-
1 mM Dithiothreitol (DTT)
-
200 µM NADPH
-
50 µM Isobutyryl-CoA (or other primer)
-
50 µM Malonyl-CoA
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer, 0.5 mg/mL BSA, and 1 mM DTT.
-
Add 200 µM NADPH and 50 µM isobutyryl-CoA to the reaction mixture.
-
Initiate the reaction by adding the purified FAS enzyme.
-
Start the elongation by adding 50 µM malonyl-CoA.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
The following DOT script illustrates the workflow for the FAS activity assay.
Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the preparation and analysis of fatty acid methyl esters (FAMEs) from biological samples to identify and quantify 10-methyltridecanoic acid.
Materials:
-
Biological sample (e.g., bacterial cell pellet)
-
Methanol
-
Acetyl Chloride
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Lipid Extraction: Perform a total lipid extraction from the biological sample using a method such as the Bligh-Dyer extraction.
-
Transesterification to FAMEs: a. Resuspend the lipid extract in methanol. b. Slowly add acetyl chloride while cooling on ice. c. Heat the mixture at 100°C for 1 hour. d. Cool the reaction and add hexane, followed by saturated NaCl solution. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane layer containing the FAMEs. g. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject the FAMEs sample into the GC-MS system. b. Use a temperature program that effectively separates the different FAMEs. For example: initial temperature of 100°C for 2.5 min, ramp to 175°C at 50°C/min, hold for 20 min, ramp to 225°C at 5°C/min, and hold for 3 min.[3] c. Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode to identify and quantify the FAME corresponding to 10-methyltridecanoic acid based on its retention time and mass spectrum.
The following DOT script outlines the logical flow of the GC-MS analysis protocol.
References
- 1. Relationship of primer specificity of fatty acid de novo synthetase to fatty acid composition in 10 species of bacteria and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 7. lsi.princeton.edu [lsi.princeton.edu]
The Pivotal Role of 10-Methyltridecanoyl-CoA in Bacterial Anteiso-Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial lipid metabolism, branched-chain fatty acids (BCFAs) play a crucial role in maintaining cell membrane fluidity and integrity, particularly in response to environmental stressors. Among the various BCFAs, anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon, are of significant interest. A key intermediate in the biosynthesis of the prominent anteiso-C15:0 fatty acid is 10-methyltridecanoyl-CoA. This technical guide provides an in-depth exploration of the function of this compound in bacteria, detailing its biosynthetic pathway, the enzymes involved, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially target this vital metabolic pathway.
Core Function: An Essential Intermediate in Anteiso-Fatty Acid Elongation
The primary and well-established function of this compound in bacteria is its role as a key intermediate in the synthesis of anteiso-C15:0 fatty acid. It represents a 14-carbon acyl-CoA with a methyl group at the 10th position, poised for the final elongation step to produce the 15-carbon anteiso-fatty acid. The biosynthesis of anteiso-fatty acids is a specialized branch of the type II fatty acid synthase (FASII) system found in many bacteria, notably in Gram-positive organisms like Bacillus subtilis and Listeria monocytogenes.[1][2][3]
The synthesis of anteiso-fatty acids, and by extension the formation of this compound, is critical for bacteria to adapt to changes in their environment, particularly temperature fluctuations. The presence of anteiso-fatty acids in the cell membrane helps to maintain optimal fluidity, which is essential for the proper function of membrane-embedded proteins and for overall cell survival.[1][2]
The Biosynthetic Pathway of this compound
The journey to this compound begins with the branched-chain amino acid L-isoleucine. The metabolic pathway can be summarized in the following key steps:
-
Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA. This conversion is a multi-step process initiated by a branched-chain amino acid transaminase (BCAT) to form α-keto-β-methylvalerate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to yield 2-methylbutyryl-CoA.[4] This molecule serves as the specific primer for the synthesis of all odd-numbered anteiso-fatty acids.
-
Initiation of Fatty Acid Synthesis: The primer, 2-methylbutyryl-CoA, is condensed with malonyl-ACP (acyl carrier protein) by the enzyme β-ketoacyl-ACP synthase III (FabH). This initial condensation step is a critical determinant for the synthesis of branched-chain fatty acids.[5]
-
Elongation Cycles: The resulting acyl-ACP undergoes successive rounds of elongation by the FASII system. Each cycle adds a two-carbon unit from malonyl-ACP and involves four conserved reactions: condensation (catalyzed by FabB/FabF), reduction (catalyzed by FabG), dehydration (catalyzed by FabZ/FabA), and a second reduction (catalyzed by FabI).
-
Formation of 10-Methyltridecanoyl-ACP: After five cycles of elongation, the initial 5-carbon primer (from 2-methylbutyryl-CoA) has been extended by ten carbons, resulting in a 15-carbon acyl-ACP intermediate. At the penultimate elongation step, a 13-carbon acyl-ACP with a methyl group at the 10th position (10-methyltridecanoyl-ACP) is formed. This is then converted to this compound, although the direct detection and quantification of this specific CoA ester in bacterial cells is not commonly reported in the literature. It is important to note that fatty acid synthesis primarily proceeds with acyl-ACP intermediates, with the final fatty acid product being released from ACP. The corresponding acyl-CoA may be formed for other metabolic purposes or during lipid remodeling.
The following diagram illustrates the biosynthetic pathway leading to the formation of anteiso-C15:0, highlighting the position of this compound as a key precursor.
Caption: Biosynthesis of anteiso-C15:0 fatty acid from L-isoleucine.
Quantitative Data
While the qualitative role of this compound as an intermediate is well-established, specific quantitative data for this molecule in bacteria is scarce in publicly available literature. Most studies focus on the relative abundance of the final fatty acid products. However, data on the intracellular concentrations of precursor acyl-CoAs in Bacillus subtilis provides some context for the pool of molecules involved in branched-chain fatty acid synthesis.
| Acyl-CoA Ester | Concentration in Non-sporulating B. subtilis (µM)[6] | Concentration in Sporulating B. subtilis (µM)[6] |
| Isobutyryl-CoA | 2.8 ± 0.5 | 14.3 ± 3.2 |
| Isobutyryl-d7-CoA (from labeled valine) | 5.7 ± 0.8 | 24.6 ± 6.9 |
| Propionyl-CoA | 52.0 ± 24.8 | 0.2 ± 0.2 |
| 2-Methylbutyryl-CoA | Not Reported | Not Reported |
Experimental Protocols
The study of this compound and its role in bacterial metabolism relies on a combination of techniques for the extraction, identification, and quantification of fatty acids and their intermediates.
Extraction and Analysis of Bacterial Fatty Acids (as Methyl Esters)
A common method for analyzing the fatty acid composition of bacterial cells involves the conversion of fatty acids to their more volatile methyl esters (FAMEs) for analysis by gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
Protocol Outline:
-
Cell Harvesting: Bacterial cells are grown to the desired growth phase and harvested by centrifugation.
-
Saponification: The cell pellet is treated with a strong base (e.g., NaOH in methanol) at high temperature to release fatty acids from lipids.
-
Methylation: The saponified fatty acids are then esterified to form FAMEs. This is typically achieved by adding an acidic methanol (B129727) solution (e.g., HCl in methanol) and heating.
-
Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether).
-
Analysis: The extracted FAMEs are analyzed by GC-MS or GC-FID. The separation of different FAMEs is achieved on a capillary column, and their identification is based on their retention times and mass spectra compared to known standards. The relative abundance of each fatty acid is determined by integrating the peak areas.[7][8]
Caption: Workflow for the analysis of bacterial fatty acids.
Quantification of Acyl-CoA Intermediates
The direct quantification of acyl-CoA intermediates like this compound is more challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.
Protocol Outline:
-
Metabolite Quenching and Extraction: Bacterial metabolism is rapidly quenched, typically using a cold solvent mixture, to prevent further enzymatic activity. The cells are then lysed, and the intracellular metabolites, including acyl-CoAs, are extracted.
-
LC Separation: The extracted metabolites are separated using liquid chromatography, often with a C18 reversed-phase column.
-
MS/MS Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of specific acyl-CoAs based on their unique precursor-to-product ion transitions.[9]
Regulation of Anteiso-Fatty Acid Synthesis
The synthesis of anteiso-fatty acids, and thus the production of this compound, is tightly regulated in response to environmental cues, particularly temperature. In Listeria monocytogenes, a key mechanism for adaptation to low temperatures is an increase in the proportion of anteiso-fatty acids.[1][2] This is, in part, due to the increased selectivity of the FabH enzyme for 2-methylbutyryl-CoA at lower temperatures.[10]
The availability of the precursor L-isoleucine is also a critical factor. In Staphylococcus aureus, the metabolism of extracellular isoleucine is a key determinant of the anteiso-fatty acid content of the cell membrane.[11]
Significance in Drug Development
The enzymes involved in the biosynthesis of branched-chain fatty acids, including those responsible for the production and elongation of this compound, represent potential targets for the development of novel antimicrobial agents. As the FASII pathway in bacteria is structurally distinct from the type I fatty acid synthase found in mammals, inhibitors targeting this pathway could exhibit high selectivity for bacterial pathogens. Targeting the synthesis of BCFAs could disrupt membrane integrity and function, leading to bacterial cell death or sensitization to other antibiotics.
Conclusion
This compound is a crucial, albeit transient, intermediate in the biosynthesis of anteiso-C15:0 fatty acid in a variety of bacteria. Its formation is an integral part of the pathway that allows bacteria to modulate their membrane fluidity and adapt to environmental challenges. While direct quantitative data on this specific molecule remains limited, the broader understanding of branched-chain fatty acid metabolism provides a solid foundation for further research. The detailed experimental protocols for fatty acid and acyl-CoA analysis outlined in this guide offer the necessary tools to delve deeper into the specific roles and regulation of this compound. A more profound understanding of this pathway holds promise for the development of novel strategies to combat bacterial infections.
References
- 1. Variation of Branched-Chain Fatty Acids Marks the Normal Physiological Range for Growth in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of 10-Methyltridecanoyl-CoA
Disclaimer: Direct literature on the specific discovery and isolation of 10-methyltridecanoyl-CoA is scarce. This guide is a comprehensive reconstruction based on established principles of branched-chain fatty acid biosynthesis, chemo-enzymatic synthesis of acyl-CoA esters, and standard biochemical isolation and analytical techniques for similar molecules.
Introduction
This compound is a branched-chain acyl-coenzyme A ester. Branched-chain fatty acids and their CoA derivatives are crucial intermediates in the metabolism of various organisms, particularly certain bacteria, and play roles in the biosynthesis of complex lipids that can influence membrane fluidity and pathogenesis. This technical guide provides a postulated biosynthetic pathway for this compound, a generalized chemo-enzymatic synthesis and isolation protocol, and methods for its characterization and quantification, aimed at researchers, scientists, and drug development professionals.
Postulated Biosynthesis of this compound
The biosynthesis of 10-methyltridecanoic acid, the fatty acid precursor of this compound, is likely to occur via the fatty acid synthase (FAS) system, incorporating a methyl branch from methylmalonyl-CoA instead of the usual extension with malonyl-CoA at a specific elongation cycle. The resulting free fatty acid is then activated to its CoA thioester by an acyl-CoA synthetase.
Caption: Postulated biosynthesis of this compound.
Chemo-Enzymatic Synthesis and Isolation Workflow
A robust method for producing this compound in the laboratory is a chemo-enzymatic approach. This involves the chemical synthesis of 10-methyltridecanoic acid followed by its enzymatic ligation to Coenzyme A. The final product is then purified using chromatographic techniques.
Caption: Generalized workflow for synthesis and isolation.
Experimental Protocols
Chemo-Enzymatic Synthesis of this compound
This protocol is adapted from general methods for acyl-CoA synthesis and may require optimization.[1][2]
Materials:
-
10-methyltridecanoic acid
-
Coenzyme A, lithium salt
-
Acyl-CoA Synthetase (a broad-specificity enzyme is recommended)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tricine buffer
-
Solid-phase extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Potassium phosphate (B84403) buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tricine buffer (pH 8.0)
-
10 mM ATP
-
5 mM MgCl₂
-
1 mM 10-methyltridecanoic acid (dissolved in a minimal amount of DMSO or ethanol)
-
0.5 mM Coenzyme A
-
0.1 - 0.5 mg/mL purified acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours. Monitor the reaction progress by HPLC if possible.
-
Quenching: Stop the reaction by adding an acid, such as perchloric acid or formic acid, to a final concentration that denatures the enzyme.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
Isolation and Purification
Solid-Phase Extraction (SPE): [3][4]
-
Condition a C18 SPE cartridge with methanol, followed by water, and then an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0).
-
Load the supernatant from the quenched reaction onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 10% ACN in water) to remove salts and unbound starting materials.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 60-80% ACN in water).
High-Performance Liquid Chromatography (HPLC): [5][6]
-
The eluate from the SPE can be further purified by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating acyl-CoAs of this chain length.
-
Detection: Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.
Data Presentation
Table 1: Representative Yields for Chemo-Enzymatic Synthesis of Acyl-CoAs
Since specific data for this compound is not available, this table presents typical yields for the synthesis of other branched and straight-chain acyl-CoAs using similar methods, which can serve as an expected range.[1][7]
| Acyl-CoA Species | Precursor Acid | Synthesis Method | Typical Yield (%) |
| Isobutyryl-CoA | Isobutyric acid | CDI-activation | 70-85 |
| Isovaleryl-CoA | Isovaleric acid | CDI-activation | 65-80 |
| Octanoyl-CoA | Octanoic acid | Symmetric anhydride | >90 |
| Dodecanoyl-CoA | Dodecanoic acid | CDI-activation | 50-70 |
CDI: Carbonyldiimidazole
Table 2: Analytical Parameters for Characterization
| Analytical Technique | Parameter | Expected Observation for this compound |
| LC-MS/MS [8][9] | Precursor Ion [M+H]⁺ | Calculated m/z |
| Product Ion | Characteristic fragment of the pantetheine (B1680023) moiety | |
| ¹H-NMR [10][11] | Chemical Shift (ppm) | Signals corresponding to the methyl branch, methylene (B1212753) groups, and the CoA moiety. |
| ¹³C-NMR [10][11] | Chemical Shift (ppm) | Resonances for the carbonyl carbon, methyl carbon, and other carbons in the acyl chain. |
Characterization Methods
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for identifying and quantifying acyl-CoAs.[8][12]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Fragmentation: Collision-induced dissociation (CID) will produce a characteristic neutral loss or a specific product ion corresponding to the phosphopantetheine part of the CoA molecule, allowing for selective detection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[10][13]
-
¹H-NMR: Can be used to confirm the presence of the methyl branch and the overall structure of the acyl chain.
-
¹³C-NMR: Provides information on the carbon skeleton, including the carbonyl carbon of the thioester.
Quantitative Analysis
The concentration of isolated this compound can be determined spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in 10 mM potassium phosphate buffer, pH 7.0). For quantification in complex biological samples, LC-MS/MS with the use of a stable isotope-labeled internal standard is the preferred method.[14][15]
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and NMR spectra of 13C-labeled coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. constantsystems.com [constantsystems.com]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 10-Methyltridecanoyl-CoA in Environmental Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biosynthesis of 10-Methyltridecanoyl-CoA in Bacteria
The biosynthesis of this compound is a variation of the fatty acid synthesis pathway found in many bacteria. It belongs to the anteiso-series of branched-chain fatty acids. The synthesis starts with a specific primer molecule, 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine. This primer is then elongated by the fatty acid synthase (FAS) II system, which sequentially adds two-carbon units from malonyl-CoA. The major end products of this pathway are typically 12–17 carbon branched-chain fatty acids.
The key steps in the biosynthesis of 10-methyltridecanoic acid, the precursor to this compound, are:
-
Primer Formation: The amino acid isoleucine is converted to 2-methylbutyryl-CoA.
-
Elongation: The fatty acid synthase (FASII) complex catalyzes the sequential condensation of malonyl-CoA with the growing acyl chain, starting with the 2-methylbutyryl-CoA primer.
-
Activation: The resulting 10-methyltridecanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
This biosynthetic pathway is common in many bacterial species, and the presence of anteiso-fatty acids can be a useful taxonomic marker.
Quantitative Data on Natural Occurrence
To date, there is a notable lack of published quantitative data specifically for this compound in environmental samples such as soil, freshwater, or marine sediments. While numerous studies have documented the presence of branched-chain fatty acids in general as microbial biomarkers in these environments, the concentration of individual acyl-CoA species is rarely reported. The table below is presented as a template for the types of quantitative data that are needed to advance our understanding of the environmental distribution and significance of this molecule. Future research employing the sensitive analytical techniques described in this guide is required to populate this and similar tables for a range of environmental matrices.
| Environmental Matrix | Sample Location/Description | Method of Detection | Concentration Range | Reference |
| Soil | Agricultural Field | LC-MS/MS | Data Not Available | - |
| Freshwater | Lake Water Column | LC-MS/MS | Data Not Available | - |
| Marine Sediment | Coastal Zone | LC-MS/MS | Data Not Available | - |
| Microbial Biofilm | River Rocks | LC-MS/MS | Data Not Available | - |
Experimental Protocols for the Analysis of this compound
The analysis of long-chain acyl-CoAs from environmental samples is a challenging task due to their low abundance and chemical instability. The following protocol is a composite of established methods for acyl-CoA analysis in biological tissues, adapted for environmental matrices.
Sample Collection and Storage
-
Soil and Sediment: Collect samples using sterile corers or spatulas and immediately freeze them in liquid nitrogen. Store at -80°C until extraction.
-
Water: Filter a known volume of water through a 0.22 µm filter to capture microbial biomass. Store the filter at -80°C.
Extraction of Acyl-CoAs
-
Homogenization: Homogenize the frozen environmental sample (e.g., 1-2 g of soil or the filter with microbial biomass) in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water) containing an internal standard. A suitable internal standard would be a structurally similar acyl-CoA that is not expected to be present in the sample, such as heptadecanoyl-CoA.
-
Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the polar (upper) phase.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the polar extract using a C18 SPE cartridge.
-
Condition the cartridge with methanol and then with the extraction buffer.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interfering compounds.
-
Elute the acyl-CoAs with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for the separation of long-chain acyl-CoAs.
-
Mobile Phases: Employ a gradient elution with a mobile phase system such as:
-
A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over the course of the run to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.
-
Signaling Pathways and Biological Roles
The primary role of this compound, like other fatty acyl-CoAs, is as a precursor for the synthesis of complex lipids, particularly the phospholipids (B1166683) that make up bacterial cell membranes. The incorporation of branched-chain fatty acids, such as 10-methyltridecanoic acid, into the membrane is a key mechanism for bacteria to regulate membrane fluidity in response to environmental changes like temperature fluctuations.
While specific signaling roles for this compound have not been elucidated, it is known that acyl-CoAs, in general, can act as signaling molecules and regulators of transcription factors in bacteria, influencing processes such as biofilm formation and virulence. Further research is needed to determine if this compound has any specific signaling functions in the microorganisms that produce it.
Conclusion and Future Directions
This compound is a microbially-derived metabolite with the potential to serve as a biomarker for specific bacterial populations in environmental samples. While its biosynthesis is understood, there is a significant gap in our knowledge regarding its natural abundance and distribution in the environment. The experimental protocols outlined in this guide provide a roadmap for researchers to begin to quantify this and other long-chain acyl-CoAs in complex environmental matrices.
Future research should focus on:
-
Method Development and Validation: Adapting and validating the described analytical methods for a variety of environmental sample types.
-
Environmental Surveys: Conducting systematic studies to quantify the concentration of this compound in different ecosystems to understand its distribution and correlation with microbial community structure.
-
Functional Studies: Investigating the specific biological roles of this compound in the bacteria that produce it, including its potential role in signaling and environmental adaptation.
By addressing these research questions, we can gain a deeper understanding of the role of this and other branched-chain acyl-CoAs in microbial ecology and biogeochemistry, with potential applications in fields ranging from environmental monitoring to the discovery of new antimicrobial targets.
References
The Emerging Roles of Branched-Chain Fatty Acids: A Technical Guide to 10-Methyltridecanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are a class of lipids that are increasingly being recognized for their diverse and significant roles in cellular signaling, metabolism, and disease. Unlike their straight-chain counterparts, the methyl branch in their structure confers unique physicochemical properties that influence their biological activities. This technical guide provides an in-depth exploration of the functions of BCFAs, with a particular focus on 10-methyltridecanoic acid and its structural and functional analogs. We will delve into their metabolic pathways, and their potential as therapeutic agents, and provide detailed experimental protocols for their study. Quantitative data on the biological effects of relevant BCFAs are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of molecules.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various natural sources, including dairy products, and can be synthesized from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The position of the methyl group defines the BCFA as either an iso or anteiso form. BCFAs have been implicated in a range of biological processes, including the modulation of inflammation, inhibition of cancer cell proliferation, and regulation of energy metabolism. Their unique structure allows them to influence the fluidity of cell membranes and interact with specific cellular receptors and enzymes.
While research on many specific BCFAs is still emerging, studies on representative molecules have revealed potent biological effects. For instance, 12-methyltetradecanoic acid, a close structural analog of 10-methyltridecanoic acid, has demonstrated significant anti-proliferative effects in cancer cell lines. Furthermore, medium-chain fatty acids, which share some structural similarities with BCFAs, have been shown to act as signaling molecules, for example, by activating peroxisome proliferator-activated receptor gamma (PPARγ) and modulating the mTORC1 signaling pathway. This guide will synthesize the available data to provide a comprehensive overview of the state of knowledge and future directions in BCFA research.
Quantitative Data on the Biological Activities of BCFAs and Related Fatty Acids
The following tables summarize the available quantitative data on the biological effects of BCFAs and structurally related fatty acids. Due to the limited specific data on 10-methyltridecanoic acid, data from close analogs are presented to infer potential activities.
Table 1: Anti-proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| PC3 | Prostate Cancer | 17.99 |
| LNCaP | Prostate Cancer | 25.33 |
| DU145 | Prostate Cancer | 21.56 |
| MDA-MB-231 | Breast Cancer | 35.44 |
| OVCAR-3 | Ovarian Cancer | 28.76 |
Table 2: Effect of Decanoic Acid (DA), a Medium-Chain Fatty Acid, on PPARγ Activation [2]
| Compound | Concentration (µM) | PPARγ Reporter Activation (Fold Change vs. DMSO) |
| Rosiglitazone | 10 | 5 |
| Rosiglitazone | 50 | 7 |
| Decanoic Acid | 10 | 3.3 |
| Decanoic Acid | 50 | 4.3 |
Table 3: Effect of Decanoic Acid on mTORC1 Signaling in Dictyostelium [3]
| Treatment | Concentration (µM) | Duration (hours) | p-4E-BP1 Levels (Relative to Control) |
| Decanoic Acid | 60 | 1 | Decreased |
| Decanoic Acid | 60 | 24 | Decreased |
| Octanoic Acid | 120 | 1 | No significant effect |
| Octanoic Acid | 120 | 24 | No significant effect |
Signaling Pathways Modulated by BCFAs and Related Fatty Acids
Based on studies of structurally similar fatty acids, 10-methyltridecanoic acid may modulate several key signaling pathways. The following diagrams illustrate these potential mechanisms of action.
Figure 1: Potential inhibition of the 5-Lipoxygenase pathway by 10-methyltridecanoic acid.
Figure 2: Hypothesized activation of PPARγ signaling by 10-methyltridecanoic acid.
Figure 3: Postulated modulatory effect of 10-methyltridecanoic acid on the mTORC1 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 10-methyltridecanoic acid and other BCFAs.
Quantification of 10-Methyltridecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction of total lipids from biological samples, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Workflow Diagram:
Figure 4: Experimental workflow for the GC-MS analysis of BCFAs.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 17:0 or a deuterated version of the analyte)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
Lipid Extraction (Folch Method): a. To 1 volume of the biological sample in a glass centrifuge tube, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. b. Add a known amount of the internal standard. c. Vortex vigorously for 2 minutes. d. Add 0.2 volumes of 0.9% NaCl solution and vortex for 30 seconds. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic (chloroform) layer containing the lipids. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 2 mL of 14% BF3-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute. e. Centrifuge at 1,000 x g for 5 minutes. f. Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. g. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1-2 µL of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program for the GC oven to separate the FAMEs. A typical program might start at 100°C, ramp to 250°C, and hold. c. The mass spectrometer should be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification. d. Identify 10-methyltridecanoic acid methyl ester based on its retention time and mass spectrum compared to a pure standard. e. Quantify the amount of 10-methyltridecanoic acid by comparing its peak area to that of the internal standard.
In Vitro Fatty Acid Uptake Assay
This protocol describes a method to measure the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[4][5][6][7][8]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or other relevant cell types cultured in a 96-well black-walled, clear-bottom plate
-
Serum-free culture medium
-
Fluorescent fatty acid probe (e.g., BODIPY-labeled fatty acid)
-
Uptake Assay Buffer
-
Extracellular Quenching Solution
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Preparation: a. Seed cells in a 96-well plate and culture until they reach the desired confluence or differentiation state. b. On the day of the assay, gently wash the cells with serum-free medium. c. Serum-starve the cells for 1-2 hours in serum-free medium at 37°C.
-
Assay Performance: a. Prepare the Uptake Reaction Mix by diluting the fluorescent fatty acid probe and any test compounds (e.g., 10-methyltridecanoic acid) in Uptake Assay Buffer. b. Remove the serum-free medium from the cells and add the Uptake Reaction Mix to each well. c. Immediately begin measuring the fluorescence in kinetic mode at 37°C using excitation and emission wavelengths appropriate for the fluorescent probe (e.g., Ex/Em = 488/523 nm for BODIPY). Read for 60 minutes. d. Alternatively, for an endpoint assay, incubate the plate at 37°C for 60 minutes, then add the Extracellular Quenching Solution and measure the endpoint fluorescence.
-
Data Analysis: a. Calculate the rate of fatty acid uptake from the kinetic data or compare the endpoint fluorescence values between different treatment groups.
Adipocyte Differentiation Assay
This protocol is used to assess the effect of 10-methyltridecanoic acid on the differentiation of preadipocytes into mature adipocytes.[9][10][11][12]
Materials:
-
3T3-L1 preadipocytes
-
Preadipocyte growth medium (DMEM with 10% calf serum)
-
Differentiation medium (DMEM with 10% fetal bovine serum, insulin (B600854), dexamethasone, and IBMX)
-
Insulin medium (DMEM with 10% fetal bovine serum and insulin)
-
Oil Red O staining solution
-
Dye extraction solution (e.g., isopropanol)
-
Spectrophotometer
Procedure:
-
Induction of Differentiation: a. Grow 3T3-L1 preadipocytes to confluence in a multi-well plate. b. Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing the desired concentration of 10-methyltridecanoic acid or vehicle control. c. On Day 2, replace the medium with insulin medium containing the test compound. d. Continue to culture the cells, replacing the insulin medium every 2 days until Day 8-10.
-
Quantification of Adipogenesis (Oil Red O Staining): a. Wash the differentiated adipocytes with phosphate-buffered saline (PBS). b. Fix the cells with 10% formalin for 1 hour. c. Wash with water and then with 60% isopropanol. d. Stain the cells with Oil Red O solution for 20 minutes to visualize lipid droplets. e. Wash extensively with water. f. Extract the Oil Red O stain from the cells using the dye extraction solution. g. Measure the absorbance of the extracted dye at a wavelength of 490-520 nm.
-
Data Analysis: a. Compare the absorbance values between the control and treated groups to determine the effect of 10-methyltridecanoic acid on adipocyte differentiation.
Conclusion and Future Directions
Branched-chain fatty acids, including 10-methyltridecanoic acid, represent a compelling area of research with significant potential for therapeutic applications. While direct research on 10-methyltridecanoic acid is still in its early stages, evidence from structurally related BCFAs and medium-chain fatty acids suggests that it may play important roles in regulating cell proliferation, inflammation, and metabolism through various signaling pathways such as 5-lipoxygenase, PPARγ, and mTORC1.
The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific biological functions of 10-methyltridecanoic acid and other BCFAs. Future research should focus on elucidating the precise molecular targets of 10-methyltridecanoic acid, quantifying its effects on gene and protein expression, and evaluating its efficacy in preclinical models of metabolic and proliferative diseases. A deeper understanding of the structure-activity relationships of BCFAs will be crucial for the design and development of novel therapeutic agents based on these unique lipid molecules.
References
- 1. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes. | Semantic Scholar [semanticscholar.org]
Enzymatic Synthesis of 10-Methyltridecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed experimental protocol for the enzymatic synthesis of 10-methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A (CoA) derivative. Given the limited availability of specific literature for this particular molecule, this guide adapts established methodologies for the synthesis of long-chain acyl-CoAs, offering a robust framework for its production in a laboratory setting. This document is intended to aid researchers in the fields of biochemistry, metabolic engineering, and drug discovery by providing the necessary information to produce high-purity this compound for various research applications.
Executive Summary
The synthesis of specific acyl-CoA molecules is fundamental for studying a wide array of biological processes, including fatty acid metabolism, cellular signaling, and the activity of acyl-CoA-dependent enzymes. This compound, a branched-chain fatty acyl-CoA, is of growing interest due to the emerging roles of branched-chain fatty acids in cellular physiology and disease. This guide outlines a reliable enzymatic approach for its synthesis, leveraging the catalytic activity of long-chain acyl-CoA synthetases (ACSLs). The protocol covers enzyme selection, reaction optimization, product purification, and analytical validation.
The Enzymatic Reaction: Activating 10-Methyltridecanoic Acid
The core of the synthesis is the enzymatic esterification of 10-methyltridecanoic acid with coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase and proceeds through a two-step mechanism that requires ATP for the initial activation of the fatty acid.
Reaction Scheme:
-
Adenylation: 10-methyltridecanoic acid + ATP ⇌ 10-methyltridecanoyl-AMP + PPi
-
Thioesterification: 10-methyltridecanoyl-AMP + CoA-SH ⇌ this compound + AMP
The overall balanced equation for the reaction is:
10-Methyltridecanoic acid + ATP + CoA-SH → this compound + AMP + PPi
Caption: General overview of the enzymatic synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis, purification, and analysis of this compound.
Materials and Reagents
-
Enzyme: Recombinant long-chain acyl-CoA synthetase (e.g., human ACSL1, ACSL3, or ACSL5, which exhibit broad substrate specificity). The enzyme should be purified and its concentration determined.
-
Substrates:
-
10-Methyltridecanoic acid (≥98% purity)
-
Coenzyme A lithium salt (≥95% purity)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt (≥99% purity)
-
-
Buffers and Reagents:
-
Tris-HCl
-
MgCl₂
-
KCl
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Triton X-100
-
Ethanol (for dissolving the fatty acid)
-
Ultrapure water
-
-
Purification Supplies:
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis of this compound.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
10-Methyltridecanoic acid (10 mM): Dissolve in 100% ethanol.
-
ATP (100 mM): Dissolve in ultrapure water, adjust pH to 7.0, and store at -20°C.
-
Coenzyme A (20 mM): Dissolve in ultrapure water and store in aliquots at -20°C.
-
Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 100 mM KCl, 10 mM DTT. Store at 4°C.
-
-
Enzymatic Reaction Setup: Assemble the following reaction mixture in a microcentrifuge tube on ice. The final volume can be scaled up as needed.
| Component | Stock Concentration | Volume for 200 µL Reaction | Final Concentration |
| 10X Reaction Buffer | 10X | 20 µL | 1X |
| 10-Methyltridecanoic acid | 10 mM | 10 µL | 500 µM |
| ATP | 100 mM | 10 µL | 5 mM |
| Coenzyme A | 20 mM | 5 µL | 500 µM |
| BSA (fatty acid-free) | 20 mg/mL | 1 µL | 0.1 mg/mL |
| Triton X-100 | 1% (v/v) | 2 µL | 0.01% |
| ACSL Enzyme | 1 mg/mL | 2 µL | 10 µg/mL |
| Ultrapure Water | - | 150 µL | - |
| Total Volume | 200 µL |
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for 2-4 hours. The optimal incubation time should be determined empirically by analyzing time points.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Conditioning: Activate a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Loading: Acidify the reaction mixture with 2 µL of formic acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts, ATP, AMP, and excess CoA.
-
Elution: Elute the this compound with 2 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried product in 100 µL of 50% methanol for analysis.
-
-
Analysis by LC-MS/MS:
-
Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Mass Spectrometry: Perform analysis in positive ion mode, monitoring for the predicted m/z of this compound and its characteristic fragment ions.
-
Quantitative Data
While specific kinetic data for 10-methyltridecanoic acid with ACSL enzymes is not extensively published, the following tables provide representative kinetic parameters for various long-chain fatty acids with different ACSL isoforms to serve as a baseline for expected performance.
Table 1: Apparent Michaelis-Menten Constants (Km) of ACSL Isoforms for Fatty Acid Substrates
| ACSL Isoform | Fatty Acid Substrate | Km (µM) |
| Human ACSL1 | Palmitic acid (C16:0) | 15 |
| Oleic acid (C18:1) | 8 | |
| Rat ACSL4 | Arachidonic acid (C20:4) | 7 |
| Human ACSL5 | Myristic acid (C14:0) | 20 |
Table 2: Maximum Reaction Velocity (Vmax) of ACSL Isoforms
| ACSL Isoform | Fatty Acid Substrate | Vmax (nmol/min/mg protein) |
| Human ACSL1 | Palmitic acid (C16:0) | 250 |
| Oleic acid (C18:1) | 400 | |
| Rat ACSL4 | Arachidonic acid (C20:4) | 1500 |
| Human ACSL5 | Myristic acid (C14:0) | 900 |
Metabolic Context and Signaling
Branched-chain fatty acids and their CoA esters are integral to several metabolic pathways. Understanding these pathways is crucial for elucidating the functional significance of this compound.
Caption: Potential metabolic fates of this compound in the cell.
Conclusion and Future Directions
This guide provides a robust and adaptable protocol for the enzymatic synthesis of this compound. The successful production of this molecule will facilitate further research into the metabolism and cellular functions of branched-chain fatty acids. Future work should focus on determining the specific kinetic parameters of various ACSL isoforms with 10-methyltridecanoic acid to better understand their substrate preferences and to optimize the synthesis protocol further. Additionally, the availability of pure this compound will enable its use in cell-based assays to explore its impact on signaling pathways and lipid homeostasis, potentially uncovering new therapeutic targets for metabolic diseases.
The Metabolic Fate of 10-Methyltridecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) and their activated CoA esters are integral to cellular metabolism, serving as both energy sources and signaling molecules. 10-methyltridecanoyl-CoA, a medium-chain branched-chain fatty acyl-CoA, is presumed to be metabolized through a series of enzymatic reactions within the mitochondria and peroxisomes. Due to the presence of a methyl group on an even-numbered carbon, its degradation is expected to proceed via standard β-oxidation. This guide provides a comprehensive overview of the putative metabolic pathway of this compound, detailed experimental protocols for its study, and a framework for quantitative data analysis. While specific experimental data for this compound is not extensively available in the current literature, the principles outlined herein are based on well-established pathways for similar branched-chain fatty acids.
Introduction to Branched-Chain Fatty Acid Metabolism
Fatty acid oxidation is a critical process for energy production in many tissues. While the metabolism of straight-chain fatty acids is well-understood, branched-chain fatty acids (BCFAs) present unique metabolic challenges due to the steric hindrance of their methyl groups. The position of the methyl branch determines the specific catabolic pathway.
-
α-Oxidation: This pathway is employed for fatty acids with a methyl group at the β-carbon (C3), such as phytanic acid.[1][2] This process removes a single carbon from the carboxyl end, allowing the resulting molecule to enter the β-oxidation pathway.[1][3]
-
β-Oxidation: Fatty acids with methyl groups on odd-numbered carbons or sufficiently far from the carboxyl group can often be metabolized directly by β-oxidation, though sometimes require specialized enzymes.
-
ω-Oxidation: This is a minor pathway that occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group.[3]
This compound has a methyl group at the 10th carbon of a 13-carbon chain (plus the CoA-linked carbon). Since the methyl group is on an even-numbered carbon relative to the carboxyl end (if we consider the carboxyl carbon as C1), it is not expected to hinder the initial cycles of β-oxidation.
Putative Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to occur primarily through mitochondrial β-oxidation. The following diagram illustrates the proposed sequence of reactions.
Figure 1: Putative β-oxidation pathway of this compound.
The metabolism is expected to proceed through four cycles of β-oxidation, yielding four molecules of acetyl-CoA and one molecule of 2-methylpentanoyl-CoA. The latter would then undergo a final round of β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.
Quantitative Data
| Parameter | Value | Units | Experimental System | Reference |
| Enzyme Kinetics | ||||
| Acyl-CoA Dehydrogenase (for this compound) | ||||
| Km | Value | µM | Purified enzyme/mitochondrial extract | Citation |
| Vmax | Value | nmol/min/mg protein | Purified enzyme/mitochondrial extract | Citation |
| Metabolite Levels | ||||
| Intracellular this compound | Value ± SD | pmol/mg protein | Cultured cells (e.g., hepatocytes) | Citation |
| Mitochondrial Propionyl-CoA (post-incubation) | Value ± SD | pmol/mg protein | Isolated mitochondria | Citation |
| Oxygen Consumption Rate (OCR) | ||||
| Basal OCR (with 10-methyltridecanoate) | Value ± SD | pmol O2/min/µg protein | Intact cells | Citation |
| Maximal OCR (with 10-methyltridecanoate + uncoupler) | Value ± SD | pmol O2/min/µg protein | Intact cells | Citation |
Experimental Protocols
Cell Culture for Fatty Acid Metabolism Studies
Studying the metabolism of 10-methyltridecanoic acid in a cellular context is crucial.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, C2C12 myotubes, or primary hepatocytes) in a suitable format (e.g., 96-well plate for OCR or larger plates for metabolite analysis) at a density that ensures they are in a log growth phase at the time of the experiment.[4]
-
Media Preparation: Prepare a serum-free, low-glucose medium to encourage fatty acid utilization.[] Fatty acids are poorly soluble in aqueous media and should be complexed to bovine serum albumin (BSA).[6]
-
Fatty Acid-BSA Conjugate Preparation:
-
Prepare a stock solution of 10-methyltridecanoic acid in ethanol.
-
Prepare a solution of fatty acid-free BSA in the culture medium.
-
Warm the BSA solution to 37°C and slowly add the fatty acid stock solution while stirring to achieve the desired final concentration.
-
Incubate for at least 1 hour at 37°C to allow for complete conjugation.[6]
-
-
Cell Treatment: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and add the prepared fatty acid-containing medium. Incubate for the desired period.
Fatty Acid Oxidation Assay (Radiometric)
This assay measures the conversion of a radiolabeled fatty acid to acid-soluble metabolites (primarily acetyl-CoA).[1][7]
Protocol:
-
Substrate Preparation: Synthesize or procure [1-14C]-10-methyltridecanoic acid. Prepare the fatty acid-BSA conjugate as described above.
-
Cell Incubation: Treat cultured cells with the radiolabeled fatty acid medium for a defined period (e.g., 2-4 hours).
-
Reaction Termination and Lysis:
-
Place the culture plate on ice to stop the metabolic activity.
-
Aspirate the medium and wash the cells with cold PBS.
-
Add a cold solution of perchloric acid (e.g., 0.5 M) to each well to lyse the cells and precipitate macromolecules.[8]
-
-
Separation of Metabolites:
-
Centrifuge the plates/tubes to pellet the precipitated protein and cell debris.
-
Collect the supernatant, which contains the acid-soluble metabolites.
-
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter. Normalize the counts to the amount of protein per well and the specific activity of the radiolabeled substrate.
Analysis of Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[3][9][10]
Protocol:
-
Sample Extraction:
-
Rapidly quench metabolism in cell or tissue samples, typically by flash-freezing in liquid nitrogen.
-
Extract the acyl-CoAs using a cold solvent mixture, such as acetonitrile/methanol/water with a weak acid (e.g., formic acid).
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Use a mixed-mode or reverse-phase SPE cartridge to enrich for acyl-CoAs and remove interfering substances.[10]
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for injection.
-
Separate the acyl-CoAs using reverse-phase chromatography.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transitions would be specific for the precursor ion ([M+H]+) of this compound and its characteristic product ions.[9]
-
Figure 2: General workflow for the analysis of acyl-CoAs by LC-MS/MS.
Conclusion
While direct experimental evidence for the metabolism of this compound is limited, its structure strongly suggests a catabolic pathway involving mitochondrial β-oxidation. The technical guide provided here offers a robust framework for investigating this putative pathway. By employing the detailed experimental protocols for cell culture, radiometric fatty acid oxidation assays, and LC-MS/MS-based metabolite quantification, researchers can elucidate the precise metabolic fate of this compound and its physiological significance. Such studies will contribute to a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Methyltridecanoyl-CoA: Physicochemical Properties, Biological Role, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. As a derivative of coenzyme A, it plays a role in cellular metabolism, particularly in lipid pathways. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological significance as a signaling molecule, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, drug development, and metabolic disease research.
Physical and Chemical Properties
Quantitative data on the specific physical properties of this compound are limited in publicly available literature. However, based on its chemical structure and data for similar long-chain acyl-CoA molecules, the following properties can be summarized.
| Property | Value | Source/Method |
| Molecular Formula | C₃₅H₆₂N₇O₁₇P₃S | [1] |
| Molecular Weight | 977.89 g/mol | [1] |
| Appearance | Predicted to be a white or off-white solid | Inferred from similar long-chain acyl-CoAs |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Soluble in water and methanol (B129727). | General property of long-chain acyl-CoAs |
| Stability | Unstable in aqueous solutions, particularly at alkaline or strongly acidic pH. More stable in organic solvents like methanol and when stored at low temperatures (-20°C or below). Thioester bond is susceptible to hydrolysis. | [2][3][4] |
Biological Role and Signaling Pathway
Branched-chain fatty acyl-CoAs, including this compound, are recognized as potent natural ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor and transcription factor that plays a pivotal role in the regulation of lipid metabolism.
Upon binding of a ligand such as this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in fatty acid uptake, activation, and catabolism, primarily through the β-oxidation pathway in both mitochondria and peroxisomes.
The activation of PPARα by branched-chain fatty acyl-CoAs serves as a key cellular mechanism to upregulate the machinery required for their own metabolism, thereby preventing their accumulation to potentially toxic levels.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, adapted from established methods for other long-chain and branched-chain acyl-CoAs.
Chemo-enzymatic Synthesis of this compound
This protocol utilizes a two-step chemo-enzymatic approach, which is often favored for its specificity and yield.
Materials:
-
10-Methyltridecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (pH 8.0)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
High-purity water
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 10-methyltridecanoic acid in anhydrous THF.
-
Add a molar equivalent of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH 8.0).
-
Slowly add the acyl-imidazole solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Extraction and Purification:
-
Extract the reaction mixture with ethyl acetate to remove unreacted starting materials and byproducts.
-
Wash the aqueous layer with a brine solution.
-
The aqueous layer containing the this compound can then be lyophilized or directly subjected to purification by HPLC.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile (B52724)
Procedure:
-
Sample Preparation: Reconstitute the lyophilized product or use the aqueous layer from the synthesis in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: Linear gradient from 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
-
Fraction Collection: Collect the fractions corresponding to the major peak detected at 260 nm.
-
Post-Purification: Lyophilize the collected fractions to obtain the purified this compound.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Utilize a similar C18 column and gradient as described for HPLC purification, but with LC-MS compatible mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Mass Spectrometry Parameters (Positive Ion Mode):
-
Precursor Ion (Q1): m/z 978.9 (corresponding to [M+H]⁺)
-
Product Ion (Q3): A characteristic fragment ion should be selected for Multiple Reaction Monitoring (MRM). For acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.
-
Collision Energy: Optimize for the specific instrument and precursor-product ion pair.
Procedure:
-
Sample Preparation: Dilute the purified this compound in a suitable solvent for LC-MS analysis.
-
Data Acquisition: Acquire data in MRM mode using the determined precursor and product ion masses.
-
Quantification: Use a calibration curve generated with a standard of known concentration for absolute quantification.
Conclusion
This compound is a biologically significant branched-chain fatty acyl-CoA that acts as a signaling molecule through the activation of the PPARα nuclear receptor. While specific experimental data on some of its physical properties are yet to be fully characterized, its role in lipid metabolism is evident. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of this and similar molecules, facilitating further research into its precise functions and therapeutic potential. As our understanding of the intricate roles of branched-chain fatty acids in cellular signaling and disease progresses, this compound will likely become an increasingly important subject of investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
10-Methyltridecanoyl-CoA: An In-depth Technical Guide for Lipidomics Research
Abstract
This technical guide provides a comprehensive overview of 10-methyltridecanoyl-CoA, a methyl-branched long-chain acyl-coenzyme A, within the context of lipidomics. While specific research on this molecule is nascent, this document synthesizes current knowledge on branched-chain fatty acids (BCFAs) and long-chain acyl-CoAs to infer its biochemical properties, potential biological roles, and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipidomics and the nuanced roles of unique lipid species in health and disease. We detail hypothesized biosynthetic pathways, potential functions in cellular membranes and signaling, and provide robust experimental protocols for its extraction, detection, and quantification.
Introduction to this compound
This compound is the coenzyme A thioester of 10-methyltridecanoic acid. As a methyl-branched chain fatty acid (BCFA) derivative, it belongs to a class of lipids that are increasingly recognized for their diverse biological activities. BCFAs are found in various organisms, from bacteria to mammals, and are obtained through diet (e.g., from dairy and ruminant meats) and synthesized by gut microbiota.[1][2] The position of the methyl group along the acyl chain confers unique physicochemical properties that can influence membrane fluidity and cellular signaling.[3][4] While research on odd-chain and branched-chain fatty acids as potential biomarkers for metabolic diseases is growing, this compound itself remains a largely uncharacterized molecule in the lipidome.[1] This guide aims to provide a foundational resource for stimulating and facilitating research into this intriguing lipid species.
Hypothesized Biosynthesis of this compound
The biosynthesis of this compound in mammals is not definitively established but can be inferred from the known pathways of branched-chain amino acid (BCAA) catabolism and fatty acid elongation. The pathway likely begins with the catabolism of a BCAA, such as leucine (B10760876) or isoleucine, to produce a branched-chain acyl-CoA primer. This primer then undergoes elongation by a series of enzymatic reactions.
The key enzymes involved in the elongation of very long-chain fatty acids are the ELOVL family of elongases.[5] Specifically, ELOVL3 and ELOVL6 have been shown to be active in the elongation of branched-chain fatty acids.[5] For instance, ELOVL6 mediates the elongation of anteiso-15:0 to anteiso-17:0.[5] It is plausible that a similar enzymatic process involving an ELOVL elongase extends a shorter methyl-branched acyl-CoA precursor to the 14-carbon length of tridecanoyl-CoA, with the methyl branch retained at the 10th position.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of genes mediating branched chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 10-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. The structural elucidation of such molecules is critical for understanding their metabolic roles, identifying their presence in biological systems, and for the development of targeted therapeutics. This guide provides an in-depth overview of the primary analytical techniques and experimental protocols used for the structural characterization of this compound and related branched-chain acyl-CoAs. Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data from closely related and analogous branched-chain fatty acids to illustrate the principles of structural determination.
Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of fatty acids and their CoA esters. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful for determining the position of methyl branches along the acyl chain.
Key Principles of MS Analysis
The location of the methyl group in a branched-chain fatty acid is determined by analyzing the fragmentation pattern of its corresponding fatty acid methyl ester (FAME) in the mass spectrometer. Electron ionization (EI) is often used to generate characteristic fragments. The key to identifying the branch point is the analysis of the gaps between prominent ions in the spectrum, which correspond to the loss of alkyl fragments.
For a 10-methyltridecanoic acid methyl ester, cleavage alpha to the methyl-substituted carbon results in characteristic fragment ions. The analysis of the resulting mass spectrum allows for the precise localization of the methyl group.
Table 1: Predicted Key EI-MS Fragment Ions for Methyl 10-Methyltridecanoate
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss | Significance |
| M+ (256.4) | Molecular Ion | Confirms the molecular weight of the FAME. |
| M-15 | Loss of a methyl group | Common fragment in FAMEs. |
| M-31 | Loss of a methoxy (B1213986) group (-OCH3) | Characteristic fragment of methyl esters. |
| 213 | Cleavage at C9-C10 bond | Indicates a methyl branch at C10. |
| 185 | Cleavage at C10-C11 bond | Indicates a methyl branch at C10. |
| 199 | McLafferty rearrangement | Common rearrangement for FAMEs. |
Note: The m/z values are predicted based on the principles of mass spectral fragmentation of branched-chain FAMEs.
Experimental Protocol: GC-MS Analysis of FAMEs
-
Hydrolysis and Methylation:
-
The acyl-CoA is first hydrolyzed to the free fatty acid. This can be achieved by acid or alkaline hydrolysis.
-
The resulting free fatty acid is then converted to its fatty acid methyl ester (FAME) by reaction with a methylating agent such as boron trifluoride in methanol (B129727) or by acidic methanolysis.
-
-
Gas Chromatography (GC):
-
The FAME sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar capillary column).
-
The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their volatility and interaction with the stationary phase.
-
-
Mass Spectrometry (MS):
-
The separated FAMEs eluting from the GC column are introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).
-
Mass spectra are acquired over a suitable mass range (e.g., m/z 50-400).
-
The resulting spectra are analyzed for the molecular ion and characteristic fragment ions to determine the structure of the fatty acid, including the position of the methyl branch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for confirming the presence and location of the methyl branch in this compound.
Key Principles of NMR Analysis
In the ¹H NMR spectrum, the protons of the methyl branch will appear as a doublet, and the proton at the branch point (the C10 methine proton) will appear as a multiplet. The chemical shifts of these signals are characteristic of their chemical environment. In the ¹³C NMR spectrum, the carbon of the methyl group and the carbon at the branch point will have distinct chemical shifts that can be compared to predicted values or data from similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the 10-Methyltridecanoyl Moiety
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | C10-CH₃ | ~0.8-0.9 | Doublet |
| ¹H | C10-H | ~1.3-1.5 | Multiplet |
| ¹³C | C10-CH₃ | ~19-20 | Quartet |
| ¹³C | C10 | ~34-36 | Doublet |
| ¹³C | C9 | ~36-38 | Triplet |
| ¹³C | C11 | ~36-38 | Triplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. These predictions are based on data for analogous branched-chain alkanes and fatty acids.[1][2]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
An internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP), may be added for chemical shift referencing.
-
-
¹H NMR Spectroscopy:
-
A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The spectrum is analyzed for the characteristic doublet of the methyl group and the multiplet of the methine proton. Integration of the signals can confirm the number of protons.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.
-
The spectrum is analyzed for the chemical shifts of the methyl carbon, the methine carbon at the branch point, and the adjacent methylene (B1212753) carbons.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm the connectivity between protons and carbons, providing unambiguous assignment of the methyl branch position.
-
Visualizations
References
An In-depth Technical Guide to the Precursors for 10-Methyltridecanoyl-CoA Synthesis in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 10-methyltridecanoyl-CoA, an anteiso-branched-chain fatty acid (BCFA), in microorganisms. The synthesis of BCFAs is crucial for maintaining membrane fluidity and is a key physiological process in many bacterial species. Understanding the precursors and enzymatic steps involved in this pathway is essential for research in microbiology, metabolic engineering, and the development of novel antimicrobial agents.
Core Concepts: Branched-Chain Fatty Acid Synthesis
In many bacteria, particularly Gram-positive species, the synthesis of fatty acids deviates from the straight-chain paradigm observed in many other organisms. Instead of exclusively utilizing acetyl-CoA as the initial primer, these microorganisms can incorporate short branched-chain acyl-CoAs. This results in the formation of iso- and anteiso-branched-chain fatty acids, which have a methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon, respectively. 10-Methyltridecanoic acid is an anteiso-fatty acid with a total of 14 carbons (including the carboxyl carbon), but for the purpose of its CoA derivative in synthesis, it is often considered in the context of a C15 backbone precursor.
The primary precursors for these branched-chain fatty acids are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1]
-
Isoleucine is the key precursor for the synthesis of anteiso -fatty acids with an odd number of carbon atoms, including this compound.
-
Leucine catabolism provides primers for iso -fatty acids with an odd number of carbon atoms.
-
Valine is the precursor for iso -fatty acids with an even number of carbon atoms.
The Biosynthetic Pathway of this compound from Isoleucine
The synthesis of this compound begins with the amino acid isoleucine and proceeds through a series of enzymatic reactions to generate the primer molecule, 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) II system.
Step 1: Conversion of Isoleucine to 2-Keto-3-methylvalerate
The initial step is the transamination of isoleucine to its corresponding α-keto acid, 2-keto-3-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase (BCAT) .
Step 2: Oxidative Decarboxylation to 2-Methylbutyryl-CoA
2-Keto-3-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible reaction is a critical control point and is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[2] This multi-enzyme complex is a key regulator in the flow of precursors into BCFA synthesis.
Step 3: Initiation of Fatty Acid Synthesis
The 2-methylbutyryl-CoA molecule serves as the primer for the initiation of fatty acid synthesis. It is condensed with malonyl-ACP in a reaction catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH) .[3] The specificity of FabH for branched-chain acyl-CoAs over acetyl-CoA is a determining factor in the high proportion of BCFAs in many bacteria.[3]
Step 4: Elongation Cycles
The resulting β-ketoacyl-ACP undergoes cycles of reduction, dehydration, and a second reduction, catalyzed by FabG, FabZ/FabA, and FabI, respectively, to form a butyryl-ACP with a methyl branch. This elongated acyl-ACP then serves as the substrate for further condensation reactions with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) and/or II (FabF), until the 14-carbon acyl chain of 10-methyltridecanoyl-ACP is formed.
Step 5: Formation of this compound
The final fatty acyl-ACP can then be converted to this compound, though the direct pathway can vary between organisms. It can be used directly for phospholipid synthesis or be converted to the free fatty acid and then activated to its CoA derivative.
Quantitative Data on Precursor Utilization
The availability of isoleucine has a direct and significant impact on the proportion of anteiso-fatty acids in the cellular membrane. Several studies have quantified this relationship, demonstrating the preferential utilization of isoleucine-derived precursors for the synthesis of fatty acids like 10-methyltridecanoic acid (anteiso-C15:0).
| Organism | Condition | Precursor Supplement | Resulting Anteiso-C15:0 Percentage of Total Fatty Acids | Reference |
| Listeria monocytogenes | Chemically defined minimal medium | Isoleucine sufficient | Up to 95% (total anteiso) | [4][5] |
| Listeria monocytogenes | BHI medium, 37°C | L-Isoleucine | 78.7% | [6] |
| Listeria monocytogenes | BHI medium, 37°C | None (control) | Not specified, but total anteiso was 81.3% | [6] |
| Staphylococcus aureus | Defined medium | With Ile/Leu/Val | High proportion of anteiso fatty acids | [2] |
| Staphylococcus aureus | Defined medium | Without Ile/Leu/Val | Significant decrease in anteiso fatty acids | [2] |
| Bacillus subtilis | Glucose-yeast extract medium | Not applicable | anteiso-C15 was the major fatty acid | [7] |
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition
This protocol describes the extraction and derivatization of total fatty acids from bacterial cells for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial cell culture
-
Methanol
-
0.9% NaCl solution
-
BF3-methanol (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Internal standard (e.g., heptadecanoic acid)
Procedure:
-
Harvest bacterial cells from a known volume of culture by centrifugation.
-
Wash the cell pellet with 0.9% NaCl and centrifuge again.
-
Resuspend the pellet in 1 ml of methanol.
-
Add a known amount of internal standard.
-
Add 2 ml of chloroform and vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases and collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 ml of BF3-methanol to the dried lipid extract.
-
Heat at 100°C for 30 minutes in a sealed tube to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Cool the sample and add 1 ml of hexane and 1 ml of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS.
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This protocol outlines a method to measure the activity of the BCKDH complex in bacterial cell lysates.[8]
Materials:
-
Bacterial cell pellet
-
Lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Assay buffer (25 mM HEPES, 0.5 mM NAD+, 0.5 mM CoASH, 0.4 mM TPP, 0.1 mM α-keto[1-14C]isocaproate)
-
5 N Sulfuric acid
-
Scintillation cocktail
Procedure:
-
Resuspend the bacterial cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
-
Centrifuge the lysate to remove cell debris. The supernatant is the cell-free extract.
-
Determine the protein concentration of the extract.
-
In a reaction vial, combine the assay buffer and an appropriate amount of cell-free extract (1-3 mg protein).
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 5 N sulfuric acid.
-
Capture the released 14CO2 in a suitable trapping agent (e.g., methylbenzethonium hydroxide).
-
Quantify the radioactivity by liquid scintillation counting.
Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity
This protocol describes a filter disc assay to measure the activity of FabH with a radiolabeled substrate.[3]
Materials:
-
Purified FabH enzyme
-
Acyl carrier protein (ACP)
-
Malonyl-CoA
-
[1-14C]acetyl-CoA (or other radiolabeled acyl-CoA primer)
-
E. coli FabD (malonyl-CoA:ACP transacylase)
-
β-mercaptoethanol
-
Sodium phosphate buffer (pH 7.0)
-
Whatman 3MM filter discs
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing ACP, β-mercaptoethanol, malonyl-CoA, [1-14C]acetyl-CoA, FabD, and sodium phosphate buffer.
-
Initiate the reaction by adding the FabH enzyme.
-
Incubate at 37°C for a defined period (e.g., 12 minutes).
-
Spot an aliquot of the reaction mixture onto a Whatman 3MM filter disc.
-
Immediately drop the filter disc into cold 10% TCA to precipitate the protein and any covalently attached radiolabeled product.
-
Wash the filter discs extensively with 10% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled substrate.
-
Dry the filter discs and measure the incorporated radioactivity by liquid scintillation counting.
Visualizations
Caption: Biosynthetic pathway of this compound from isoleucine.
Caption: Experimental workflow for bacterial fatty acid analysis.
Caption: Relationship between branched-chain amino acid precursors and fatty acid types.
References
- 1. Repression of branched-chain amino acid synthesis in Staphylococcus aureus is mediated by isoleucine via CodY, and by a leucine-rich attenuator peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Exogenous isoleucine and fatty acid shortening ensure the high content of anteiso-C15:0 fatty acid required for low-temperature growth of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Role of 10-Methyltridecanoyl-CoA: A Technical Overview of Potential Biological Activities
Disclaimer: Scientific literature explicitly detailing the biological activities, metabolic pathways, and enzyme interactions of 10-methyltridecanoyl-CoA is exceptionally scarce. This document, therefore, presents a theoretical framework based on the established roles of the broader class of branched-chain fatty acyl-CoAs. The information herein is intended to guide future research and should not be interpreted as a definitive account of this compound's specific functions.
Introduction
This compound is the coenzyme A thioester of 10-methyltridecanoic acid, a C14 branched-chain fatty acid (BCFA). While specific data on this molecule is limited, the study of BCFAs and their CoA derivatives offers a foundation for postulating its potential biological significance. BCFAs are known to be integral components of bacterial cell membranes, influencing fluidity, and are also found in various mammalian tissues, suggesting endogenous synthesis and physiological roles.[1][2][3] This guide will explore the hypothetical biological activities of this compound, drawing parallels from related molecules and metabolic pathways.
Potential Metabolic Pathways and Biological Roles
The metabolism of this compound is likely to follow the general pathways established for other BCFAs. These pathways are crucial for both the synthesis of complex lipids and for energy production through catabolism.
Anabolism and Incorporation into Lipids
Branched-chain acyl-CoAs can serve as precursors for the synthesis of more complex lipids. In bacteria, they are important for the formation of branched-chain phospholipids, which modulate membrane fluidity and environmental adaptation.[1][3] While less common in eukaryotes, the incorporation of BCFAs into cellular lipids is not unheard of.
A hypothetical anabolic pathway for this compound is depicted below:
Catabolism via β-Oxidation
Similar to straight-chain fatty acyl-CoAs, this compound is likely catabolized through β-oxidation to generate energy. The presence of a methyl branch may necessitate the action of specific enzymes to handle the steric hindrance. The final products of β-oxidation for an odd-chain fatty acid derivative like this would be a mixture of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then enter the citric acid cycle via conversion to succinyl-CoA.
A putative catabolic pathway is illustrated in the following diagram:
Interaction with Nuclear Receptors
An intriguing potential role for this compound is its interaction with nuclear receptors. It has been demonstrated that very-long-chain and branched-chain fatty acyl-CoAs can act as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[4][5] PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid oxidation. If this compound can bind to and activate PPARα, it could play a role in regulating its own catabolism and influencing overall lipid homeostasis.
The potential signaling cascade initiated by this compound is conceptualized below:
Potential Roles in Disease
Defects in the metabolism of branched-chain amino acids and fatty acids are associated with several metabolic disorders. For instance, Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) is a condition where the body is unable to properly break down fatty acids and certain amino acids, leading to the accumulation of various acyl-CoA species.[6][7][8] While there is no direct evidence linking this compound to any specific disease, its accumulation due to enzymatic defects in the BCFA degradation pathway could potentially contribute to the pathophysiology of such metabolic disorders.
Quantitative Data and Experimental Protocols
A thorough search of the existing scientific literature did not yield any specific quantitative data regarding the biological activities of this compound. There are no published studies detailing its binding affinities to receptors, enzyme kinetic parameters, or its effects on cellular processes. Consequently, detailed experimental protocols for the investigation of this compound are not available.
For researchers interested in studying this molecule, a logical starting point would be to adapt existing protocols for other acyl-CoAs. A general workflow for investigating the interaction of this compound with a target protein, such as PPARα, is proposed below.
Conclusion and Future Directions
This compound remains a molecule of hypothetical interest. Based on the known biochemistry of branched-chain fatty acyl-CoAs, it has the potential to be a substrate for energy metabolism, a precursor for lipid synthesis, and a signaling molecule through interaction with nuclear receptors like PPARα. However, without direct experimental evidence, these roles remain speculative.
Future research should focus on the fundamental characterization of this compound's biological activities. This includes:
-
Enzyme kinetics: Determining the kinetic parameters of enzymes involved in its synthesis and degradation.
-
Receptor binding: Quantifying its binding affinity to nuclear receptors and other potential protein targets.
-
Cellular studies: Investigating its effects on gene expression, lipid metabolism, and cell signaling in relevant cell models.
-
In vivo studies: Examining its physiological roles in animal models, particularly in the context of metabolic diseases.
The elucidation of the specific functions of this compound will contribute to a more comprehensive understanding of branched-chain fatty acid metabolism and its implications for health and disease.
References
- 1. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Multiple Acyl-Coenzyme A Dehydrogenase Deficiency Leading to Severe Metabolic Acidosis in a Young Adult - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-onset multiple acyl-CoA dehydrogenase deficiency: an insidious presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse World of Branched-Chain Acyl-CoAs: A Technical Guide for Researchers
Abstract
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters represent a critical node in cellular metabolism, primarily originating from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. Beyond their bioenergetic roles, these molecules are emerging as significant signaling mediators, influencing a spectrum of cellular processes from protein translation to epigenetic regulation. Dysregulation of BC-acyl-CoA metabolism is increasingly implicated in a range of pathologies, including metabolic disorders and cancer, making them a focal point for drug development and biomarker discovery. This technical guide provides an in-depth exploration of the diversity of BC-acyl-CoAs, detailing their metabolic pathways, summarizing quantitative data, and providing comprehensive experimental protocols for their analysis. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their complex roles in cellular physiology and disease.
Introduction: The Expanding Roles of Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways.[1] Among these, branched-chain acyl-CoAs, derived from the catabolism of the essential amino acids leucine, isoleucine, and valine, have garnered significant attention.[2] The primary BC-acyl-CoAs include isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[3] These molecules are not merely intermediates destined for oxidation but are now recognized as potent signaling molecules that can influence cellular processes, including the mTOR signaling pathway, and contribute to the epigenetic landscape through histone acylation.[2][4]
The metabolic reprogramming of BC-acyl-CoAs is a hallmark of various diseases.[5] Elevated levels of BCAAs and their catabolites have been linked to insulin (B600854) resistance and the development of diabetes.[6] In the context of cancer, tumor cells often exhibit altered BCAA metabolism to support their rapid growth and proliferation.[5][7] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on the core aspects of BC-acyl-CoA diversity, metabolism, and analysis.
The Diversity and Metabolism of Branched-Chain Acyl-CoAs
The diversity of BC-acyl-CoAs arises primarily from the catabolism of leucine, isoleucine, and valine. This process is initiated by a reversible transamination reaction, followed by an irreversible oxidative decarboxylation step, leading to the formation of the respective BC-acyl-CoA esters.
Catabolic Pathways of Branched-Chain Amino Acids
The breakdown of BCAAs occurs predominantly in the mitochondria of tissues such as skeletal muscle.[8] The initial two steps are common for all three BCAAs, after which the pathways diverge.
-
Transamination: The first step involves the transfer of the amino group from the BCAA to α-ketoglutarate, a reaction catalyzed by branched-chain aminotransferases (BCATs). This produces the corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine).[7]
-
Oxidative Decarboxylation: The BCKAs then undergo irreversible oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7] This reaction yields the corresponding BC-acyl-CoAs: isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA.
The subsequent catabolism of these BC-acyl-CoAs generates intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of other molecules. For instance, the breakdown of isovaleryl-CoA ultimately yields acetyl-CoA and acetoacetate. The catabolism of 2-methylbutyryl-CoA produces acetyl-CoA and propionyl-CoA, while isobutyryl-CoA is converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.
Quantitative Analysis of Branched-Chain Acyl-CoAs
The accurate quantification of BC-acyl-CoAs is crucial for understanding their roles in metabolic regulation and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific measurement of these molecules.[9][10]
Cellular Concentrations of Key Acyl-CoAs
The cellular concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and disease condition. The following table summarizes representative quantitative data for various acyl-CoA species from the literature. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental conditions, cell types, and normalization methods.
| Acyl-CoA Species | Cell Line/Tissue | Concentration (pmol/10^6 cells or nmol/g tissue) | Reference |
| Isovaleryl-CoA | Rat Liver | ~0.02 nmol/g | [11] |
| Human Fibroblasts | Variable, dependent on metabolic state | [12] | |
| 2-Methylbutyryl-CoA | Human Fibroblasts | Low to undetectable in healthy controls | [3] |
| COS-7 Cells (overexpressed) | Detectable activity with specific substrates | [3] | |
| Isobutyryl-CoA | Human Fibroblasts | Low to undetectable in healthy controls | [3] |
| COS-7 Cells (overexpressed) | High activity with isobutyryl-CoA substrate | [3] | |
| Acetyl-CoA | Rat Liver | 108 ± 11 (fed) - 248 ± 19 (fasted) nmol/g protein | [11] |
| Succinyl-CoA | Rat Liver | Data available but not specified in abstract | [11] |
Experimental Protocols for Branched-Chain Acyl-CoA Analysis
The analysis of BC-acyl-CoAs requires meticulous sample preparation and sensitive analytical techniques due to their low abundance and inherent instability.
Extraction of Acyl-CoAs from Tissues and Cells
A robust extraction protocol is essential for the accurate quantification of acyl-CoAs. The following is a generalized protocol adapted from established methods.[13][14]
Materials:
-
Homogenizer (e.g., glass homogenizer)
-
Centrifuge capable of reaching at least 15,000 x g at 4°C
-
Acetonitrile (B52724) (ACN)
-
Isopropanol
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Internal standards (e.g., deuterated or odd-chain acyl-CoAs)
Procedure:
-
Homogenization: Homogenize frozen and powdered tissue samples in a pre-chilled glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Add acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Purification (Optional but Recommended): For cleaner samples, a solid-phase extraction (SPE) step can be employed. Oligonucleotide purification columns or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel can be used to bind and then elute the acyl-CoAs.[13][14]
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer).
LC-MS/MS Quantification
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a volatile buffer (e.g., ammonium acetate or formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a volatile buffer.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.
References
- 1. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. Role of Branched-chain Amino Acid Metabolism in Tumor Development and Progression [jcpjournal.org]
- 4. Frontiers | BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. graphviz.org [graphviz.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 10-methyltridecanoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs.[1][2][3]
Principle
This method employs reversed-phase liquid chromatography for the separation of this compound from other endogenous molecules. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1][3] A stable isotope-labeled or odd-chain acyl-CoA is used as an internal standard (ISTD) to ensure accuracy and precision.[2][4]
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
Acyl-CoAs are susceptible to degradation, so it is critical to perform the extraction quickly and at low temperatures.[1]
-
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (ISTD) spiking solution (e.g., 10 µM Pentadecanoyl-CoA (C15:0-CoA) in methanol:water (1:1, v/v))[2]
-
Pre-chilled (-20°C) extraction solvent: acetonitrile:isopropanol:methanol (3:1:1, v/v/v)[1]
-
100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9[1]
-
-
Protocol:
-
For tissue samples, weigh approximately 20-40 mg of frozen tissue.[1] For cell samples, use a cell pellet containing a known number of cells.
-
In a 2 mL microcentrifuge tube, add 0.5 mL of cold 100 mM KH2PO4 buffer.[1]
-
Spike the sample with a known amount of the ISTD solution (e.g., 20 µL of 10 µM C15:0-CoA).[2]
-
Add 0.5 mL of the cold extraction solvent.[1]
-
Homogenize the sample on ice using a mechanical homogenizer.[1]
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex briefly and centrifuge at high speed to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[2]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Presentation
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 980.6 | 473.1 | 100 | 35 |
| C15:0-CoA (ISTD) | 992.6 | 485.1 | 100 | 35 |
Note: The precursor ion for this compound is calculated based on its chemical formula (C35H64N7O17P3S). Product ions are based on the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, a common fragmentation pattern for acyl-CoAs.[3][5] The specific collision energy should be optimized for the instrument being used.
Table 3: Method Performance Characteristics (Example Data)
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| LLOQ (pmol on column) | 0.5 |
| ULOQ (pmol on column) | 500 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
Visualization
Caption: Workflow for the quantitative analysis of this compound.
Caption: MRM fragmentation pathway for acyl-CoAs.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 10-Methyltridecanoyl-CoA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 10-methyltridecanoyl-CoA, a valuable molecular tool for research in fatty acid metabolism, cellular signaling, and drug discovery. The protocols detailed below outline a plausible synthetic route for 10-methyltridecanoic acid and its subsequent conversion to the corresponding Coenzyme A (CoA) thioester.
Introduction
This compound is a branched-chain fatty acyl-CoA. Branched-chain fatty acids and their CoA esters play crucial roles in various biological processes. They are components of cell membranes, influencing fluidity and protein function, and are involved in specific metabolic pathways. The availability of synthetic this compound allows researchers to investigate the enzymes that metabolize it, its effects on cellular processes, and its potential as a modulator of biological pathways.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of long-chain acyl-CoAs, which can be considered representative for the synthesis of this compound.
Table 1: Synthesis of 10-Methyltridecanoic Acid (Hypothetical Yields)
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Grignard Reaction | 1-bromononane (B48978), magnesium, 4-methyl-5-chlorovaleronitrile | 10-Methyltridecanenitrile | 70-80 | General |
| Hydrolysis | 10-Methyltridecanenitrile, strong acid or base | 10-Methyltridecanoic acid | >90 | General |
Table 2: Synthesis of Acyl-CoA from Fatty Acid
| Method | Key Reagents | Product | Typical Yield (%) | Reference |
| Chemical Synthesis (CDI method) | 10-Methyltridecanoic acid, Carbonyldiimidazole (CDI), Coenzyme A trilithium salt | This compound | ~95 | Based on similar long-chain fatty acids |
| Enzymatic Synthesis (Acyl-CoA Synthetase) | 10-Methyltridecanoic acid, Coenzyme A, ATP, Acyl-CoA Synthetase | This compound | >90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 10-Methyltridecanoic Acid via Grignard Reaction
This protocol describes a plausible multi-step synthesis of 10-methyltridecanoic acid.
Step 1a: Preparation of Nonylmagnesium Bromide (Grignard Reagent)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of 1-bromononane (1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, add the remaining 1-bromononane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
Step 1b: Reaction with a Branched Synthon (Illustrative Example)
Note: A suitable commercially available or readily synthesized synthon is required. For this example, we will use a hypothetical reaction with a protected hydroxy-nitrile which can be later converted to the carboxylic acid.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of a suitable protected C4 electrophile with a methyl branch at the 2-position (e.g., a protected 2-methyl-4-halobutyrate) in anhydrous diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by column chromatography.
Step 1c: Conversion to 10-Methyltridecanoic Acid
-
Deprotect the functional group of the intermediate from Step 1b under appropriate conditions.
-
Hydrolyze the resulting ester or nitrile to the carboxylic acid using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.
-
Extract the carboxylic acid with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 10-methyltridecanoic acid.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Chemical Synthesis of this compound using Carbonyldiimidazole (CDI)
This method is based on the activation of the carboxylic acid with CDI to form an acyl-imidazolide, which then reacts with Coenzyme A.
-
Activation of 10-Methyltridecanoic Acid:
-
Dissolve 10-methyltridecanoic acid (1 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add carbonyldiimidazole (CDI) (1.1 eq) and stir the solution under a nitrogen atmosphere at room temperature for 1 hour. The completion of the imidazolide (B1226674) formation can be monitored by the cessation of CO2 evolution.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in water.
-
Slowly add the solution of the activated fatty acid (10-methyltridecanoyl-imidazolide) to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute solution of lithium hydroxide (B78521) as needed.
-
Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitored by HPLC).
-
-
Purification:
-
Purify the this compound by reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white solid.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 3: Enzymatic Synthesis of this compound
This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM Coenzyme A
-
0.5 mM 10-methyltridecanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO)
-
Purified acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)[1]. The optimal enzyme concentration should be determined empirically.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 1-2 hours.
-
-
Reaction Monitoring and Purification:
-
Monitor the formation of this compound by HPLC.
-
Purify the product using solid-phase extraction or reverse-phase HPLC.
-
Confirm the product identity by mass spectrometry.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential metabolic fate and roles of this compound.
References
Protocol for the Extraction of 10-methyltridecanoyl-CoA for Targeted Metabolomics
Application Note
This protocol provides a detailed methodology for the extraction of 10-methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, from biological matrices such as tissues and cultured cells. The accurate quantification of this and other long-chain acyl-CoAs is critical for research in fatty acid metabolism, energy homeostasis, and the development of therapeutics for metabolic diseases.
The inherent instability and low abundance of long-chain acyl-CoAs necessitate a robust and efficient extraction protocol.[1] This method is based on established principles of solid-phase extraction (SPE) and is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of these metabolites.[2][3][4] The protocol incorporates the use of an internal standard to ensure accurate quantification by accounting for analyte loss during sample preparation.
Data Presentation
Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Oligonucleotide | 70-80% | [5] |
| Oleoyl-CoA | C18:1 | 2-(2-pyridyl)ethyl | 85-90% | [6] |
| Arachidonyl-CoA | C20:4 | 2-(2-pyridyl)ethyl | 83-88% | [6] |
Note: The recovery of this compound is expected to be within a similar range, but empirical determination is recommended.
Table 2: Recommended Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound Standard | Commercially available | For calibration curve |
| Heptadecanoyl-CoA (Internal Standard) | Commercially available | For normalization |
| Potassium Phosphate (KH2PO4) | ACS Grade | For homogenization buffer |
| Acetonitrile (ACN) | HPLC Grade | For extraction |
| 2-Propanol (Isopropanol) | HPLC Grade | For extraction |
| Methanol (B129727) | HPLC Grade | For SPE and reconstitution |
| Solid-Phase Extraction (SPE) Columns | Polymeric Weak Anion Exchange | e.g., Strata X-AW |
| Ammonium (B1175870) Hydroxide (B78521) | ACS Grade | For elution buffer |
| Formic Acid | LC-MS Grade | For wash buffer |
Experimental Protocols
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][6][7][8]
1. Sample Preparation and Homogenization
-
Critical Step: All procedures should be performed on ice to minimize the degradation of acyl-CoAs.[7]
-
Weigh approximately 50-100 mg of frozen tissue or cell pellet.
-
In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9).[5][6]
-
Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[5]
2. Liquid-Liquid Extraction
-
Transfer the homogenate to a polypropylene (B1209903) centrifuge tube.
-
Add 3 mL of a 2:1 (v/v) methanol:chloroform mixture and vortex thoroughly.[8]
-
Centrifuge at 1300 x g for 15 minutes at 4°C.[8]
-
Carefully collect the upper aqueous-methanolic phase, which contains the acyl-CoAs.[8]
3. Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition a polymeric weak anion exchange SPE column by passing 3 mL of methanol, followed by 3 mL of water through it.[8]
-
Sample Loading: Load the supernatant from the liquid-liquid extraction step onto the conditioned SPE column.
-
Washing:
-
Elution:
4. Sample Concentration and Reconstitution
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.[8]
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water or 50% methanol in 50 mM ammonium acetate).[1]
-
Vortex briefly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet any insoluble material.[1]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the extraction of this compound.
Caption: Analytical workflow for LC-MS/MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 10-methyltridecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for using 10-methyltridecanoyl-CoA as a substrate in enzyme assays, targeting key enzymes in fatty acid metabolism. The methodologies are based on established assays for similar long-chain and branched-chain acyl-CoA molecules.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A that can serve as a specific substrate for various enzymes involved in lipid metabolism. Its unique structure allows for the investigation of enzyme substrate specificity, the screening of potential inhibitors, and the characterization of metabolic pathways. The primary enzyme classes that are expected to process this compound are Acyl-CoA Synthetases (ACS) and Acyl-CoA Dehydrogenases (ACADs).
Acyl-CoA synthetases are crucial for activating fatty acids by converting them into their CoA thioesters, a key step for their subsequent metabolism.[1] Acyl-CoA dehydrogenases catalyze the initial step of fatty acid β-oxidation.[2] Several members of the ACAD family exhibit specificity towards long-chain and branched-chain substrates.[3][4]
This document provides detailed protocols for fluorometric assays to determine the activity of both ACS and ACAD enzymes using this compound.
Section 1: Acyl-CoA Synthetase (ACS) Activity Assay
This protocol is adapted from commercially available fluorometric assay kits for long-chain acyl-CoA synthetases.[5] The assay measures the production of acyl-CoA through a coupled enzymatic reaction that generates a fluorescent signal.[5]
Experimental Workflow: ACS Assay
Caption: Workflow for the Acyl-CoA Synthetase (ACS) fluorometric assay.
Protocol: Fluorometric Acyl-CoA Synthetase Assay
Materials:
-
This compound (Substrate)
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)
-
ACS Assay Buffer
-
ACS Enzyme Mix
-
ACS Developer
-
ACS Converter
-
Positive Control
-
-
96-well black microplate with a clear bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
Tissue or cell samples
Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold ACS Assay Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
Assay Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting the enzyme mix, developer, and converter.
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., H2O2) as per the kit protocol.
-
Reaction Mix: Prepare a Reaction Mix for each sample and positive control well by mixing:
-
ACS Assay Buffer
-
ACS Enzyme Mix
-
ACS Developer
-
ACS Converter
-
10-methyltridecanoic acid (as the precursor for this compound synthesis)
-
-
Background Control Mix: Prepare a Background Control Mix for each sample by omitting the ACS Enzyme Mix.
-
Plate Setup: Add 2-20 µL of your sample supernatant to two wells (one for the sample and one for the sample background). Adjust the volume in all wells to 50 µL with ACS Assay Buffer.
-
Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the sample background wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.
-
Calculation: Subtract the background reading from the sample reading. Calculate the ACS activity based on the standard curve, expressed in nmol/min/mL or U/L.
Data Presentation: Expected ACS Activity Data
| Sample Type | Protein Concentration (µg/µL) | ACS Activity (mU/mg) using this compound |
| Rat Liver Lysate | 2.5 | Data to be filled by the user |
| HepG2 Cell Lysate | 1.8 | Data to be filled by the user |
| Positive Control | N/A | Data to be filled by the user |
| Negative Control | N/A | Data to be filled by the user |
Section 2: Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol is based on the established electron transfer flavoprotein (ETF) fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.[6] This assay monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD-catalyzed dehydrogenation of the acyl-CoA substrate.[6]
Signaling Pathway: Electron Transfer in ACAD Assay
Caption: Electron flow from acyl-CoA to ETF in the ACAD assay.
Protocol: Fluorometric Acyl-CoA Dehydrogenase Assay
Materials:
-
This compound (Substrate)
-
Recombinant ACAD enzyme or sample lysate
-
Recombinant porcine electron transfer flavoprotein (ETF)[6]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA)
-
Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or commercial systems)
-
96-well black microplate
-
Fluorescence microplate reader
Assay Procedure:
-
Anaerobic Environment: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by molecular oxygen. This can be achieved in a 96-well plate format by including an oxygen-scavenging system in the assay buffer.[6]
-
Reaction Mix: In each well of the 96-well plate, prepare the reaction mix containing:
-
Assay Buffer
-
Recombinant ETF (final concentration typically 1-5 µM)
-
Sample containing ACAD activity
-
-
Initiate Reaction: Start the reaction by adding this compound to a final concentration in the range of 10-100 µM.
-
Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength is around 495 nm (note: optimal wavelengths may vary with the instrument and specific ETF preparation).[6]
-
Calculation: The rate of fluorescence decrease is proportional to the ACAD activity. Calculate the activity based on the change in fluorescence per unit time, normalized to the amount of protein in the sample.
Data Presentation: Expected ACAD Activity Data
| Substrate (50 µM) | Enzyme Source | Specific Activity (nmol/min/mg) |
| This compound | Recombinant LCAD | Data to be filled by the user |
| This compound | Recombinant VLCAD | Data to be filled by the user |
| Palmitoyl-CoA (Control) | Recombinant LCAD | Data to be filled by the user |
| Palmitoyl-CoA (Control) | Recombinant VLCAD | Data to be filled by the user |
Conclusion
The protocols outlined provide a framework for investigating the interaction of this compound with acyl-CoA synthetases and dehydrogenases. These assays are valuable tools for characterizing enzyme kinetics, screening for novel inhibitors, and elucidating the role of branched-chain fatty acid metabolism in health and disease. Researchers should optimize the substrate and enzyme concentrations for their specific experimental conditions to ensure accurate and reproducible results.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling with Isotopes to Trace 10-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for tracing the biosynthesis and metabolism of the branched-chain fatty acyl-CoA, 10-methyltridecanoyl-CoA, using stable isotope labeling. The protocols detailed below are intended for researchers in metabolic diseases, oncology, and drug development who are interested in understanding the pathways involving this specific lipid metabolite.
Introduction
This compound is a saturated fatty acyl-CoA with a methyl branch, belonging to the class of branched-chain fatty acids (BCFAs). BCFAs are increasingly recognized for their roles in various biological processes, including cell membrane fluidity, signaling, and as precursors for more complex lipids.[1][2] The biosynthesis of BCFAs is intricately linked to the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[2][3] Specifically, anteiso-BCFAs, which have a methyl branch on the antepenultimate carbon, are derived from the catabolism of isoleucine.[4]
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes.[5][6] By providing cells or organisms with a substrate enriched with a stable isotope (e.g., ¹³C or ²H), researchers can track the incorporation of the isotope into downstream metabolites. Subsequent analysis by mass spectrometry allows for the determination of the metabolic fate of the precursor and the activity of the associated pathways.[7][8] These insights are invaluable for understanding disease mechanisms and for the development of targeted therapeutics.
This document outlines a detailed workflow for tracing the biosynthesis of this compound from its BCAA precursor, L-isoleucine, using stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Application in Drug Development
Understanding the metabolic pathways that produce key signaling molecules or building blocks for cellular structures is critical in drug development. Alterations in BCFAs have been implicated in various diseases. By tracing the synthesis of this compound, researchers can:
-
Identify and validate novel drug targets: Enzymes involved in the BCAA catabolism and BCFA synthesis pathways could represent novel targets for therapeutic intervention.
-
Assess target engagement and pathway modulation: Isotope tracing can be used to measure the effect of a drug candidate on the flux through the this compound synthesis pathway.
-
Elucidate mechanisms of action: By observing changes in the labeling patterns of downstream metabolites, researchers can gain insights into the on- and off-target effects of a compound.
Experimental Workflow
The overall experimental workflow for tracing this compound is depicted below. This involves cell culture with a stable isotope-labeled precursor, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Methyltridecanoyl-CoA in Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metabolic engineering strategies for the production of 10-methyl branched-chain fatty acids (BCFAs), with a focus on the biosynthesis leading to 10-methyltridecanoyl-CoA. This document includes detailed information on the relevant biosynthetic pathways, key enzymes, and quantitative data from engineered microbial systems. Furthermore, detailed experimental protocols for the analysis of the produced BCFAs are provided.
Introduction
Branched-chain fatty acids (BCFAs) are valuable molecules with applications in the production of biofuels, lubricants, and specialty chemicals. Their branched structure confers desirable properties such as low melting points and improved cold-flow characteristics compared to their straight-chain counterparts. This compound is a specific C14 BCFA with a methyl branch at the C10 position. Its precursor, 10-methyltridecanoic acid, and other similar 10-methyl BFAs are of interest for the production of high-performance bio-based lubricants due to their thermo-oxidative stability.[1] Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of these valuable compounds.
Biosynthesis of 10-Methyl Branched-Chain Fatty Acids
The biosynthesis of 10-methyl branched fatty acids has been successfully engineered in yeast by leveraging enzymes from actinomycetes.[1] The key pathway involves a two-step enzymatic process acting on a monounsaturated fatty acid precursor.
Key Enzymes:
-
BfaB (Fatty Acid Methyltransferase): This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate a Δ9 unsaturated fatty acid, forming a 10-methylene intermediate.[1]
-
BfaA (NADH-dependent Reductase): This enzyme reduces the 10-methylene double bond to a saturated 10-methyl branch, yielding the final 10-methyl branched fatty acid.[1]
The substrate specificity of these enzymes allows for the production of various 10-methyl BFAs depending on the available unsaturated fatty acid precursors. For the synthesis of 10-methyltridecanoic acid, a C13 unsaturated fatty acid would be the initial substrate.
Below is a diagram illustrating the biosynthetic pathway for 10-methyl branched fatty acids.
Caption: Biosynthetic pathway for 10-methyl branched fatty acids.
Metabolic Engineering Strategies and Quantitative Data
Metabolic engineering efforts have focused on expressing the bfaA and bfaB genes in microbial hosts such as Saccharomyces cerevisiae and Yarrowia lipolytica. To enhance the production of 10-methyl BFAs, a fusion enzyme of BfaA and BfaB (BfaA-B) has been shown to improve conversion efficiency.[1] The table below summarizes the quantitative data from engineered yeast strains.
| Host Organism | Engineered Pathway | Precursor Fed | Product | Titer (mg/L) | Percentage of Total Fatty Acids (%) | Reference |
| S. cerevisiae | Expression of BfaB and BfaA | Oleic Acid (C18:1) | 10-methyloctadecanoic acid | - | ~15 | [1] |
| Y. lipolytica | Expression of BfaA-B fusion | - | 10-methylpalmitate & 10-methylstearate | - | > 35 | [1] |
Note: Specific titers for this compound are not available in the cited literature, as studies have focused on longer-chain BCFAs.
Experimental Protocols
4.1. Cultivation of Engineered Yeast Strains
A detailed protocol for the cultivation of engineered yeast strains for the production of 10-methyl BFAs is provided below. This protocol is based on standard yeast fermentation techniques.
Materials:
-
Engineered yeast strain (e.g., S. cerevisiae or Y. lipolytica with integrated bfaA and bfaB genes)
-
Yeast extract Peptone Dextrose (YPD) medium or appropriate defined minimal medium
-
Shake flasks or bioreactor
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of YPD medium in a culture tube.
-
Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
Use the starter culture to inoculate a larger volume of fermentation medium in a shake flask or bioreactor to an initial OD600 of 0.1.
-
If required, add the appropriate unsaturated fatty acid precursor to the medium.
-
Incubate the culture at 30°C with adequate aeration and agitation for 48-72 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet with sterile water and store at -80°C for fatty acid analysis.
Caption: Workflow for yeast cultivation and sample preparation.
4.2. Analysis of Branched-Chain Fatty Acids by GC-MS
The analysis of BCFAs typically involves extraction of total lipids from the microbial biomass, followed by derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
4.2.1. Lipid Extraction
A standard method for total lipid extraction from yeast cells is the Bligh-Dyer method.
Materials:
-
Yeast cell pellet
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator or nitrogen stream
Procedure:
-
Resuspend the yeast cell pellet in a known volume of methanol.
-
Add chloroform to achieve a chloroform:methanol ratio of 1:2 (v/v).
-
Vortex vigorously for 2 minutes.
-
Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).
-
Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipids into a new glass tube.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
4.2.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Acid-catalyzed transesterification is a common method for preparing FAMEs.
Materials:
-
Dried lipid extract
-
2% H₂SO₄ in methanol
-
Saturated NaCl solution
-
Heating block or water bath
-
GC vials
Procedure:
-
Add 2 mL of 2% H₂SO₄ in methanol and 1 mL of toluene to the dried lipid extract.
-
Cap the tube tightly and heat at 50°C for 16 hours in a heating block or water bath.
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
Caption: General workflow for FAME analysis by GC-MS.
4.2.3. GC-MS Parameters
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized for specific instruments and applications.
-
GC Column: DB-23, DB-5ms, or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp to 180°C at 10°C/min
-
Ramp to 250°C at 5°C/min, hold for 5 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Identification of 10-methyltridecanoic acid methyl ester would be based on its retention time and comparison of its mass spectrum to a known standard or library data. Quantification is typically performed by integrating the peak area and comparing it to an internal standard.
Conclusion
The metabolic engineering of microorganisms for the production of this compound and related 10-methyl BFAs is a promising field with significant potential for the production of high-value bio-based chemicals. The characterization of the BfaA and BfaB enzymes has provided a clear pathway for the targeted synthesis of these molecules. Further optimization of microbial hosts and fermentation processes will be crucial for achieving industrially relevant titers. The protocols outlined in this document provide a solid foundation for researchers to pursue further advancements in this area.
References
Application Note: Chromatographic Separation and Analysis of 10-Methyltridecanoyl-CoA Isomers by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction 10-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that may play a role in various metabolic pathways. As with many biologically active molecules, the specific isomeric form, including both the position of the methyl group and its stereochemistry, can significantly influence its biological function and metabolism. The accurate separation and quantification of this compound isomers are crucial for understanding their specific roles in health and disease. This application note provides detailed protocols for the separation of positional and chiral isomers of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method The separation of this compound isomers is achieved by leveraging the subtle differences in their physicochemical properties. For positional isomers (e.g., comparing this compound with other methyl-branched isomers), a C30 reversed-phase column is employed. The unique shape selectivity of the C30 phase allows for the resolution of structurally similar lipids. For the separation of enantiomers (R- and S-10-methyltridecanoyl-CoA), a chiral stationary phase is utilized.
Following chromatographic separation, the isomers are detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using selected reaction monitoring (SRM), which provides high sensitivity and specificity.
Experimental Protocols
1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from methods for extracting long-chain acyl-CoA esters from tissues.[1]
-
Apparatus and Reagents:
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
50 mM KH2PO4 buffer (pH 7.2)
-
Internal Standard (IS) solution (e.g., C17:0-CoA)
-
Acetonitrile
-
Ammonium (B1175870) hydroxide
-
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue or cell pellet.
-
Immediately add 1 mL of ice-cold isopropanol and 1.5 mL of ice-cold 50 mM KH2PO4 buffer.
-
Add the internal standard solution to the mixture.
-
Homogenize the sample on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Method 1: Separation of Positional Isomers
This method is designed to separate this compound from other C14 methyl-branched acyl-CoA isomers. The use of a C30 column is effective for resolving compound lipids with different isobaric acyl chains.[2]
-
Chromatographic Conditions:
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: Accucore C30 reversed-phase column (150 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase B 0.0 30 2.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
3. Method 2: Chiral Separation of Enantiomers
This protocol is for the separation of R- and S- enantiomers of this compound. Chiral separation of acyl-CoA molecules has been demonstrated to be feasible.[3]
-
Chromatographic Conditions:
-
HPLC System: UPLC or HPLC system.
-
Column: CHIRALCEL OD-RH (150 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
4. Mass Spectrometry Detection
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Ion Source Parameters (Illustrative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
-
SRM Transitions (Illustrative):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 964.5 459.1 35 | C17:0-CoA (IS) | 978.5 | 459.1 | 35 |
(Note: The precursor ion m/z corresponds to [M+H]+. The product ion at m/z 459.1 is a characteristic fragment of the CoA moiety. These values should be confirmed by direct infusion of a standard if available.)
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are illustrative tables showing potential separation results.
Table 1: Illustrative Quantitative Data for Positional Isomer Separation
| Isomer | Retention Time (min) | Peak Area | Concentration (ng/mL) | Resolution (Rs) |
| 9-Methyltridecanoyl-CoA | 12.1 | 45,800 | 48.2 | 1.6 (to 10-methyl) |
| This compound | 12.5 | 52,300 | 55.1 | - |
| 11-Methyltridecanoyl-CoA | 12.9 | 49,100 | 51.7 | 1.7 (from 10-methyl) |
| 12-Methyltridecanoyl-CoA | 13.5 | 61,500 | 64.7 | 2.5 (from 11-methyl) |
Table 2: Illustrative Quantitative Data for Chiral Separation
| Enantiomer | Retention Time (min) | Peak Area | Concentration (ng/mL) | Resolution (Rs) |
| (R)-10-Methyltridecanoyl-CoA | 9.8 | 28,900 | 30.4 | 1.8 |
| (S)-10-Methyltridecanoyl-CoA | 10.5 | 31,200 | 32.8 | - |
Visualizations
Caption: Workflow for the analysis of this compound isomers.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Analysis of 10-methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The analysis of their diverse structures, including branched-chain species like 10-methyltridecanoyl-CoA, is essential for understanding cellular metabolism and its dysregulation in various diseases. This document provides detailed application notes and protocols for the characterization of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mass Spectrometry Fragmentation of Acyl-CoAs
The fragmentation of acyl-CoAs in tandem mass spectrometry, particularly in positive ion mode, follows a characteristic pattern. This pattern is dominated by cleavages within the Coenzyme A moiety, providing diagnostic ions that can be used for the identification and quantification of this class of molecules.
A predominant fragmentation pathway involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the CoA molecule, resulting in a neutral loss of 507.2 Da.[1][2][3][4][5][6] Another common fragmentation results in a product ion at m/z 428.037, corresponding to the adenosine (B11128) 3',5'-bisphosphate fragment.[4][5][6][7][8][9] A further fragment at m/z 410 can be observed, which arises from the loss of a water molecule from the m/z 428 ion.[9]
For branched-chain fatty acyl-CoAs, such as this compound, additional fragmentation can occur along the fatty acyl chain, particularly at the site of branching. This provides valuable information for the structural elucidation of the acyl group.
Predicted Fragmentation Pattern of this compound
Based on the general fragmentation behavior of branched-chain fatty acyl-CoAs, the expected fragmentation pattern for this compound in positive ion mode tandem mass spectrometry is summarized below. The molecular formula for this compound is C35H62N7O17P3S, and its monoisotopic mass is 977.3292 Da.
| Description | Predicted m/z |
| Precursor Ion [M+H]⁺ | 978.3365 |
| Product Ion [M+H - 507]⁺ | 471.3 |
| Product Ion (Adenosine 3',5'-bisphosphate) | 428.037 |
| Product Ion (Adenosine 3',5'-bisphosphate - H₂O) | 410.026 |
| Product Ion from cleavage at the branch point (C9-C10 bond) | Varies based on charge retention |
| Product Ion from cleavage at the branch point (C10-C11 bond) | Varies based on charge retention |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound from biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation
-
Extraction: Acyl-CoAs can be extracted from tissues or cells using a solvent mixture such as acetonitrile/methanol/water (2:2:1 v/v/v).[10]
-
Solid Phase Extraction (SPE): For sample cleanup and concentration, a C18 SPE cartridge can be used.
-
Internal Standard: It is recommended to use a suitable internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of acyl-CoAs.[7][11]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is the preferred method for targeted quantification due to its high selectivity and sensitivity.
-
MRM Transitions:
-
Primary (for quantification): 978.3 -> 471.3
-
Secondary (for confirmation): 978.3 -> 428.0
-
-
Collision Energy: Optimization of the collision energy is necessary to achieve the most efficient fragmentation of the precursor ion.
Logical Workflow for Acyl-CoA Analysis
Caption: A streamlined workflow for the analysis of this compound.
Fragmentation Pathway of this compound
The following diagram illustrates the primary fragmentation pathways of this compound in positive ion mode tandem mass spectrometry.
Caption: Key fragmentation pathways of protonated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Probes Based on 10-Methyltridecanoyl-CoA for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA), a class of lipids synthesized in various organisms, including bacteria and mammals.[1][2] In mammals, the biosynthesis of monomethyl branched-chain fatty acids (mmBCFAs) occurs de novo, primarily in adipose tissue, through the catabolism of branched-chain amino acids (BCAAs) and subsequent elongation by fatty acid synthase (FASN).[1][2] BCFAs have garnered significant interest due to their diverse biological activities, including roles in modulating membrane fluidity, cell signaling, and exhibiting anti-tumor properties.[3][4]
The development of molecular probes derived from this compound provides a powerful tool to investigate the enzymes and pathways that metabolize this and related BCFAs. By incorporating a bioorthogonal handle, such as an azide (B81097) group, these probes can be used to identify and characterize interacting proteins, elucidate metabolic fates, and screen for inhibitors of key enzymes in BCFA metabolism. This document provides detailed protocols for the synthesis and application of an azide-functionalized this compound probe for studying protein acylation and identifying enzyme targets.
Probe Description and Specifications
The molecular probe described herein is 13-azido-10-methyltridecanoyl-CoA . This probe is an analog of the endogenous this compound, featuring a terminal azide group for "click" chemistry applications.
| Characteristic | Specification |
| Probe Name | 13-azido-10-methyltridecanoyl-CoA |
| Parent Molecule | This compound |
| Functional Group | Terminal Azide (-N₃) |
| Molecular Formula | C₃₅H₆₁N₁₀O₁₇P₃S |
| Molecular Weight | 1020.9 g/mol |
| Purity | ≥95% (as determined by HPLC) |
| Storage | Store at -80°C in a desiccated environment |
Applications
This molecular probe is designed for a range of applications in cellular and molecular biology, including:
-
Identification of Protein-BCFA Interactions: The probe can be used to identify proteins that are acylated by or otherwise interact with this compound.
-
Enzyme Activity Profiling: It can serve as a substrate for enzymes involved in BCFA metabolism, such as acyl-CoA synthetases and acyltransferases, allowing for activity-based protein profiling.
-
Studying BCFA Metabolism: The probe enables the tracing of the metabolic fate of this compound within cellular systems.
-
High-Throughput Screening: The probe can be utilized in screening assays to identify inhibitors of enzymes that process BCFAs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic pathway of BCFAs and the experimental workflows for the synthesis and application of the 13-azido-10-methyltridecanoyl-CoA probe.
References
- 1. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 10-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methyltridecanoyl-CoA is a coenzyme A derivative of 10-methyltridecanoic acid, a branched-chain fatty acid (BCFA). While straight-chain fatty acids are well-studied for their roles in energy metabolism and cellular signaling, BCFAs are gaining attention for their unique biological activities. BCFAs are known to be incorporated into cellular lipids, where they can modulate membrane fluidity and influence the function of membrane-associated proteins.[1][2][3] Furthermore, the CoA derivatives of BCFAs can act as signaling molecules, for instance, by activating nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[4][5]
These application notes provide a framework for investigating the cellular effects of this compound, with a focus on its potential roles in modulating mitochondrial function and gene expression. The provided protocols are designed to be adaptable to various cell types and research questions.
Hypothesized Signaling Pathway of this compound
Based on the known functions of other branched-chain fatty acyl-CoAs, we can hypothesize a signaling pathway for this compound. Upon cellular uptake, 10-methyltridecanoic acid is activated to this compound. This molecule can then either enter mitochondrial β-oxidation pathways to contribute to cellular energy production or act as a ligand for nuclear receptors such as PPARα. Activation of PPARα leads to the transcription of target genes involved in fatty acid oxidation and other metabolic processes.
Caption: Hypothesized signaling pathway for this compound.
Application 1: Assessment of Mitochondrial Respiration
This application focuses on determining the effect of this compound on mitochondrial fatty acid oxidation (FAO) and overall cellular respiration. The Seahorse XF Analyzer is a powerful tool for this purpose, as it measures the oxygen consumption rate (OCR) in real-time.[6][7][8]
Experimental Workflow
Caption: Experimental workflow for assessing mitochondrial respiration.
Protocol: Fatty Acid Oxidation Assay using Seahorse XF Analyzer
This protocol is adapted from established methods for measuring FAO.[9]
Materials:
-
Cells of interest (e.g., HepG2, C2C12)
-
Seahorse XF96 or similar cell culture microplates
-
Complete cell culture medium
-
Seahorse XF Base Medium
-
L-Carnitine
-
This compound
-
Etomoxir (inhibitor of carnitine palmitoyltransferase-1)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Mito Stress Test reagents)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Substrate-Limited Media: The day before the assay, switch the cells to a substrate-limited medium (e.g., medium with low glucose) to encourage reliance on fatty acid oxidation.
-
Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and the desired concentration of this compound. A control medium without this compound should also be prepared.
-
Cell Treatment: Replace the culture medium with the prepared assay media. To demonstrate that the observed OCR is due to FAO, include wells with Etomoxir.
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and perform a Mito Stress Test. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between cells treated with this compound and control cells.
Example Data
| Treatment Group | Basal Respiration (pmol O2/min/µg protein) | ATP Production (pmol O2/min/µg protein) | Maximal Respiration (pmol O2/min/µg protein) |
| Control | 150 ± 12 | 105 ± 9 | 350 ± 25 |
| This compound (50 µM) | 225 ± 18 | 160 ± 15 | 520 ± 40 |
| This compound + Etomoxir | 165 ± 15 | 115 ± 11 | 380 ± 30 |
Data are presented as mean ± standard deviation.
Application 2: Gene Expression Analysis of PPARα Target Genes
This application aims to investigate whether this compound can activate PPARα and induce the expression of its target genes involved in fatty acid metabolism.
Experimental Workflow
Caption: Workflow for gene expression analysis.
Protocol: Quantitative PCR (qPCR) for PPARα Target Genes
Materials:
-
Cells of interest (e.g., hepatocytes, myotubes)
-
Complete cell culture medium
-
This compound
-
GW6471 (a PPARα antagonist)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment: Culture cells to a desired confluency and treat them with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a group co-treated with this compound and GW6471 to confirm PPARα-dependency.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Example Data
| Treatment Group | CPT1A Fold Change | ACOX1 Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (50 µM) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound + GW6471 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation.
Conclusion
The provided application notes and protocols offer a starting point for investigating the cellular functions of this compound. These assays can be adapted and expanded to explore other potential roles of this and other branched-chain fatty acyl-CoAs in various cellular processes, including cell proliferation, inflammation, and lipid droplet dynamics. The study of these less-explored fatty acid metabolites holds promise for uncovering novel regulatory mechanisms and potential therapeutic targets in metabolic diseases and cancer.[1][10]
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols: Purification of 10-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis. The study of specific acyl-CoAs like this compound is crucial for understanding the metabolism of branched-chain fatty acids and their roles in cellular signaling and disease. Altered acyl-CoA metabolism has been linked to various metabolic disorders, making the analysis of these molecules a key area of research.[1][2] This document provides a detailed protocol for the synthesis and purification of this compound for research applications.
The purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature and the presence of endogenous isomers. The following protocol outlines a robust method for the purification of this compound, adaptable for use in a standard biochemistry or drug development laboratory. The protocol employs a combination of solid-phase extraction (SPE) for initial sample cleanup and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-resolution purification.
Experimental Protocols
I. Synthesis of this compound
Materials:
-
10-methyltridecanoic acid
-
Coenzyme A, trilithium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
-
ATP, disodium (B8443419) salt
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Tris-HCl (pH 8.0)
-
10 mM ATP
-
10 mM MgCl2
-
2.5 mM Coenzyme A
-
1 mM 10-methyltridecanoic acid (solubilized in a minimal amount of Triton X-100)
-
Acyl-CoA Synthetase (e.g., 1-2 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Quenching: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification.
II. Purification of this compound by Solid-Phase Extraction (SPE) and RP-HPLC
This two-step purification process first removes the majority of contaminants using SPE, followed by high-resolution separation using RP-HPLC.
A. Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Water (HPLC grade)
-
Potassium phosphate buffer (pH 4.9)
Procedure:
-
Cartridge Equilibration: Equilibrate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the synthesis reaction onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove unbound CoA, ATP, and other hydrophilic contaminants.
-
Elution: Elute the this compound from the cartridge with 2 mL of 80% acetonitrile in water.
-
Drying: Dry the eluted sample under a stream of nitrogen gas or using a vacuum concentrator.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 75 mM Potassium phosphate buffer (pH 4.9)
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
Procedure:
-
Sample Preparation: Reconstitute the dried sample from the SPE step in 200 µL of Mobile Phase A.
-
Injection: Inject the reconstituted sample onto the C18 column.
-
Gradient Elution: Elute the sample using a linear gradient from 10% to 90% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base of Coenzyme A.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Desalting and Lyophilization: Desalt the collected fraction using a suitable method (e.g., another SPE step with a volatile buffer or size-exclusion chromatography) and lyophilize to obtain the purified product as a powder.
Data Presentation
Table 1: Summary of Purification Steps and Expected Yield
| Purification Step | Purity (%) | Recovery (%) |
| Crude Synthesis Product | < 10 | 100 |
| Post-SPE | 60-70 | 80-90 |
| Post-RP-HPLC | > 95 | 60-70 |
Table 2: Analytical Characterization of Purified this compound
| Analytical Method | Parameter | Expected Value |
| UV Spectroscopy | λmax | 260 nm |
| Molar Extinction Coefficient (ε) at 260 nm | ~16,400 M⁻¹cm⁻¹ (in water) | |
| LC-MS/MS | Molecular Weight (M) | ~981.2 g/mol |
| [M+H]⁺ | m/z 982.2 | |
| Characteristic Fragment Ions | m/z 507 (adenosine diphosphate) |
Visualization of the Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Concluding Remarks
The protocol described provides a comprehensive method for the preparation and purification of this compound. The combination of solid-phase extraction and reversed-phase HPLC ensures a high degree of purity, which is essential for subsequent biochemical and metabolic studies. The analytical techniques outlined, particularly LC-MS/MS, are crucial for the unambiguous identification and quantification of the final product.[3][4][5] This protocol can be adapted for the purification of other long-chain and branched-chain acyl-CoAs, providing a valuable tool for researchers in the field of lipid metabolism and drug discovery.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 10-Methyltridecanoyl-CoA Precursors to Study Bacterial Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Branched-Chain Fatty Acids in Bacterial Membranes
The ability of bacteria to maintain membrane fluidity in response to environmental stresses, such as temperature fluctuations, is critical for survival. This process, known as homeoviscous adaptation, involves modifying the lipid composition of the cell membrane to ensure it remains in a functional liquid-crystalline state.[1][2] In many Gram-positive bacteria, including species of Bacillus and Listeria, a key mechanism for this adaptation is the regulation of branched-chain fatty acids (BCFAs).[3]
BCFAs, primarily of the iso and anteiso series, are major constituents of the membrane phospholipids (B1166683) in these organisms. Anteiso fatty acids, which have a methyl branch on the antepenultimate carbon, are particularly crucial for increasing membrane fluidity.[3] They possess lower melting points compared to their straight-chain or iso-branched counterparts, effectively disrupting the ordered packing of lipid acyl chains and lowering the phase transition temperature of the membrane.[3] An increase in the proportion of anteiso BCFAs is a common adaptive response to cold stress.[4]
The biosynthesis of odd-numbered anteiso-fatty acids is initiated by a specific primer, which is derived from the branched-chain amino acid L-isoleucine.[4] Isoleucine is converted into 2-methylbutyryl-CoA, a direct precursor molecule. While 10-methyltridecanoyl-CoA is not the primer itself, it represents an intermediate in the elongation of the initial primer by the fatty acid synthase (FASII) system. By manipulating the availability of precursors like isoleucine or its downstream metabolite 2-methylbutyric acid, researchers can experimentally alter the fatty acid profile of bacterial membranes.[4] This allows for controlled studies on the direct relationship between membrane composition, fluidity, and various cellular functions, including environmental resilience and susceptibility to antimicrobial agents.
Application: Modulating Membrane Composition for Functional Studies
By supplementing bacterial growth media with precursors of anteiso-fatty acids, such as 2-methylbutyric acid (2-MB), it is possible to significantly increase the proportion of these fluidity-enhancing lipids in the cell membrane.[4] This technique allows researchers to:
-
Investigate the role of membrane fluidity in bacterial cold adaptation and survival at low temperatures.[4]
-
Study the impact of membrane fluidity on the function and localization of membrane-embedded proteins.
-
Assess how changes in membrane composition affect susceptibility to membrane-active antimicrobial compounds.
-
Develop novel strategies to control pathogenic bacteria, like Listeria monocytogenes, by manipulating their membrane composition to impair growth in specific environments (e.g., refrigerated foods).[4]
Quantitative Data
Manipulating the fatty acid precursor supply has a direct and measurable impact on the membrane's fatty acid composition and its resulting fluidity.
Table 1: Effect of Temperature and 2-Methylbutyrate (anteiso-precursor) Supplementation on the Fatty Acid Composition of Listeria monocytogenes
This table summarizes the typical changes in the relative percentage of major fatty acids in Listeria monocytogenes when grown at different temperatures and with the addition of a precursor for anteiso-fatty acid synthesis. A shift to lower temperatures or the addition of the precursor dramatically increases the proportion of anteiso-C15:0 and the overall anteiso-to-iso ratio, which enhances membrane fluidity.
| Growth Condition | iso-C15:0 (%) | anteiso-C15:0 (%) | anteiso-C17:0 (%) | Total Anteiso (%) | Anteiso/iso Ratio |
| 37°C, Unsupplemented | 9.3 | 46.6 | 34.7 | 81.3 | 5.1 |
| 10°C, Unsupplemented | 9.4 | 66.7 | 8.8 | 75.5 | 3.6 |
| 37°C, + 2-Methylbutyrate | 6.2 | 53.2 | 34.2 | 87.4 | 9.3 |
| 10°C, + 2-Methylbutyrate | 6.5 | 71.1 | 19.6 | 90.7 | 13.0 |
| Data are adapted from findings reported in studies on L. monocytogenes.[4] |
Table 2: Representative Membrane Fluidity Values in Bacillus subtilis
Membrane fluidity can be quantified using the fluorescent probe Laurdan. The probe's emission spectrum shifts in response to the phase state of the lipids, which is expressed as a Generalized Polarization (GP) value. A lower GP value indicates higher membrane fluidity.[5][6]
| Condition / Strain | Description | Representative Laurdan GP Value | Implied Fluidity |
| Wild-Type at 37°C | Standard growth condition. | ~ 0.55 | Baseline |
| Wild-Type at 20°C | Cold stress induces adaptation to increase fluidity, but fluidity is still lower than at 37°C. | ~ 0.65 | Lower |
| Δbkd Mutant | Mutant unable to synthesize BCFAs, resulting in a more rigid membrane. | ~ 0.75 | Much Lower |
| Wild-Type + Benzyl Alcohol | Benzyl alcohol is a known membrane fluidizer used as a positive control. | ~ 0.30 | Much Higher |
| GP values are representative and compiled from typical results in Bacillus subtilis studies.[5][7][8] |
Visualized Pathways and Workflows
Caption: Biosynthesis of anteiso-fatty acids from an L-isoleucine precursor.
Caption: Workflow for studying the effects of precursors on membrane fluidity.
Experimental Protocols
Protocol 1: Modulating Membrane Fatty Acid Composition
This protocol describes how to supplement bacterial cultures to enrich for anteiso-fatty acids. Listeria monocytogenes is used as an example.
Materials:
-
Listeria monocytogenes strain (e.g., 10403S)
-
Brain Heart Infusion (BHI) broth
-
2-methylbutyric acid (2-MB) solution (e.g., 1 M stock, filter-sterilized)
-
Incubator/shaker set to desired temperatures (e.g., 37°C and 10°C)
Procedure:
-
Prepare two sets of BHI broth flasks. For the test group, supplement the BHI broth with 2-MB to a final concentration of 5-10 mM.[4][9] The second set (control group) will be unsupplemented BHI.
-
Inoculate both control and test flasks with an overnight culture of L. monocytogenes to a starting OD₆₀₀ of ~0.05.
-
Incubate one control/test pair at 37°C with shaking until the late exponential phase of growth.
-
Incubate the second control/test pair at 10°C with shaking. Note that growth will be significantly slower.
-
Once cultures reach the desired growth phase, harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Wash the cell pellets twice with sterile phosphate-buffered saline (PBS) to remove residual media.
-
The resulting cell pellets can be used for fatty acid analysis (Protocol 2) and membrane fluidity measurements (Protocol 3).
Protocol 2: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography (GC)
This protocol outlines the steps to analyze the fatty acid composition of the cell pellets obtained from Protocol 1.
Materials:
-
Bacterial cell pellets
-
Saponification reagent (e.g., 15% NaOH in 50% methanol)
-
Methylation reagent (e.g., 6N HCl in methanol)
-
Extraction solvent (e.g., 1:1 hexane:methyl tert-butyl ether)
-
Anhydrous sodium sulfate (B86663)
-
GC vials and a Gas Chromatograph with a flame ionization detector (FID) and an appropriate column (e.g., DB-23).[10]
-
FAME standards for peak identification.
Procedure:
-
To the cell pellet, add 1 mL of saponification reagent. Vortex and incubate in a water bath at 100°C for 30 minutes to saponify the lipids.
-
Cool the tubes, then add 2 mL of methylation reagent. Vortex and incubate at 80°C for 10 minutes to create fatty acid methyl esters (FAMEs).
-
Rapidly cool the tubes on ice. Add 1.25 mL of the extraction solvent, vortex for 10 minutes, and then centrifuge to separate the phases.
-
Transfer the upper organic phase containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the final extract to a GC vial for analysis.
-
Inject the sample into the GC. Use a temperature program that ramps from approximately 170°C to 270°C.[11]
-
Identify and quantify the FAME peaks by comparing their retention times and areas to known standards. Express the results as the relative percentage of each fatty acid.[10]
Protocol 3: Membrane Fluidity Measurement with Laurdan
This protocol measures bulk membrane fluidity using the fluorescent dye Laurdan.[6]
Materials:
-
Bacterial cell pellets
-
PBS or appropriate buffer
-
Laurdan stock solution (e.g., 5 mM in DMSO)
-
Black, clear-bottom 96-well microtiter plates
-
Fluorescence plate reader with excitation at 350 nm and emission detection at 460 nm and 500 nm.[6]
Procedure:
-
Resuspend the washed cell pellets from Protocol 1 in pre-warmed PBS to a final OD₆₀₀ of 0.4.[6]
-
Add Laurdan stock solution to the cell suspension to a final concentration of 10 µM.
-
Incubate the suspension in the dark at the respective growth temperature (37°C or 10°C) for 10-20 minutes to allow the dye to incorporate into the membranes.
-
Transfer 200 µL of the labeled cell suspension into the wells of a pre-warmed black microtiter plate.
-
Measure the fluorescence intensity in the plate reader. Set the excitation wavelength to 350 nm and record the emission intensities at 460 nm (I₄₆₀, characteristic of ordered/gel phase) and 500 nm (I₅₀₀, characteristic of disordered/fluid phase).[6]
-
Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I₄₆₀ - I₅₀₀) / (I₄₆₀ + I₅₀₀) [5]
-
A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more disordered (more fluid) membrane. Compare the GP values between the control and precursor-supplemented groups.
References
- 1. Heat resistance and fatty acid composition of Listeria monocytogenes: effect of pH, acidulant, and growth temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of membrane fluidity in bacteria using TIR-FCS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Fatty Acid Precursors, Including Food Preservatives, on the Growth and Fatty Acid Composition of Listeria monocytogenes at 37 and 10°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane composition and organization of Bacillus subtilis 168 and its genome‐reduced derivative miniBacillus PG10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmb.or.kr [jmb.or.kr]
- 11. gcms.cz [gcms.cz]
Application Notes and Protocols for the In Vitro Reconstitution of 10-Methyltridecanoyl-CoA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the in vitro reconstitution of the biosynthesis of 10-methyltridecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate carbon atom and are important components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. The ability to reconstitute their biosynthetic pathway in vitro is a powerful tool for studying the enzymes involved, screening for inhibitors, and engineering novel fatty acid structures.
The biosynthesis of this compound follows the general mechanism of bacterial type II fatty acid synthesis (FAS), with the key distinction being the use of a branched-chain primer for initiation. The synthesis starts with the primer 2-methylbutyryl-CoA, derived from the amino acid isoleucine. This primer is then elongated through multiple cycles of condensation, reduction, and dehydration, with malonyl-CoA serving as the two-carbon donor in each cycle. The specificity for the branched-chain primer is primarily determined by the β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH.
These application notes provide the necessary protocols for protein expression and purification, the in vitro reconstitution assay, and methods for product analysis.
Biosynthetic Pathway of this compound
The synthesis of this compound is a cyclical process involving a series of enzymatic reactions. The overall pathway can be visualized as an initiation module followed by multiple elongation cycles.
Application Note: Detection and Quantification of 10-Methyltridecanoyl-CoA in Complex Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-methyltridecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. The analysis of specific acyl-CoAs in complex biological matrices such as plasma, tissues, and cell lysates is crucial for understanding various metabolic pathways and their dysregulation in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and selective technique for the quantification of these low-abundance molecules.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound in complex biological samples using an LC-MS/MS approach.
Principle
This method involves the extraction of acyl-CoAs from the biological matrix, followed by separation using reversed-phase liquid chromatography. The detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions are specific to the precursor ion (the molecular weight of this compound) and a characteristic product ion corresponding to the coenzyme A moiety. An internal standard, such as a stable isotope-labeled acyl-CoA, is used to ensure accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound standard (if available, otherwise a related branched-chain acyl-CoA standard)
-
Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA or another suitable acyl-CoA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Trichloroacetic acid (TCA) or 5-Sulfosalicylic acid (SSA)[1]
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Biological matrix (e.g., tissue homogenate, cell lysate)
Experimental Protocol
Standard and Internal Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water).
-
Prepare a stock solution of the internal standard.
-
Generate a series of calibration standards by serially diluting the this compound stock solution and adding a constant concentration of the internal standard to each.
Sample Preparation
-
To 100 µL of biological sample (e.g., tissue homogenate containing a known amount of protein), add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[3]
-
Vortex the samples for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
MRM Transitions:
The specific MRM transitions for this compound need to be determined empirically by infusing a standard solution into the mass spectrometer. However, based on the structure and common fragmentation patterns of acyl-CoAs, the transitions can be predicted. The precursor ion will be the [M+H]⁺ of this compound. A common and abundant product ion for acyl-CoAs results from the neutral loss of the acyl chain, leaving the phosphopantetheine moiety, or a fragment of the adenosine (B11128) portion of coenzyme A.[4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., [¹³C₁₆]-Palmitoyl-CoA) | Specific to IS | Specific to IS | To be optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Integrate the peak areas for both this compound and the internal standard in the chromatograms.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative performance of the method. The values presented are hypothetical and should be replaced with experimental data.
| Parameter | Value |
| Limit of Detection (LOD) | 1 fmol |
| Limit of Quantification (LOQ) | 5 fmol |
| Linear Range | 5 fmol - 5 pmol |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85-110% |
Hypothetical data based on similar acyl-CoA analyses.[6]
Signaling Pathway and Logical Relationships
The detection of this compound is a part of the broader field of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system. The levels of specific acyl-CoAs can reflect the activity of various metabolic pathways.
Caption: Relationship between metabolic pathways and this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and specific quantification of this compound in complex biological matrices using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust approach for researchers investigating the role of branched-chain fatty acyl-CoAs in health and disease. The protocol can be adapted and optimized for different biological matrices and LC-MS/MS instrumentation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 10-methyltridecanoyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the stage of the experimental workflow.
Problem: Low or No Product Formation
Possible Cause 1: Inefficient Activation of 10-methyltridecanoic acid
The first critical step in the synthesis is the activation of the fatty acid, typically by converting it to an active ester or using a coupling agent before reaction with Coenzyme A (CoA).
-
Troubleshooting Steps:
-
Verify an active ester formation: If using a method that involves creating an N-hydroxysuccinimide (NHS) ester or a mixed anhydride (B1165640), confirm its formation using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy before adding CoA.
-
Optimize coupling agent stoichiometry: If using a carbodiimide (B86325) coupling agent (e.g., EDC), ensure the molar ratio of the coupling agent and any activators (e.g., NHS) to the fatty acid is optimal. A common starting point is a 1.1 to 1.5-fold excess of the coupling agent.
-
Check solvent compatibility: Ensure that 10-methyltridecanoic acid is fully dissolved in the reaction solvent. The presence of the methyl branch can affect solubility compared to linear fatty acids. An aqueous-organic solvent mixture may be required to obtain the highest yield.[1]
-
Enzymatic Synthesis Consideration: If using an acyl-CoA synthetase, verify the enzyme's activity with a known substrate. The enzyme may have lower efficiency for branched-chain fatty acids.[2] Consider using an enzyme known to be promiscuous or one specifically designed for branched-chain fatty acids.
-
Possible Cause 2: Degradation of Coenzyme A or Product
Coenzyme A and its thioesters are susceptible to degradation, especially at non-optimal pH and temperatures.
-
Troubleshooting Steps:
-
Maintain appropriate pH: The acylation reaction with CoA is typically performed in an aqueous buffer at a pH of 7.5 to 8.0.[1] Monitor and maintain the pH throughout the reaction.
-
Control temperature: Perform the reaction at a controlled temperature, often on ice or at room temperature, to minimize degradation.
-
Use fresh Coenzyme A: Ensure the CoA trilithium salt is of high quality and has been stored correctly (typically at -20°C or below).
-
Minimize reaction time: While the reaction needs to go to completion, unnecessarily long reaction times can lead to product degradation. Monitor the reaction progress by HPLC to determine the optimal time point for quenching and purification.
-
Possible Cause 3: Inactive Enzyme (for enzymatic synthesis)
The acyl-CoA synthetase used may be inactive or have low specific activity towards 10-methyltridecanoic acid.
-
Troubleshooting Steps:
-
Enzyme activity assay: Test the enzyme with a standard substrate (e.g., palmitic acid) to confirm its activity.
-
Cofactor availability: Ensure that essential cofactors for the enzymatic reaction, such as ATP and Mg²⁺, are present in sufficient concentrations. The reaction is dependent on ATP for the adenylation of the fatty acid.[3]
-
Product Inhibition: High concentrations of the final product, this compound, or the byproduct AMP and pyrophosphate can inhibit the enzyme. Consider including pyrophosphatase to drive the reaction forward by hydrolyzing pyrophosphate.[4]
-
Problem: Presence of Impurities in the Final Product
Possible Cause 1: Unreacted Starting Materials
The final product may be contaminated with unreacted 10-methyltridecanoic acid or Coenzyme A.
-
Troubleshooting Steps:
-
Optimize reaction stoichiometry: Ensure the molar ratio of the activated fatty acid to CoA is optimized. A slight excess of the activated fatty acid is often used to ensure complete consumption of the more expensive CoA.
-
Purification strategy: Employ a robust purification method. Ion-exchange chromatography is effective for separating the negatively charged this compound from the uncharged fatty acid.[5] Reversed-phase HPLC can also be used for high-purity preparations.
-
Possible Cause 2: Side Products from Side Reactions
Side reactions can lead to impurities that are difficult to remove.
-
Troubleshooting Steps:
-
Control reaction conditions: For chemical synthesis using reactive intermediates like acid chlorides or mixed anhydrides, carefully control the temperature and addition rate to minimize side reactions.
-
Alternative synthesis methods: Consider chemo-enzymatic methods, which can offer higher selectivity and fewer side products compared to purely chemical approaches.[6][7]
-
Hydrolysis of product: During workup and purification, maintain a neutral to slightly acidic pH to prevent hydrolysis of the thioester bond.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for synthesizing this compound?
A1: Both chemical and enzymatic methods can be employed. A common chemical method involves the activation of 10-methyltridecanoic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by reaction with Coenzyme A. Chemo-enzymatic synthesis offers a milder and often more specific alternative.[1][6][7]
Q2: How can I monitor the progress of the synthesis reaction?
A2: The reaction can be monitored by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The disappearance of the CoA peak and the appearance of the this compound peak can be monitored by UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
Q3: What are the best practices for purifying this compound?
A3: A combination of chromatographic techniques is often necessary.
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used for initial cleanup and removal of excess unreacted fatty acid.
-
Ion-Exchange Chromatography: This method is effective for separating the desired product from starting materials and some side products.[5]
-
Reversed-Phase HPLC: For high-purity requirements, preparative or semi-preparative reversed-phase HPLC is the method of choice.
Q4: How should I store the purified this compound?
A4: this compound should be stored as a lyophilized powder or in a buffered aqueous solution at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Q5: What analytical techniques can be used to confirm the identity and purity of the final product?
A5:
-
HPLC: To assess purity by observing a single major peak at the expected retention time.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) mass spectrometry is commonly used.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure, though the complexity of the CoA moiety can make interpretation challenging.
Quantitative Data
| Acyl-CoA Synthesized | Synthesis Method | Reported Yield | Reference |
| Various Saturated Acyl-CoAs | Chemo-enzymatic | >40% | [6] |
| Short Branched-Chain Acyl-CoAs | Engineered E. coli | 80.77 ± 3.83 nmol/g wet weight (isovaleryl-CoA) | [8] |
| Medium-Chain Acyl-CoAs | Mixed Anhydrides | Optimized for highest yield | [1] |
Experimental Protocols
General Protocol for Chemical Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from methods used for other fatty acyl-CoAs and should be optimized for this compound.
-
Activation of 10-methyltridecanoic acid:
-
Dissolve 10-methyltridecanoic acid in an appropriate organic solvent (e.g., anhydrous THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a slight molar excess (1.1 eq) of triethylamine, followed by a slight molar excess (1.1 eq) of ethyl chloroformate.
-
Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate vessel, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the mixed anhydride solution from step 1 to the CoA solution with vigorous stirring, while maintaining the temperature at 0-4°C and the pH between 7.5 and 8.0.
-
Allow the reaction to proceed for 1-2 hours at 4°C.
-
-
Quenching and Purification:
-
Monitor the reaction by HPLC. Once the reaction is complete, adjust the pH to ~5.0 with a dilute acid to quench the reaction.
-
Remove the organic solvent under reduced pressure.
-
Purify the aqueous solution containing this compound using solid-phase extraction followed by preparative HPLC.
-
-
Analysis and Storage:
-
Analyze the purified product by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions and store the resulting powder at -80°C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. Solved The acyl-CoA synthetase reaction (shown below) is | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineered short branched-chain acyl-CoA synthesis in E. coli and acylation of chloramphenicol to branched-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 10-Methyltridecanoyl-CoA Production
Welcome to the technical support center for the production of 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for improving the yield of this valuable branched-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic origin of the 10-methyl branch in this compound?
A1: The 10-methyl branch of this compound, an isomer of isotetradecanoyl-CoA, originates from a branched-chain amino acid precursor. Specifically, the biosynthesis is initiated with a primer derived from the catabolism of leucine (B10760876), which provides the isovaleryl-CoA starter unit. This is in contrast to straight-chain fatty acids, which typically use acetyl-CoA as a primer.
Q2: Which enzyme is the primary determinant for initiating branched-chain fatty acid synthesis?
A2: The β-ketoacyl-acyl carrier protein synthase III, commonly known as FabH, is the key enzyme that initiates fatty acid synthesis. The substrate specificity of FabH determines whether a straight-chain or branched-chain fatty acid is produced. For branched-chain fatty acid synthesis, a FabH variant with a preference for branched-chain acyl-CoA primers (e.g., isovaleryl-CoA, isobutyryl-CoA, or 2-methylbutyryl-CoA) is required.[1]
Q3: Can Escherichia coli naturally produce significant amounts of this compound?
A3: No, wild-type E. coli primarily synthesizes straight-chain fatty acids because its native FabH enzyme has a strong preference for acetyl-CoA. To produce branched-chain fatty acids like 10-methyltridecanoic acid, metabolic engineering is necessary to introduce a FabH enzyme with specificity for branched-chain starters and to ensure a sufficient supply of the required precursors.[1]
Q4: What are the main metabolic bottlenecks in producing this compound in an engineered host like E. coli?
A4: The primary bottlenecks include:
-
Precursor Limitation: Insufficient supply of the branched-chain acyl-CoA primer (isovaleryl-CoA for a 10-methyl branch).
-
Competing Pathways: The native straight-chain fatty acid synthesis pathway competes for malonyl-CoA and other resources.
-
Enzyme Inefficiency: The downstream enzymes of the fatty acid synthase (FAS) complex may have lower efficiency in processing branched-chain intermediates.
-
Incomplete Lipoylation: Incomplete lipoylation of 2-oxoacid dehydrogenases involved in precursor formation can limit the overall yield.[2][3]
Troubleshooting Guide
Problem 1: Low Overall Yield of Branched-Chain Fatty Acids (BCFAs)
| Possible Cause | Suggested Solution | Relevant Citation |
| Insufficient Precursor Supply | Overexpress genes involved in the synthesis of the branched-chain amino acid precursor (e.g., leucine biosynthesis pathway for isovaleryl-CoA). Supplement the culture medium with the corresponding branched-chain amino acid or α-keto acid. | [2][3] |
| Low Activity of Engineered FabH | Screen for FabH variants from different organisms known to produce high levels of BCFAs. Perform site-directed mutagenesis to improve the catalytic efficiency and substrate specificity of the chosen FabH. | |
| Feedback Inhibition of Fatty Acid Synthesis | Overexpress a thioesterase specific for branched-chain acyl-ACPs to pull the flux towards the final product and prevent the accumulation of inhibitory long-chain acyl-ACPs. | |
| Incomplete Lipoylation of 2-Oxoacid Dehydrogenases | Co-express genes for lipoic acid biosynthesis (lipA and lipB) or supplement the medium with lipoic acid. | [2] |
Problem 2: High Proportion of Straight-Chain Fatty Acids (SCFAs) in the Product Mixture
| Possible Cause | Suggested Solution | Relevant Citation |
| Residual Activity of Native E. coli FabH | Create a knockout of the endogenous fabH gene to eliminate competition for malonyl-ACP. | |
| Suboptimal Expression of Branched-Chain Specific FabH | Optimize the expression level of the heterologous FabH using different promoters or plasmid copy numbers. | |
| Limited Availability of Branched-Chain Primers | Enhance the precursor supply as described in "Problem 1". | [2][3] |
Problem 3: Incorrect Chain Length of the Branched-Chain Fatty Acid Product
| Possible Cause | Suggested Solution | Relevant Citation |
| Substrate Specificity of Elongation Enzymes | The native E. coli fatty acid synthase (FAS) enzymes (FabF, FabB) may have preferences for certain chain lengths. Consider co-expressing heterologous FAS enzymes with desired chain length specificity. | |
| Thioesterase Specificity | The choice of thioesterase can significantly influence the chain length of the final product. Express a thioesterase with a preference for C14 acyl-ACPs. | [4] |
Quantitative Data on BCFA Yield Improvement
The following table summarizes the impact of various metabolic engineering strategies on the production of branched-chain fatty acids in E. coli.
| Engineering Strategy | Host Strain | Precursor Supplement | Titer (mg/L) | % BCFA of Total Fatty Acids | Reference |
| Expression of B. subtilis FabH | E. coli | Isovalerate | - | ~15% | |
| Expression of S. aureus FabH and optimized lipoylation pathway | E. coli | 4-methyl-2-oxopentanoate | 276 | 85% | [2] |
| Engineered BCAA pathway and optimized lipoylation | E. coli | Glucose | 181 | 72% | [2][3] |
| Co-expression of CcFatB1, fadR, and P450BM3 | E. coli | Glycerol | 144 (ω-hydroxy BCFAs) | - | [4] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is a general method adapted for the synthesis of branched-chain acyl-CoAs and should be optimized for 10-methyltridecanoic acid.[5][6]
Materials:
-
10-methyltridecanoic acid
-
Coenzyme A (free acid)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, ATP, DTT, and Coenzyme A.
-
Enzyme Addition: Add an optimized amount of acyl-CoA synthetase to the reaction mixture.
-
Substrate Addition: Start the reaction by adding 10-methyltridecanoic acid (dissolved in a suitable solvent like DMSO if necessary).
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.
-
Purification:
-
Centrifuge to remove the precipitated protein.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove salts and unreacted water-soluble components.
-
Elute the this compound with a methanol/water mixture.
-
-
Analysis and Quantification: Analyze the purified product by HPLC or LC-MS/MS. Quantify using a standard curve of a similar acyl-CoA or by measuring the absorbance at 260 nm.
Protocol 2: In Vivo Production of 10-Methyltridecanoic Acid in Engineered E. coli
Materials:
-
Engineered E. coli strain expressing a branched-chain specific FabH.
-
Luria-Bertani (LB) or M9 minimal medium.
-
Appropriate antibiotics for plasmid maintenance.
-
Inducer (e.g., IPTG) for gene expression.
-
Precursor supplement (e.g., leucine or isovaleric acid).
-
Lipoic acid (optional).
Procedure:
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into a starter culture and grow overnight.
-
Main Culture: Inoculate a larger volume of production medium with the overnight culture.
-
Induction: When the culture reaches the mid-exponential phase (OD₆₀₀ ≈ 0.6-0.8), add the inducer to initiate the expression of the engineered pathway.
-
Supplementation: At the time of induction, add the precursor supplement and lipoic acid if required.
-
Fermentation: Continue the cultivation for 24-48 hours at an optimal temperature (e.g., 30°C).
-
Harvesting: Harvest the cells by centrifugation.
-
Extraction of Fatty Acids:
-
Lyse the cell pellet.
-
Extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Saponify the lipids to release free fatty acids.
-
Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane).
-
-
Analysis: Analyze the fatty acid profile by GC-MS after derivatization to fatty acid methyl esters (FAMEs).
Protocol 3: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
Materials:
-
Extracted fatty acid sample.
-
Methanol with 1% sulfuric acid or BF₃-methanol.
-
Anhydrous sodium sulfate.
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms).
Procedure:
-
Derivatization:
-
Dry the fatty acid extract under a stream of nitrogen.
-
Add the methanolic acid solution and heat at 60-80°C for 1-2 hours.
-
Cool the reaction and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
-
Extraction: Collect the upper hexane layer containing the FAMEs.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Use a temperature gradient program to separate the FAMEs.
-
Identify the 10-methyltridecanoic acid methyl ester based on its retention time and mass spectrum, comparing it to a known standard if available.
-
Visualizations
Caption: Biosynthesis pathway for this compound.
References
- 1. Fatty acid synthesis in Escherichia coli and its applications towards the production of fatty acid based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Separation of Branched-Chain Fatty Acyl-CoAs
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of branched-chain fatty acyl-CoAs. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor separation of branched-chain fatty acyl-CoA isomers?
A1: Poor separation of branched-chain fatty acyl-CoA isomers, such as isobutyryl-CoA and n-butyryl-CoA, often stems from several factors. These include suboptimal mobile phase composition, an inappropriate choice of chromatography column, inadequate column temperature, and issues with sample preparation that can lead to peak broadening and co-elution. The structural similarity of these isomers necessitates highly optimized chromatographic conditions to achieve baseline resolution.
Q2: How does the mobile phase composition affect the separation of these isomers?
A2: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), plays a critical role. The percentage of the organic solvent influences the retention time and selectivity. For reversed-phase chromatography, a lower percentage of acetonitrile generally increases retention time, which can sometimes improve the separation of closely eluting isomers. The choice of acidic modifier, such as formic acid or acetic acid, can also impact peak shape and ionization efficiency in mass spectrometry.[1][2][3]
Q3: Which type of HPLC column is best suited for separating branched-chain fatty acyl-CoAs?
A3: Reversed-phase columns, particularly C18 columns, are widely used for the separation of fatty acyl-CoAs. C18 columns provide strong hydrophobic retention, which is effective for separating longer-chain species.[4][5][6][7] For shorter-chain branched isomers, a C8 column might offer better selectivity due to its moderately polar nature, potentially leading to faster elution and sharper peaks.[4][5][6][7][8] The choice between C8 and C18 depends on the specific chain length of the acyl-CoAs being analyzed.[4][5][6][7]
Q4: Can temperature adjustments improve the separation of my branched-chain fatty acyl-CoAs?
A4: Yes, column temperature is a crucial parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency. However, for some isomeric separations, lower temperatures can enhance resolution by increasing the interaction time with the stationary phase.[9] It is essential to optimize the temperature for your specific analytes and chromatographic system.
Q5: Is derivatization necessary for the analysis of branched-chain fatty acyl-CoAs?
A5: While not always required, derivatization can significantly improve the chromatographic separation and detection sensitivity of fatty acyl-CoAs.[10] For instance, derivatization of the phosphate (B84403) groups can improve peak shape and reduce analyte loss.[11] For short-chain fatty acids, derivatization is often employed to enhance their volatility for gas chromatography or to improve their ionization efficiency in LC-MS.[12][13]
Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution of Branched-Chain Isomers (e.g., Isobutyryl-CoA and n-Butyryl-CoA)
This is a common challenge due to the subtle structural differences between isomers. The following table outlines potential solutions and their expected outcomes.
| Parameter to Modify | Suggested Change | Expected Outcome on Resolution | Potential Drawbacks |
| Mobile Phase: Organic Solvent % | Decrease acetonitrile concentration by 2-5% | Increased retention time, potentially allowing for better separation of isomers. | Longer run times, potential for broader peaks if not optimized. |
| Mobile Phase: Acid Modifier | Switch from 0.1% formic acid to 0.1% acetic acid | May alter selectivity and improve peak shape for certain analytes. Acetic acid can sometimes offer better sensitivity in MS.[3] | Acetic acid is a weaker acid and may not be as effective at protonating all analytes, potentially affecting peak shape.[1] |
| Column Chemistry | Switch from a C18 to a C8 column | C8 columns are less hydrophobic and may provide different selectivity for short-chain isomers, leading to improved resolution.[8] | May result in insufficient retention for longer-chain fatty acyl-CoAs. |
| Column Temperature | Decrease temperature in 5°C increments (e.g., from 40°C to 30°C) | Increased interaction with the stationary phase can enhance selectivity for some isomers.[9] | Higher backpressure, longer analysis times, and potentially broader peaks. |
| Flow Rate | Decrease flow rate (e.g., from 0.4 mL/min to 0.3 mL/min) | Increased time on the column can improve resolution. | Longer run times. |
Troubleshooting Workflow for Co-elution
Issue 2: Broad or Tailing Peaks
Broad or tailing peaks can obscure closely eluting isomers and affect quantification. This is often caused by secondary interactions with the stationary phase, column contamination, or issues with the sample solvent.
| Parameter to Modify | Suggested Change | Expected Outcome on Peak Shape | Potential Drawbacks |
| Sample Solvent | Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. | Sharper, more symmetrical peaks. | Analyte may have poor solubility in a weaker solvent. |
| Injection Volume | Reduce the injection volume. | Reduced peak fronting and broadening caused by column overload. | Lower signal intensity. |
| Column Wash | Implement a robust column wash protocol between injections. | Removes strongly retained compounds that can cause peak tailing in subsequent runs. | Increased time between analyses. |
| Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. | Improved peak symmetry by minimizing secondary interactions. | May alter the retention times of other analytes. |
| Guard Column | Install or replace the guard column. | Prevents contamination of the analytical column, which can cause peak distortion. | Adds a small amount of dead volume to the system. |
Troubleshooting Workflow for Poor Peak Shape
Experimental Protocols
Protocol 1: Sample Preparation - Acyl-CoA Extraction from Tissues
This protocol describes a common method for extracting a broad range of acyl-CoAs from tissue samples.
-
Homogenization: Homogenize frozen, powdered tissue (50-100 mg) in 1 mL of ice-cold 2:1:0.8 methanol (B129727):chloroform (B151607):water.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortex thoroughly, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.
-
Drying: Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water.
Experimental Workflow for Sample Preparation
Protocol 2: UHPLC-MS/MS Analysis of Short-Chain Acyl-CoAs
This protocol provides a starting point for the analysis of short-chain branched fatty acyl-CoAs.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-15 min: 2-50% B
-
15-18 min: 50-98% B
-
18-20 min: 98% B
-
20.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions should be optimized for each branched-chain fatty acyl-CoA of interest.
-
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. hawach.com [hawach.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 10-methyltridecanoyl-CoA Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of 10-methyltridecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for this specific analyte.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: For this compound (C₃₅H₆₂N₇O₁₇P₃S), the expected protonated precursor ion [M+H]⁺ can be calculated. Based on the common fragmentation pattern of acyl-CoAs, a characteristic neutral loss of a 507 Da fragment (the 3'-phosphoadenosine diphosphate (B83284) moiety) is expected.[1][2][3] Another common product ion corresponds to the adenosine (B11128) diphosphate fragment at m/z 428.037.[4]
Q2: I am observing a very low signal or no signal at all for this compound. What are the potential causes and how can I troubleshoot this?
A2: A low or absent signal for this compound can be due to several factors, including sample degradation, inefficient ionization, suboptimal MS parameters, or issues with the LC-MS system.[5][6] A systematic approach to troubleshooting is recommended.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss
This is a common issue in the analysis of long-chain acyl-CoAs. The following steps can help diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low LC-MS signal.
Detailed Steps:
-
Verify Mass Spectrometer Performance: Infuse a known, stable compound to confirm that the mass spectrometer is functioning correctly.[5][7] This will help determine if the issue is with the instrument itself or the specific analyte/method.
-
Assess Sample Integrity: Acyl-CoAs can be unstable and prone to hydrolysis.[5]
-
Prepare fresh standards and mobile phases to rule out degradation or contamination.
-
Ensure proper sample storage at -80°C and minimize freeze-thaw cycles.
-
-
Evaluate Chromatography: Poor chromatography can lead to a decreased signal-to-noise ratio.
-
Check for abnormal pressure fluctuations, which could indicate a leak or blockage.
-
Poor peak shape may result from column overload or contamination.[6]
-
-
Optimize MS Parameters:
-
Ionization: Long-chain acyl-CoAs can be analyzed in both positive and negative ion modes.[8][9] If one mode yields a low signal, try the other. Positive ion mode is often used for MRM analysis.[8][10]
-
Source Parameters: Adjust the desolvation temperature and gas flows to ensure stable and efficient ionization.[1]
-
Collision Energy (CE): Optimize the CE to achieve efficient fragmentation of the precursor ion.
-
Issue 2: Poor Peak Shape and Retention Time Shifts
Poor peak shape and shifting retention times can compromise the accuracy and reproducibility of your results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent or replace it if necessary. |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH and organic composition are suitable for acyl-CoA analysis. A common approach is using a C18 or C8 reversed-phase column with a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate.[4][9][10] |
| Sample Matrix Effects | Complex biological samples can cause ion suppression.[5] Improve sample cleanup using solid-phase extraction (SPE).[5][11] |
Experimental Protocols
Sample Preparation from Cultured Cells
This protocol is adapted from established methods for acyl-CoA extraction.[1][11][12]
Workflow for Sample Preparation:
Caption: A general workflow for the extraction of acyl-CoAs from cell culture.
Detailed Steps:
-
Cell Harvesting:
-
Rinse cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in the presence of an ice-cold extraction solution.
-
-
Extraction and Protein Precipitation:
-
Add an ice-cold extraction solution such as 10% trichloroacetic acid (TCA) or methanol (B129727).[1][13]
-
Vortex or sonicate to ensure homogeneity.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins.[13]
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
SPE can be used to remove salts and other interfering substances.[11]
-
The choice of SPE sorbent is critical and should be optimized for long-chain acyl-CoAs.
-
-
Reconstitution:
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the sample in a solvent compatible with your LC mobile phase, for instance, a mixture of methanol and water.[1]
-
LC-MS/MS Parameters
The following table provides a starting point for optimizing your LC-MS/MS parameters for this compound.
| Parameter | Recommended Setting |
| LC Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B. For long-chain acyl-CoAs, a suitable gradient might be from 20% to 95% B over 15 minutes.[1][4] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8][10] |
| MS Analysis | Multiple Reaction Monitoring (MRM)[1][8] |
| Capillary Voltage | ~3.2 kV[1] |
| Source Temperature | ~120 °C[1] |
| Desolvation Temperature | ~500 °C[1] |
Note: These parameters should be optimized for your specific instrument and experimental conditions.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. myadlm.org [myadlm.org]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
- 13. biorxiv.org [biorxiv.org]
minimizing degradation of 10-methyltridecanoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 10-methyltridecanoyl-CoA during extraction from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary factors include:
-
pH: The thioester bond is prone to hydrolysis, particularly in neutral to alkaline aqueous solutions.[1] Acidic conditions (pH 4-5) are generally preferred to maintain stability.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and enzymatic degradation. Therefore, it is crucial to keep samples on ice or at 4°C throughout the extraction process.[1]
-
Enzymatic Activity: Endogenous enzymes such as acyl-CoA thioesterases can rapidly hydrolyze the thioester bond.[3] Immediate processing of fresh tissue or flash-freezing in liquid nitrogen is essential to halt enzymatic activity.
-
Oxidation: Although less commonly cited for the thioester bond itself, the acyl chain can be susceptible to oxidation, which may be a concern depending on the sample matrix and storage conditions.
Q2: How should I store my tissue samples before extracting this compound to ensure its stability?
A2: For optimal stability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[4] Avoid repeated freeze-thaw cycles, as this can compromise the integrity of cellular structures and lead to the release of degradative enzymes.
Q3: What type of internal standard is recommended for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a suitable alternative as it is not typically found in most biological samples. The internal standard should be added as early as possible in the extraction procedure to account for any loss during sample processing.[4]
Troubleshooting Guide
Issue 1: Low or no detectable this compound in the final extract.
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid quenching of metabolic activity by flash-freezing tissue in liquid nitrogen.[4] Maintain low temperatures (on ice or at 4°C) throughout the entire extraction process. Use an acidic extraction buffer (pH 4-5) to minimize thioester hydrolysis.[2] Reconstitute the final dried extract in a non-aqueous solvent like methanol (B129727) or a buffered solution just before analysis. |
| Inefficient Extraction | Optimize the homogenization of the tissue to ensure complete cell lysis. A glass homogenizer is often recommended.[5] Use a sufficient volume of extraction solvent, typically a 20-fold excess relative to the tissue weight. Consider a two-phase extraction system to effectively remove lipids that might interfere with the extraction. |
| Poor Recovery from Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for long-chain acyl-CoAs and is properly conditioned before loading the sample.[6] Optimize the wash and elution steps to prevent premature elution or incomplete recovery of this compound. Anion-exchange or specific mixed-mode cartridges can be effective.[7] |
Issue 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the time between sample collection and flash-freezing or processing. Ensure all samples are treated identically throughout the extraction workflow. |
| Incomplete Homogenization | Ensure each sample is homogenized to a uniform consistency. Inconsistent homogenization can lead to variable extraction efficiency. |
| Variable SPE Performance | Ensure consistent loading, washing, and elution volumes and flow rates for all samples during the SPE procedure. Use a gentle, consistent vacuum or positive pressure for sample processing. |
| Precipitation Issues | If a protein precipitation step is used, ensure complete precipitation and consistent separation of the supernatant for all samples. |
Data Presentation
Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction & Purification Methods
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [8] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [8] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [8] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [5] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [8] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [8] |
Table 2: Factors Influencing the Stability of the Acyl-CoA Thioester Bond
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 4-5) | Increased stability | [2] |
| Neutral to Alkaline (pH > 7) | Increased rate of hydrolysis | [1] | |
| Temperature | Low (0-4°C) | Increased stability | [1] |
| High (>25°C) | Increased rate of hydrolysis | [1] | |
| Solvent | Aqueous | Prone to hydrolysis | [4] |
| Organic (e.g., Methanol, Acetonitrile) | Increased stability | [4] |
Experimental Protocols
Optimized Protocol for Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is designed to minimize degradation.[5]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN)
-
2-Propanol
-
Solid-phase extraction (SPE) columns suitable for long-chain acyl-CoAs (e.g., C18 or anion-exchange)
-
SPE wash and elution solvents (optimized for the chosen SPE column)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold KH2PO4 buffer containing the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[5]
-
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with an appropriate wash solution to remove impurities.
-
Elute the acyl-CoAs with a suitable elution solvent.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol or a mobile phase compatible with your analytical method) immediately before analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low signal of this compound.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
dealing with matrix effects in 10-methyltridecanoyl-CoA analysis
This guide provides troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the quantitative analysis of 10-methyltridecanoyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, this typically results in ion suppression, where the signal for the target analyte is reduced, leading to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[2][3][4] These effects are a major challenge because biological samples (e.g., plasma, serum, tissue homogenates) are inherently complex.
Q2: What are the primary sources of matrix interference for acyl-CoA analysis in biological samples?
A: The most significant source of matrix interference in bioanalytical samples are phospholipids (B1166683).[2][3][5] Phospholipids are major components of cell membranes and are abundant in biological fluids.[3][4] Due to their amphipathic nature, they are often co-extracted with analytes like this compound. During LC-MS analysis, they can cause ion suppression, reduce the lifetime of analytical columns, and contaminate the mass spectrometer's ion source.[3][5]
Q3: How can I detect and quantify matrix effects in my assay?
A: You can detect and quantify matrix effects using several methods:
-
Post-Extraction Spike Method: This is a common quantitative approach. You compare the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. The difference in signal reveals the extent of ion suppression or enhancement.[1]
-
Post-Column Infusion: This method provides a qualitative assessment. A constant flow of the analyte solution is infused into the mobile phase after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[1][6]
-
Matrix-Matched Calibrators: Comparing the slope of a calibration curve prepared in a clean solvent to one prepared in a blank biological matrix can also quantify the overall matrix effect.
Q4: My signal for this compound is suppressed and inconsistent. What is the likely cause and what should I do first?
A: The most probable cause is the presence of phospholipids from your biological sample co-eluting with your analyte.[4] The first and most effective step is to improve your sample preparation procedure to specifically remove these interferences before injection.[7] Simple protein precipitation is often insufficient as it does not adequately remove phospholipids.[5][8] Consider implementing more advanced techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates.[8]
Q5: What is the most effective and universally recommended method to correct for matrix effects?
A: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[1][9] A SIL-IS is an isotopically heavier version of the analyte (e.g., ¹³C or ¹⁵N labeled this compound). It is added to the sample at the very beginning of the workflow. Because it is chemically identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[9][10]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Minimize Matrix Effects
Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to remove interfering substances, primarily phospholipids, while maximizing the recovery of this compound.
The following table summarizes the effectiveness of common sample preparation techniques for removing matrix components.
| Technique | Principle | Phospholipid Removal Efficiency | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile).[11] | Low (~50% or less)[7] | Simple, fast, inexpensive.[7] | Ineffective at removing phospholipids, leading to significant matrix effects.[5][8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[7] | Moderate | Can provide clean extracts.[8] | Analyte recovery can be low and variable, especially for more polar compounds; phospholipids may still co-extract.[8][11] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution, separating it from matrix components.[12] | High (>95%)[8][12] | High selectivity, provides cleaner extracts than PPT and LLE, can concentrate the analyte.[8] | Requires method development; can be more time-consuming and expensive than PPT. |
| Phospholipid Removal Plates (e.g., HybridSPE) | Combines protein precipitation with specific removal of phospholipids via affinity of zirconia particles.[2][11] | Very High (>99%)[3] | Simple and fast like PPT but with the high efficiency of SPE for phospholipid removal.[11] | Higher cost per sample compared to standard PPT. |
This protocol is a general guideline for using a mixed-mode SPE (combining reversed-phase and ion exchange) for cleaner extracts.
-
Sample Pre-treatment:
-
Lyse cells or homogenize tissue samples as required by your experimental design.
-
Perform protein precipitation by adding 400 µL of cold acetonitrile (B52724) to 100 µL of sample (e.g., plasma).[12] Include your SIL-IS at this stage.
-
Vortex for 10-30 seconds and then centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[12]
-
-
SPE Cartridge/Plate Conditioning:
-
Condition the SPE sorbent by passing 1 mL of methanol (B129727) through it, followed by 1 mL of water. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Take the supernatant from the pre-treatment step and load it directly onto the conditioned SPE cartridge.[12]
-
Draw the sample through the sorbent slowly under a gentle vacuum.
-
-
Washing:
-
Wash the sorbent with an aqueous solution containing a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences.[12]
-
-
Elution:
-
Elute the this compound from the sorbent using an appropriate organic solvent (e.g., 2 x 500 µL aliquots of 90:10 acetonitrile:methanol).[12]
-
-
Final Step:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.
-
Guide 2: Implementing a Stable Isotope Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the most robust method for correcting matrix effects that cannot be eliminated by sample preparation.
-
Prepare a SIL-IS Stock Solution: Prepare a concentrated stock solution of your this compound SIL-IS in an appropriate organic solvent.
-
Prepare a Working Solution: Dilute the stock solution to create a working internal standard solution. The final concentration should be similar to the expected endogenous concentration of the analyte in your samples.
-
Spike Samples: Add a small, precise volume of the SIL-IS working solution to every standard, quality control (QC), and unknown sample at the very beginning of the sample preparation process (e.g., before protein precipitation).[9][10]
-
Prepare Calibration Curve:
-
Create a series of calibration standards by spiking known, varying concentrations of a non-labeled (native) this compound standard into a blank matrix (e.g., charcoal-stripped plasma or the same cell media used in your experiment).
-
Spike each calibration standard with the same fixed amount of SIL-IS as the unknown samples.
-
-
Sample Analysis: Process all standards, QCs, and samples using your optimized sample preparation and LC-MS/MS method.
-
Data Processing:
-
For each injection, determine the peak area for both the native analyte and the SIL-IS.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Native Analyte) / (Peak Area of SIL-IS).
-
Generate a calibration curve by plotting the PAR against the known concentration of the native standards.
-
Determine the concentration of this compound in your unknown samples by interpolating their PAR values from the calibration curve.
-
Visualizations
Caption: Workflow for accurate quantification of this compound.
Caption: Troubleshooting guide for addressing matrix effect issues.
Caption: Competition at the ESI source leading to ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
improving the stability of 10-methyltridecanoyl-CoA standards
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of 10-methyltridecanoyl-CoA standards during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound standards?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to both chemical and enzymatic degradation. The primary routes of degradation are:
-
Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions with neutral or alkaline pH.[1] This risk increases with the length of the fatty acid chain.[1]
-
Oxidation: Although not as prevalent as hydrolysis, the molecule can be subject to oxidation.
-
Enzymatic Activity: If samples are not properly quenched and deproteinized, endogenous thioesterases in biological matrices can rapidly cleave the thioester bond.
-
Physical Instability: Repeated freeze-thaw cycles can lead to significant degradation of acyl-CoA standards.[2]
Q2: What is the best way to store this compound standards for long-term and short-term use?
A2: For optimal stability, storage conditions should be carefully controlled:
-
Long-Term Storage: Standards should be stored as a dry pellet or in an acidic solution (e.g., 10% trichloroacetic acid) at -80°C.[2] Storing samples as dry pellets at -80°C is a common practice to preserve stability.[3]
-
Short-Term Storage (in Autosampler): When in an LC autosampler, standards should be kept at 4°C in a solvent that promotes stability.[2][3] Methanol (B129727) has been shown to provide good stability for acyl-CoAs over several hours.[1] Acidic aqueous solutions buffered to around pH 4.0 also offer improved stability compared to pure water or neutral pH buffers.[3]
Q3: Which solvents should I use to reconstitute my this compound standard?
A3: The choice of reconstitution solvent is critical for stability. Based on studies of similar long-chain acyl-CoAs, the following are recommended:
-
High Stability: Methanol has been identified as a solvent that provides the best stability for acyl-CoAs over time.[1]
-
Moderate Stability: A solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) at a slightly acidic to neutral pH (e.g., pH 4.0-6.8) can also be used.[1][3]
-
Avoid: Reconstituting in purely aqueous solutions, especially at neutral or alkaline pH, should be avoided as it leads to rapid degradation.[1]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound Standard in LC-MS Analysis
| Possible Cause | Recommended Solution |
| Standard Degradation During Storage | Ensure standards are stored at -80°C, preferably as a dry pellet or in an acidic solution.[2][3] Avoid repeated freeze-thaw cycles of the stock solution.[2] Aliquot the standard upon receipt. |
| In-Solution Instability After Reconstitution | Reconstitute the standard in methanol or an acidic methanol/water mixture immediately before use.[1] Avoid leaving the standard in aqueous solutions, especially at neutral or alkaline pH, for extended periods.[1] |
| Enzymatic Degradation in Biological Samples | For quantification in biological matrices, ensure rapid quenching and efficient protein precipitation. Use ice-cold extraction solvents like 80% methanol or solutions containing acids such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[4][5] |
| Poor Recovery from Sample Preparation | If using solid-phase extraction (SPE), ensure the method is optimized for long-chain acyl-CoAs. Consider protein precipitation methods that do not require an SPE step, which can sometimes lead to analyte loss.[4][5] |
Issue 2: Inconsistent or Poorly Reproducible Quantification Results
| Possible Cause | Recommended Solution |
| Variable Degradation Across Samples and Standards | Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects and potential degradation during sample processing.[4] |
| Degradation During Autosampler Sequence | Minimize the time samples spend in the autosampler. If sequences are long, evaluate the stability of the acyl-CoA in the chosen solvent over the full duration of the analysis.[3] Re-injecting a standard at the end of the sequence can help assess degradation. |
| Lack of an Appropriate Internal Standard | Use a stable isotope-labeled internal standard for this compound if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not typically present in biological samples and can help normalize for extraction variability and degradation.[4] |
Quantitative Data Summary
The following tables summarize stability data for long-chain acyl-CoAs in various solvents, which can be considered analogous for this compound.
Table 1: Stability of Acyl-CoA Standards in Different Solvents at 4°C
| Solvent | Stability after 24 hours (% of initial concentration) | Stability after 48 hours (% of initial concentration) |
| Water | Decreased Significantly | Further Significant Decrease |
| 50 mM Ammonium Acetate (pH 4.0) | Stable | Minor Decrease |
| 50 mM Ammonium Acetate (pH 6.8) | Moderate Decrease | Significant Decrease |
| 50% Methanol / 50% Water | Stable | Stable |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 4.0) | Highly Stable | Highly Stable |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 6.8) | Stable | Minor Decrease |
Data is generalized from findings on long-chain acyl-CoA stability studies.[1][3]
Table 2: Effect of Freeze-Thaw Cycles on Acetyl-CoA Stability
| Number of Freeze-Thaw Cycles | Percentage Loss |
| 1-2 | Minimal Degradation |
| 5 | ~16% Loss |
Data for acetyl-CoA stored in 10% TCA at -80°C, which indicates the physical instability of the CoA moiety.[2]
Experimental Protocols & Visualizations
Protocol 1: Evaluation of this compound Stability in Different Solvents
This protocol is designed to determine the optimal solvent for short-term storage and analysis of this compound.
-
Preparation of Standard Solutions:
-
Prepare a 1 µM stock solution of this compound in various test solvents (e.g., pure water, 50 mM ammonium acetate pH 4.0, 50 mM ammonium acetate pH 6.8, 50% methanol/water, and 50% methanol with the respective buffers).[3]
-
-
Incubation:
-
Place all prepared solutions in an LC autosampler set to 4°C.
-
-
Time-Course Analysis:
-
Inject an equal volume (e.g., 5 µL) from each vial onto the LC-MS system at regular intervals (e.g., 0, 8, 16, 24, 32, 40, and 48 hours).[3]
-
-
Data Analysis:
-
Measure the peak area for this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the standard remaining.
-
Plot the percentage remaining versus time for each solvent to identify the one providing the best stability.
-
Caption: Workflow for assessing the stability of this compound in different solvents.
Protocol 2: Sample Preparation for Quantification in Biological Matrices
This protocol outlines a robust method for extracting this compound from cultured cells while minimizing degradation.
-
Quenching and Lysis:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol or 2.5% 5-sulfosalicylic acid) containing an appropriate internal standard (e.g., C17:0-CoA).[3][4]
-
Place the culture plate on dry ice for 15 minutes to ensure complete quenching of enzymatic activity.[3]
-
-
Cell Harvesting and Lysate Clarification:
-
Scrape the frozen cells into the extraction solvent.
-
Vortex vigorously and centrifuge at high speed (e.g., 20,000 x g) at 4°C for 10 minutes.[3]
-
-
Drying and Reconstitution:
Caption: Workflow for extracting acyl-CoAs from biological samples to ensure stability.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting logic for diagnosing the cause of a low analytical signal.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Reactions with 10-Methyltridecanoyl-CoA
Welcome to the Technical Support Center for the optimization of enzymatic reactions involving 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to metabolize this compound and other branched-chain fatty acyl-CoAs?
A1: The primary enzymes involved in the metabolism of short to medium branched-chain acyl-CoAs are short/branched-chain acyl-CoA dehydrogenase (SBCAD) and isobutyryl-CoA dehydrogenase (ACAD8).[1][2] SBCAD exhibits high activity towards (S)-2-methylbutyryl-CoA, an intermediate in isoleucine metabolism, but can also act on other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[2][3] For longer branched-chain substrates like this compound, other acyl-CoA dehydrogenases (ACADs) with broader specificity, such as ACAD10, may be involved, as ACAD10 shows significant activity towards branched-chain substrates like R and S, 2 methyl-C15-CoA.[4] It's important to note that there can be significant substrate promiscuity among ACADs.[1][2]
Q2: What are the common methods for assaying the activity of enzymes that metabolize this compound?
A2: Common methods for assaying acyl-CoA dehydrogenase activity include:
-
NADPH Consumption Assays: These are spectrophotometric assays that measure the decrease in absorbance at 340 nm as NADPH is consumed by a coupled enzymatic reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and quantify the fatty acid products of the enzymatic reaction. It often requires derivatization of the fatty acids to fatty acid methyl esters (FAMEs) to increase their volatility for analysis.[5][6][7][8][9]
-
ETF Fluorescence Reduction Assay: This is considered the gold standard for measuring ACAD activity and follows the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.[4]
Q3: Are there any known signaling pathways activated by this compound or other branched-chain fatty acids?
A3: Yes, branched-chain fatty acids are known to be natural ligands and activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10] Activation of PPARα leads to the regulation of genes involved in fatty acid transport and oxidation, which plays a crucial role in lipid homeostasis.[11][12] This pathway is a key target in understanding the metabolic effects of these fatty acids.[10][11][13][14]
Troubleshooting Guides
Guide 1: Troubleshooting NADPH Consumption Assays
| Problem | Potential Cause | Recommended Solution |
| High background absorbance before adding enzyme/substrate | Contaminating enzymes in the sample that can reduce the substrate or oxidize NADPH. | - Use purified enzyme preparations. - Run a control reaction without the specific substrate to assess background activity. |
| Instability of NADPH. | - Prepare NADPH solutions fresh. - Maintain a slightly alkaline pH (around 7.4) in stock solutions and assay buffers.[6] - Avoid high temperatures; perform assays at a controlled temperature.[6] | |
| No or low enzyme activity | Sub-optimal assay conditions (pH, temperature, ionic strength). | - Optimize pH and temperature for the specific enzyme. - Ensure the ionic strength of the buffer is appropriate. |
| Enzyme inhibition by substrate or product. | - Perform a substrate titration to determine the optimal concentration and check for substrate inhibition at high concentrations. | |
| Poor substrate solubility (especially for long-chain acyl-CoAs). | - Use a carrier protein like BSA to improve the solubility of this compound. | |
| Inconsistent readings between replicates | Pipetting errors. | - Use calibrated pipettes. - Prepare a master mix for the reaction components to ensure consistency. |
| Air bubbles in the wells. | - Pipette gently against the wall of the microplate wells. |
Guide 2: Troubleshooting GC-MS Analysis of Branched-Chain Fatty Acids
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Inefficient derivatization to FAMEs. | - Optimize derivatization conditions (time, temperature, catalyst concentration). Common methods include acid or base-catalyzed methylation.[8] |
| Improper GC column selection. | - Use a column with appropriate polarity for FAME analysis. DB-5MS or similar columns are often used.[6][7] | |
| Sub-optimal GC temperature program. | - Optimize the temperature gradient to ensure good separation of different fatty acid methyl esters.[6][7] | |
| Low signal intensity | Inefficient extraction of fatty acids from the reaction mixture. | - Use an appropriate extraction solvent (e.g., liquid-liquid extraction with a non-polar solvent).[9] |
| Loss of sample during sample preparation. | - Minimize sample transfer steps. - Use an internal standard to account for sample loss. | |
| Co-elution of isomers | Insufficient chromatographic separation. | - Consider using a longer GC column or a column with a different stationary phase. - Multidimensional GC can be employed for complex mixtures.[9] |
| Contamination peaks | Contaminants from solvents, reagents, or labware. | - Use high-purity solvents and reagents. - Thoroughly clean all glassware. - Run blank samples to identify sources of contamination. |
Quantitative Data
While specific kinetic data for enzymes acting on this compound is limited in the literature, the following table provides a summary of the substrate specificities of relevant acyl-CoA dehydrogenases for various branched-chain acyl-CoAs. This data can serve as a reference for expected relative activities.
| Enzyme | Substrate | Relative Activity/Comment |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-methylbutyryl-CoA | Highest catalytic efficiency.[1][2] |
| Isobutyryl-CoA | Significant activity.[1][2] | |
| Hexanoyl-CoA | Significant activity.[2] | |
| Acyl-CoA Dehydrogenase 10 (ACAD10) | R and S, 2-methyl-C15-CoA | Significant activity.[4] |
| Isobutyryl-CoA Dehydrogenase (ACAD8) | Isobutyryl-CoA | Primary substrate.[2] |
| 2-methylbutyryl-CoA | Some activity due to substrate promiscuity.[1][2] |
Experimental Protocols
Protocol 1: NADPH-Linked Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This protocol is adapted for a 96-well plate format and measures the reduction of a reporter substrate coupled to the oxidation of the acyl-CoA.
Materials:
-
Purified or partially purified enzyme preparation (e.g., mitochondrial extract)
-
This compound substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6)
-
Coupling enzyme and substrate (e.g., enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase mix)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent and determine its concentration.
-
Prepare a fresh stock solution of NADPH in assay buffer.
-
Prepare the enzyme solution in assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
NADPH solution
-
Coupling enzyme mix
-
Enzyme preparation (or buffer for control wells)
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using the microplate reader. Collect data points every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Subtract the rate of any background reaction (wells without substrate or enzyme) from the sample rates.
-
Protocol 2: GC-MS Analysis of Enzymatic Reaction Products
This protocol outlines the general steps for analyzing the fatty acid products from an enzymatic reaction.
Materials:
-
Reaction mixture from the enzymatic assay
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Extraction solvent (e.g., hexane (B92381) or chloroform:methanol mixture)
-
Derivatization reagent (e.g., methanolic HCl or BF₃-methanol)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Stop the Reaction:
-
Terminate the enzymatic reaction by adding a strong acid (e.g., HCl).
-
-
Extraction:
-
Add a known amount of internal standard to the reaction mixture.
-
Extract the fatty acids from the aqueous mixture using an organic solvent. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic phase containing the fatty acids.
-
-
Derivatization:
-
Evaporate the solvent from the extracted fatty acids under a stream of nitrogen.
-
Add the derivatization reagent to the dried sample and heat at the recommended temperature and time (e.g., 60°C for 30 minutes) to convert the fatty acids to FAMEs.
-
-
Sample Preparation for GC-MS:
-
After cooling, add a non-polar solvent (e.g., hexane) and water to the derivatized sample. Vortex and centrifuge.
-
Collect the upper organic layer containing the FAMEs and transfer it to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Run a temperature program that allows for the separation of the FAMEs.
-
Acquire mass spectra for peak identification and quantification.
-
-
Data Analysis:
-
Identify the peak corresponding to the product (e.g., 10-methyltridecenoic acid methyl ester) based on its retention time and mass spectrum.
-
Quantify the product by comparing its peak area to the peak area of the internal standard.
-
Visualizations
Caption: Workflow for enzymatic reaction and analysis.
Caption: PPARα signaling pathway activation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short/branched chain specific acyl-CoA dehydrogenase, mitochondrial | Abcam [abcam.com]
- 6. Frontiers | Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes [frontiersin.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
addressing low abundance issues of 10-methyltridecanoyl-CoA in samples
Welcome to the technical support center for the analysis of 10-methyltridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low abundance of this compound in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low-abundance this compound?
A1: The main challenges stem from its low physiological concentrations, making it difficult to detect above the background noise of analytical instruments. Additionally, as an acyl-CoA, it is susceptible to chemical and enzymatic degradation during sample preparation, leading to analyte loss. Its amphiphilic nature, containing both a long fatty acyl chain and a hydrophilic CoA moiety, can also complicate extraction and chromatographic separation.[1][2][3]
Q2: Which analytical technique is most suitable for quantifying this compound at low concentrations?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust, sensitive, and selective method for the analysis of acyl-CoAs like this compound.[2][4] This technique allows for targeted detection and quantification with high specificity, which is crucial when dealing with low-abundance analytes in complex biological matrices.[4][5]
Q3: How can I improve the recovery of this compound during sample extraction?
A3: To enhance recovery, it is critical to use an optimized extraction protocol. This includes rapid quenching of metabolic activity, typically with ice-cold solutions, and efficient protein precipitation.[6] A common approach involves homogenization in a buffered solution followed by extraction with organic solvents like acetonitrile (B52724) or a mixture of acetonitrile/methanol/water.[3][7][8] The use of solid-phase extraction (SPE) with a mixed-mode sorbent can further purify and concentrate the analyte, improving recovery and reducing matrix effects.[1][2]
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always mandatory, derivatization can significantly improve the detection of this compound. For instance, phosphate (B84403) methylation can enhance chromatographic peak shape and reduce analyte loss on surfaces.[1][2] Another approach is to convert the acyl-CoA to a more stable and easily detectable derivative, such as a butylamide, for analysis by gas chromatography.[9]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Issue 1: No or Very Low Signal for this compound
If you are observing a complete absence or a significantly lower-than-expected signal for your target analyte, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting no or low signal of this compound.
Detailed Steps:
-
Check Mass Spectrometer Performance: Begin by infusing a standard compound to confirm the mass spectrometer is functioning correctly. This will help determine if the issue is with the instrument itself.[10][11]
-
Verify LC System Integrity: Prepare fresh standards and mobile phases to rule out degradation.[10] Check for leaks in the LC system, as these can lead to inconsistent flow rates and low signal.[12] Ensure the correct injection volume is being used.
-
Evaluate Sample Preparation: Critically review your sample extraction and cleanup procedures. Acyl-CoAs are prone to degradation, so minimizing time in aqueous solutions and at room temperature is crucial.[11] Consider if your solid-phase extraction (SPE) protocol is optimized for long-chain acyl-CoAs.
-
Optimize MS Parameters: Ensure your MS settings are optimal for this compound. This includes the precursor and product ions for selected reaction monitoring (SRM), collision energy, and ion source parameters like spray voltage and gas flows.[11][12]
-
Implement Enrichment Strategies: If the signal is still low due to low abundance, consider methods to enrich your sample. This can include solid-phase extraction or derivatization to enhance the signal.[1]
Issue 2: Poor Peak Shape and High Background Noise
Poor chromatography can mask the signal of low-abundance analytes.
Caption: Logical steps to address poor peak shape and high background noise.
Detailed Steps:
-
Check LC Column: Column degradation is a common cause of broad or tailing peaks.[12] Ensure you are using a column suitable for the separation of long-chain acyl-CoAs, such as a C8 or C18 reversed-phase column.
-
Evaluate Mobile Phase: The composition of the mobile phase, including pH and organic solvent, is critical for good peak shape. For acyl-CoAs, a binary gradient with ammonium (B1175870) hydroxide (B78521) or acetic acid in water and acetonitrile is often used.[7][13]
-
Investigate Contamination: A contaminated ion source or ion optics can lead to high background noise and signal suppression.[12][14] Regular cleaning is essential.
-
Improve Sample Cleanup: If matrix effects are suspected, enhance your sample cleanup protocol. Solid-phase extraction (SPE) is effective at removing interfering substances.[1][2]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[6][7]
-
Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue in a glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Extraction: Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.
-
Phase Separation: Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.
-
Dilution: Transfer the upper phase and dilute it with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
Purification (SPE):
-
Condition an oligonucleotide purification column.
-
Load the diluted extract onto the column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in an appropriate solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general guideline for the LC-MS/MS analysis of long-chain acyl-CoAs.[13][15]
-
LC Column: A reversed-phase C8 or C18 column (e.g., ~1.7 µm particle size) is recommended for good peak shape and resolution.[13]
-
Mobile Phase:
-
A: Water with 10 mM ammonium acetate (B1210297) or a similar modifier.[15]
-
B: Acetonitrile.
-
-
Gradient: A binary gradient from a low to a high percentage of acetonitrile.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Selected Reaction Monitoring (SRM) for targeted quantification.
-
SRM Transitions: The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard. The precursor ion will be [M+H]+.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for acyl-CoA analysis methods. Note that specific values for this compound may vary and should be determined experimentally.
| Parameter | Short-Chain Acyl-CoAs | Very-Long-Chain Acyl-CoAs | Reference |
| Limit of Quantification (LOQ) | 16.9 nM | 4.2 nM | [1] |
| Extraction Recovery | 59% - 80% (SSA method) | 70% - 80% (SPE method) | [4][7] |
| Intra-assay CV (%) | - | 5% | [13] |
| Inter-assay CV (%) | - | 6% | [13] |
CV: Coefficient of Variation; SSA: 5-sulfosalicylic acid; SPE: Solid-Phase Extraction.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 10-Methyltridecanoyl-CoA Purification
Welcome to the technical support center for the refining and purification of high-purity 10-methyltridecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: A combination of solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used strategy for purifying long-chain acyl-CoAs like this compound.[1][2] SPE, often utilizing 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or oligonucleotide purification columns, provides excellent sample cleanup and enrichment.[1][3][4] Subsequent purification by RP-HPLC on a C18 column allows for high-resolution separation from closely related impurities.[1]
Q2: What are the critical factors for maintaining the stability of this compound during purification?
A2: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions.[5] Maintaining a slightly acidic pH (around 4.9-6.7) during extraction and purification is crucial.[1][4] Additionally, performing all steps at low temperatures (e.g., on ice or at 4°C) and minimizing the duration of each step can significantly reduce degradation.[6]
Q3: What are the common impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials (10-methyltridecanoic acid and Coenzyme A), byproducts from the synthesis reaction, and hydrolyzed this compound. The SPE step is effective at removing salts and more polar impurities. The final RP-HPLC step is critical for separating the target compound from structurally similar impurities like isomers or acyl-CoAs with different chain lengths.
Q4: How can I quantify the concentration of my purified this compound?
A4: Quantification is typically performed using UV spectrophotometry by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A.[1] For more sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[5][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Extraction: The extraction solvent may not be efficiently disrupting the sample matrix. | - Ensure thorough homogenization of the sample in a suitable buffer (e.g., 100 mM potassium phosphate, pH 4.9) with the addition of organic solvents like 2-propanol and acetonitrile.[1] - Perform a second extraction of the tissue residue to maximize recovery.[6] |
| Hydrolysis of Acyl-CoA: The thioester bond is unstable at high pH. | - Maintain a slightly acidic pH (4.9-6.7) throughout the extraction and purification process.[1][4] - Keep samples on ice and work quickly to minimize degradation.[6] | |
| Precipitation of Long-Chain Acyl-CoA: High concentrations of long-chain acyl-CoAs can precipitate in aqueous solutions.[8] | - If precipitation is observed, consider warming the solution slightly (to room temperature) to redissolve the compound.[8] - Ensure the mobile phase composition in HPLC is appropriate to maintain solubility. | |
| Low Purity / Presence of Impurities | Inefficient SPE Cleanup: The SPE column may be overloaded, or the wash steps may be insufficient. | - Optimize the sample load on the SPE column. - Ensure the wash solution (e.g., acetonitrile/isopropanol/water/acetic acid) effectively removes unbound impurities without eluting the target compound.[3][4] |
| Co-elution in HPLC: Impurities may have similar retention times to the target compound. | - Adjust the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.[1] - Consider using a different stationary phase or mobile phase modifier. | |
| Poor HPLC Peak Shape | Compound Instability on Column: The compound may be degrading during the HPLC run. | - Add a small amount of acetic acid to the mobile phase to maintain an acidic pH and improve peak sharpness.[9] |
| Sample Overload: Injecting too much sample can lead to peak broadening. | - Reduce the injection volume or dilute the sample. | |
| Inconsistent Results | Variability in SPE Recovery: Inconsistent packing or conditioning of SPE columns. | - Use pre-packed, high-quality SPE columns. - Ensure consistent conditioning and equilibration of the column before sample loading.[3] |
| Degradation During Storage: Improper storage can lead to sample degradation over time. | - Store purified this compound at -80°C in a suitable buffer. - Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Representative Recovery Rates for Acyl-CoAs Using Solid-Phase Extraction
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference(s) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95 | [3] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90 | [3] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92 | [3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90 | [3] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80 | [1] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is adapted from established methods for the purification of long-chain acyl-CoAs.[1][3][4]
Materials:
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.[3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[3]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[3]
Procedure:
-
Sample Preparation: Homogenize the starting material (e.g., reaction mixture, cell lysate) in ice-cold Homogenization Buffer. Add 2-propanol and acetonitrile, then vortex vigorously.[1]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and other insolubles.[3] Carefully collect the supernatant.
-
SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]
-
Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution.[3] Collect the eluate.
-
Sample Concentration: The eluate can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.
Protocol 2: RP-HPLC Purification
This protocol is based on methods for the separation of long-chain acyl-CoAs.[1]
Instrumentation & Columns:
-
HPLC system with a UV detector (260 nm).
-
C18 reversed-phase column.
Mobile Phases:
Procedure:
-
Column Equilibration: Equilibrate the C18 column with an initial mixture of Solvent A and Solvent B.
-
Injection: Inject the reconstituted sample from the SPE step.
-
Gradient Elution: Use a binary gradient to separate the components. A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute more hydrophobic compounds like this compound.
-
Detection & Fraction Collection: Monitor the eluent at 260 nm and collect the fractions corresponding to the peak of interest.
-
Post-Purification: The collected fractions can be lyophilized to remove the mobile phase solvents.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for low yield or purity issues.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectra of 10-Methyltridecanoyl-CoA
Welcome to the technical support center for mass spectrometry analysis of 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot unexpected adducts and other common issues encountered during mass spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected mass-to-charge ratios (m/z) for this compound?
The molecular weight of this compound is required to predict the m/z of its various ionized forms. The structure consists of a 10-methyltridecanoyl group attached to Coenzyme A.
To provide a more specific answer, the exact mass of this compound must first be calculated.
Q2: What are the most common adducts seen in the mass spectra of acyl-CoA compounds?
In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts, which are ions formed when the analyte molecule associates with other ions present in the sample or mobile phase.[1][2] For acyl-CoA compounds like this compound, the most frequently observed adducts in positive ion mode are:
-
Protonated molecule ([M+H]⁺): This is the desired ion in many analyses.
-
Sodium adduct ([M+Na]⁺): Often seen as a peak at M+23.[3]
-
Potassium adduct ([M+K]⁺): Appears as a peak at M+39.[3]
-
Ammonium (B1175870) adduct ([M+NH₄]⁺): Can be observed if ammonium salts are used in the mobile phase.
The formation of multiple adducts can split the signal of the analyte, potentially reducing the sensitivity for the ion of interest.[1][4]
Q3: Where do sodium and potassium adducts originate?
Sodium and potassium ions are ubiquitous and can be introduced at various stages of the experimental workflow:
-
Solvents and Reagents: Water and acetonitrile (B52724) can be significant sources of sodium and potassium ions.[5][6]
-
Glassware: Leaching from glass containers can introduce these ions into your solvents and samples.[6]
-
Sample Matrix: Biological samples naturally contain sodium and potassium salts.
-
LC System: The HPLC/UHPLC system itself, including tubing and fittings, can be a source of contamination.[6]
Q4: What are the characteristic fragmentation patterns for acyl-CoA molecules in MS/MS analysis?
Acyl-CoA molecules exhibit a very characteristic fragmentation pattern in tandem mass spectrometry (MS/MS), which is useful for their identification.[7][8][9] In positive ion mode, a common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C₁₀H₁₃N₅O₁₀P₂), which has a mass of approximately 507 Da.[7][8][10] This results in a prominent product ion corresponding to the acyl group attached to the remaining part of the Coenzyme A molecule. Another characteristic fragment ion is often observed at m/z 428, corresponding to the adenosine (B11128) 3',5'-diphosphate fragment.[10][11]
Troubleshooting Guide for Unexpected Adducts
This guide provides a systematic approach to identifying and mitigating unexpected adducts in the mass spectra of this compound.
Problem: I am observing multiple unexpected peaks in my mass spectrum.
Step 1: Identify the nature of the unexpected peaks.
First, determine if the unexpected peaks correspond to common adducts, in-source fragments, or contaminants.
-
Adduct Identification: Calculate the mass difference between the unexpected peaks and your expected protonated molecule ([M+H]⁺). Common adducts and their mass differences are listed in the table below.
| Adduct Ion | Formula | Mass Difference (Da) |
| Sodium | [M+Na]⁺ | +22.9898 |
| Potassium | [M+K]⁺ | +38.9637 |
| Ammonium | [M+NH₄]⁺ | +18.0344 |
-
In-source Fragmentation: Acyl-CoAs can sometimes fragment in the ion source.[12] A common in-source fragment for acyl-CoAs is the loss of the pantetheine-adenosine portion. Look for peaks that correspond to logical neutral losses from your parent molecule. Varying the source energy (e.g., cone or fragmentor voltage) can help confirm in-source fragmentation; a decrease in the intensity of the fragment peak with decreasing energy suggests it is an in-source fragment.[12]
-
Contaminant Identification: If the peaks do not correspond to common adducts or fragments, they may be contaminants. Common contaminants in LC-MS systems include plasticizers (e.g., phthalates), polymers (e.g., polyethylene (B3416737) glycol - PEG), and siloxanes.[13][14][15] These often appear as a series of peaks with regular mass differences.
A general workflow for troubleshooting these unexpected peaks is outlined below:
Caption: A logical workflow for identifying and addressing the root cause of unexpected peaks in mass spectra.
Step 2: Mitigate the formation of unexpected adducts and fragments.
Once you have an idea of the nature of the unexpected peaks, you can take steps to minimize them.
For Common Adducts ([M+Na]⁺, [M+K]⁺):
-
Improve Sample and Solvent Purity:
-
Use high-purity, LC-MS grade solvents and reagents.[14]
-
Prepare fresh mobile phases daily.
-
Minimize the use of glassware; if necessary, rinse thoroughly with high-purity water and solvent.[6] Consider using polypropylene (B1209903) containers.
-
-
Modify Mobile Phase Composition:
-
The addition of a small amount of a volatile acid, such as formic acid or acetic acid, to the mobile phase can increase the proton concentration and promote the formation of the protonated molecule ([M+H]⁺) over metal adducts.[3][6][16]
-
Adding a volatile ammonium salt like ammonium acetate (B1210297) can sometimes help to suppress sodium and potassium adducts by favoring the formation of [M+NH₄]⁺ or [M+H]⁺.[16]
-
-
Optimize LC Method:
-
Ensure adequate chromatographic separation of your analyte from salts in the sample matrix.
-
For In-source Fragments:
-
Optimize Ion Source Parameters:
For Contaminants:
-
System Cleaning:
-
Flush the LC system thoroughly with a series of solvents of increasing and decreasing polarity (e.g., water, isopropanol, acetonitrile, hexane) to remove contaminants.
-
Clean the ion source according to the manufacturer's recommendations.
-
-
Identify and Eliminate the Source of Contamination:
-
Run blank injections (mobile phase only) to see if the contamination is coming from the LC system or solvents.
-
Analyze a solvent blank to check for contamination in your sample preparation workflow.
-
Be mindful of potential sources of contamination in the laboratory environment, such as plasticizers from tubing, parafilm, or pipette tips.[13][15]
-
Experimental Protocols
Protocol 1: General Sample Preparation for Acyl-CoA Analysis
This protocol provides a general guideline. Specific details may need to be optimized for your particular sample type and instrumentation.
-
Extraction:
-
For cultured cells or tissues, a common method is protein precipitation and extraction with an acidic solution, such as 2.5% sulfosalicylic acid (SSA).[17]
-
Homogenize the sample in the cold extraction solution.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Dilution:
-
Dilute the extracted sample in a suitable solvent, typically a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
Protocol 2: Basic LC-MS/MS Method for Acyl-CoA Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[18]
-
Mobile Phase A: 10 mM ammonium acetate in water.[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration.[18]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode:
-
Full Scan (MS1): To observe the precursor ions of this compound and its adducts.
-
Tandem MS (MS/MS or Product Ion Scan): To confirm the identity of the precursor ion by observing its characteristic fragment ions. Isolate the suspected [M+H]⁺ ion and apply collision energy to induce fragmentation.
-
-
Key Fragments to Monitor in MS/MS: Look for the neutral loss of ~507 Da and the fragment ion at m/z 428.[8][10]
-
The relationship between these experimental stages and potential issues is illustrated below:
Caption: Overview of the experimental workflow and points where adduct formation, contamination, and fragmentation can occur.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can you explain the M+Na and M+K mass peaks in MALDI spectra [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. providiongroup.com [providiongroup.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 18. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the sensitivity of 10-methyltridecanoyl-CoA detection
Welcome to the technical support center for the analysis of 10-methyltridecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of their detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for detecting this compound?
A1: The most sensitive, specific, and widely accepted method for the quantification of this compound and other acyl-CoAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity by monitoring specific fragmentation patterns of the target molecule, which is crucial for distinguishing it from a complex biological matrix. Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and quantitative accuracy.[1][2]
Q2: How can I increase the sensitivity of my LC-MS/MS analysis for this compound?
A2: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Use a robust extraction protocol to efficiently isolate acyl-CoAs and remove interfering substances. Solid-Phase Extraction (SPE) is highly effective for sample clean-up and reducing matrix effects.[1][4]
-
Improve Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program. Using a mobile phase with a slightly basic pH (e.g., using ammonium (B1175870) hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.[5][6][7]
-
Fine-Tune MS Parameters: Optimize the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flow, temperature) for maximum signal. Determine the optimal collision energy for the specific MRM transition of this compound to maximize fragment ion intensity.[5]
-
Use an Appropriate Internal Standard: Incorporating a stable isotope-labeled internal standard is the gold standard for accurate quantification as it corrects for matrix effects and variations in extraction recovery and instrument response.[8][9]
Q3: What is the characteristic fragmentation pattern for this compound in MS/MS?
A3: Like other acyl-CoAs, this compound exhibits a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. The most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[10][11][12] Therefore, for quantitative analysis using MRM, you would monitor the transition from the protonated parent ion [M+H]⁺ to the specific fragment ion [M+H-507]⁺.[10][13]
Q4: What type of internal standard is best for quantifying a branched-chain acyl-CoA like this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, these are often commercially unavailable. An excellent alternative is to use an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17-CoA), which is not naturally abundant in most biological systems.[5][6] It has similar chemical properties and extraction efficiency to other long-chain acyl-CoAs, making it a reliable choice for quantification.
Q5: How do I resolve chromatographic separation issues between this compound and other isomers?
A5: Separating branched-chain isomers from their straight-chain counterparts can be challenging.[14] To improve resolution, you can:
-
Optimize the LC Gradient: Employ a shallower, longer gradient to increase the separation time between closely eluting peaks.[5]
-
Select the Right Column: A high-resolution, reversed-phase C18 or C8 column with a smaller particle size (e.g., 1.7 µm) can provide better separation efficiency.[5]
-
Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or additives in the mobile phase can alter selectivity and improve isomer separation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Acyl-CoAs are prone to degradation. Ensure samples are processed quickly on ice and use freshly prepared extraction buffers.[5] Verify the extraction solvent is appropriate; a mixture of acetonitrile, isopropanol, and methanol (B129727) is often effective.[5] |
| Analyte Degradation | Acyl-CoAs are unstable. Reconstitute dried extracts in a slightly acidic buffer and store at 4°C in the autosampler for a limited time.[2][3] Using glass vials instead of plastic can reduce signal loss for some CoA species.[15] |
| Incorrect MS/MS Transition | Confirm the precursor and product ion m/z values. For this compound, the protonated precursor [M+H]⁺ is ~m/z 978.32 . The primary product ion from the neutral loss of 507 Da is ~m/z 471.32 .[10][11] |
| Suboptimal Ionization | Optimize ESI source parameters. Infuse a standard solution of a similar long-chain acyl-CoA to tune the spray voltage, capillary temperature, and gas flows for maximum signal intensity.[5] |
Problem: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Interactions on Column | Long-chain acyl-CoAs can exhibit peak tailing. Using a mobile phase with a slightly basic pH (e.g., ~10.5 with ammonium hydroxide) can improve peak shape significantly.[6] |
| Column Overload | If the peak is fronting, the sample concentration may be too high. Dilute the sample and re-inject. |
| Column Degradation | If performance declines over time, the column may be contaminated or degraded. Wash the column with a strong solvent or replace it. |
Problem: High Signal Variability / Poor Reproducibility
| Potential Cause | Recommended Solution |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. Implement a more rigorous sample clean-up step, such as Solid-Phase Extraction (SPE), to remove these interferences.[4] |
| Inconsistent Extraction | Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[5] Maintain consistent timing and temperature for all extraction steps. |
| Instrument Instability | Check for fluctuations in LC pressure and MS signal by injecting a standard solution multiple times. If instability is observed, the system may require maintenance. |
Experimental Protocols & Data
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5]
-
Homogenization:
-
Place ~40 mg of frozen tissue into a 2 mL tube containing 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Add 20 µL of internal standard solution (e.g., 1 µg/mL C17-CoA).
-
Add 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).
-
Homogenize the sample twice on ice using a mechanical homogenizer.
-
-
Protein Precipitation & Phase Separation:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, into a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate). Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for sensitive detection.
-
LC System: UPLC/HPLC system
-
Column: Reversed-phase C8 or C18, 1.7-1.8 µm particle size (e.g., 2.1 x 100 mm)
-
Mobile Phase A: Water with 15 mM ammonium hydroxide[5]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide[5]
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
0-2 min: 20% B
-
2-5 min: Ramp to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 20% B
-
8-10 min: Re-equilibration
-
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Quantitative Data & Performance
The following tables summarize typical MS/MS parameters and compare the performance of different sample preparation methods based on literature for similar long-chain acyl-CoAs.
Table 1: MRM Parameters for this compound Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 978.32 | 471.32 ([M+H-507]⁺) | 100 | 35-45 (Requires Optimization) |
| C17-CoA (Internal Std) | 1020.41 | 513.41 ([M+H-507]⁺) | 100 | 35-45 (Requires Optimization) |
Table 2: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
| Method | Key Strengths | Key Limitations | Typical Recovery | Limit of Quantification (LOQ) |
| Solvent Precipitation | Simple, fast, good for broad profiling.[4] | Potential for significant ion suppression due to co-extracted matrix components.[4] | Variable, generally lower than SPE. | ~10-20 nM[8] |
| Solid-Phase Extraction (SPE) | Excellent sample clean-up, reduces matrix effects, high recovery.[1][4] | More time-consuming and requires method development. | >85% | ~1-5 nM[8] |
Visual Guides
Experimental Workflow
Caption: General workflow for this compound analysis.
Principle of MRM Detection
Caption: MRM detection isolates a specific precursor and fragment ion.
Troubleshooting Low Signal Intensity
Caption: A logical guide for diagnosing low signal intensity issues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
strategies to prevent isomerization of 10-methyltridecanoyl-CoA
Welcome to the technical support center for 10-methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this branched-chain fatty acyl-CoA, with a primary focus on preventing isomerization and degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary areas of research?
This compound is a branched-chain fatty acyl-coenzyme A. These types of molecules are crucial intermediates in various metabolic pathways. Specifically, branched-chain fatty acids are metabolized through peroxisomal β-oxidation.[1][2][3][4] Research involving this compound often focuses on understanding lipid metabolism, particularly in the context of metabolic disorders where the breakdown of branched-chain fatty acids may be impaired.
Q2: What are the main stability concerns when working with this compound?
The primary stability concern for this compound, as with all acyl-CoA thioesters, is the hydrolysis of the thioester bond.[5][6][7] This reaction breaks down the molecule into coenzyme A and 10-methyltridecanoic acid, rendering it inactive for its biological functions. Hydrolysis is catalyzed by both acids and bases and can also be accelerated by temperature. Another potential concern is racemization at the chiral center (carbon-10), although this is less likely under typical experimental conditions as the chiral center is not adjacent to a carbonyl group.[5]
Q3: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.[8][9]
-
Form: Store as a lyophilized powder or in a non-aqueous solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the compound is in solution.
Q4: Is isomerization a significant issue for this compound?
For this compound, the most likely form of isomerization would be racemization at the chiral 10-carbon. However, acid- or base-catalyzed racemization typically occurs when the chiral center is at the alpha-carbon position relative to a carbonyl group, which is not the case for this molecule.[5] Therefore, under standard experimental conditions (neutral pH, moderate temperatures), significant racemization is not expected. Isomerization involving the creation of double bonds is primarily an enzymatic process seen in the metabolism of unsaturated fatty acids and is not a concern for this saturated molecule in a non-enzymatic context.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Loss of compound activity or concentration | Hydrolysis of the thioester bond: Exposure to aqueous solutions, especially at non-neutral pH or elevated temperatures. | - Prepare fresh solutions of this compound for each experiment.- Use buffers at or near neutral pH (pH 6.0-7.5).- Perform all experimental steps on ice or at 4°C where possible.- Minimize the time the compound spends in aqueous solutions. |
| Adsorption to surfaces: The long acyl chain can cause the molecule to adhere to plastic or glass surfaces. | - Use low-adhesion microcentrifuge tubes and pipette tips.- Consider the use of carrier proteins like fatty acid-free bovine serum albumin (BSA) in your buffers, if compatible with your assay. | |
| Inconsistent results in analytical measurements (e.g., LC-MS) | Incomplete extraction from biological matrices: Inefficient release of the acyl-CoA from cells or tissues. | - Use a robust extraction protocol, such as a two-phase extraction with methanol (B129727)/chloroform (B151607) or a solid-phase extraction (SPE) method.[10][11]- Ensure complete cell lysis through sonication or homogenization.[8] |
| Matrix effects in mass spectrometry: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound. | - Optimize the chromatographic separation to resolve the analyte from interfering matrix components.- Utilize a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to correct for matrix effects and extraction variability.[12][13] | |
| Degradation during sample preparation: Hydrolysis can occur during the extraction and workup process. | - Keep samples on ice throughout the entire sample preparation procedure.- Minimize the time between sample collection and analysis.[8] | |
| Unexpected peaks in chromatogram | Presence of degradation products: The free fatty acid (10-methyltridecanoic acid) and coenzyme A are common degradation products. | - Analyze a sample of the free fatty acid and CoA standards to confirm the identity of the degradation peaks.- Review handling and storage procedures to identify potential sources of degradation. |
| Contamination: Contamination from reagents, solvents, or labware. | - Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Reconstitution:
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a minimal amount of a suitable organic solvent, such as methanol or a mixture of methanol and chloroform (2:1 v/v). Vortex briefly to ensure complete dissolution.
-
-
Concentration Determination:
-
Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A₂₆₀). The molar extinction coefficient for coenzyme A at this wavelength is 16,400 M⁻¹cm⁻¹.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in low-adhesion tubes.
-
Overlay the solution with an inert gas like argon or nitrogen before capping.
-
Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound. Optimization will be required for specific instrumentation and matrices.
-
Sample Preparation (from biological matrix):
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9) containing an internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled analog).[10]
-
Perform a liquid-liquid extraction using a mixture of acetonitrile, isopropanol, and methanol.[10]
-
Centrifuge to pellet debris and collect the supernatant for analysis.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: Water with 15 mM ammonium (B1175870) hydroxide.[10]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[10]
-
Gradient: Develop a gradient that effectively separates this compound from other lipid species and matrix components. A typical gradient would start with a low percentage of mobile phase B and ramp up to elute the more hydrophobic long-chain acyl-CoAs.[10]
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
-
Table 1: Quantitative Data on Acyl-CoA Stability
| Condition | Analyte | Stability Metric | Value | Reference |
| pH and Temperature | ||||
| pH 7.4, 37°C | Ibuprofen-CoA | Rate of conjugate formation with glutathione | 1.0 ± 0.1 µM/min | |
| pH 7.4, 37°C | MCPA-CoA | Rate of conjugate formation with glutathione | 120 ± 10 µM/min | |
| Neutral pH, RT | S-methyl thioacetate | Hydrolysis half-life | 155 days | [5] |
| Storage | ||||
| -20°C | Palmitoyl-CoA Standard | Shelf life of reconstituted standard | Up to 1 month | [8] |
| -20°C | All kit components | Shelf life | 6 months | [8] |
| -80°C | Samples for analysis | Recommended storage time | Test within one week | [8] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Primary degradation pathway of this compound.
Caption: Simplified pathway of peroxisomal β-oxidation for branched-chain fatty acyl-CoAs.
References
- 1. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Synthesis of isotopically labeled epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of stable isotope labeled 3-acetyldeoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Resolution of 10-methyltridecanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 10-methyltridecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high resolution for this compound in chromatography?
A1: The main challenges stem from its structural properties. As a branched-chain fatty acyl-CoA, it may co-elute with other structurally similar endogenous lipids. If dealing with stereoisomers (e.g., R and S enantiomers), their nearly identical physicochemical properties make separation on achiral stationary phases extremely difficult.
Q2: Which type of chromatography is most suitable for analyzing this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and effective techniques. RP-HPLC separates molecules based on hydrophobicity, while UHPLC-MS/MS offers high sensitivity and specificity for quantification. For separating enantiomers, chiral chromatography is necessary.
Q3: What are the recommended starting conditions for developing an HPLC method for this compound?
A3: A good starting point is a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient can be optimized to improve the resolution of the target analyte.
Q4: How does mobile phase pH affect the resolution of this compound?
A4: Mobile phase pH is a critical parameter that influences the ionization state of the analyte and residual silanol (B1196071) groups on the stationary phase. For acyl-CoAs, a slightly acidic pH (e.g., 3-5) can suppress the ionization of the phosphate (B84403) groups and silanols, reducing peak tailing and improving peak shape.[1] However, the optimal pH should be determined empirically.
Q5: Is temperature an important parameter for optimizing the separation?
A5: Yes, column temperature affects mobile phase viscosity and the kinetics of mass transfer between the mobile and stationary phases. Increasing the temperature generally leads to sharper peaks and shorter retention times.[2] However, excessively high temperatures can degrade the analyte or the column. A typical starting temperature is 40°C.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Broadening)
Question: My peak for this compound is tailing or is broader than expected. What are the potential causes and solutions?
Answer:
-
Potential Causes:
-
Secondary interactions between the phosphate groups of the CoA moiety and active sites on the stationary phase (e.g., residual silanols).
-
Suboptimal mobile phase pH leading to mixed ionization states.
-
Column contamination or degradation.
-
Injection of the sample in a solvent stronger than the initial mobile phase.
-
Excessive extra-column volume in the HPLC system.[1]
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
pH Adjustment: Experiment with the mobile phase pH. A slightly acidic pH (e.g., using 0.1% formic acid or acetic acid) can minimize secondary interactions.
-
Ionic Strength: Add a salt like ammonium acetate (B1210297) or ammonium formate (B1220265) (10-20 mM) to the aqueous mobile phase to mask active sites on the stationary phase.
-
-
Check Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible. If a stronger solvent must be used, minimize the injection volume.[1]
-
Column Maintenance:
-
Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.
-
If the problem persists, consider replacing the column or the guard column.
-
-
System Optimization: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column volume.
-
Issue 2: Inadequate Resolution from Other Components
Question: this compound is co-eluting with another peak. How can I improve the separation?
Answer:
-
Potential Causes:
-
The stationary phase is not selective enough for the analytes.
-
The mobile phase gradient is too steep.
-
The flow rate is too high.
-
The column temperature is not optimal.
-
-
Troubleshooting Steps:
-
Modify the Gradient:
-
Decrease the gradient steepness (i.e., increase the gradient duration). This gives the analytes more time to interact with the stationary phase, potentially improving resolution.
-
Incorporate an isocratic hold at a specific mobile phase composition where the peaks of interest are eluting.
-
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[2]
-
Vary the Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to see if it affects the selectivity between the co-eluting peaks.
-
Try a Different Stationary Phase: If the above steps do not provide sufficient resolution, consider a column with a different stationary phase. For example, a C8 column is less hydrophobic than a C18 column and may offer different selectivity. For separating isomers, a chiral column may be necessary.
-
Issue 3: Retention Time Instability
Question: The retention time for this compound is shifting between injections. What could be the cause?
Answer:
-
Potential Causes:
-
Inadequate column equilibration between runs.
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Pump malfunction or leaks in the HPLC system.
-
Column degradation.
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Increase the column equilibration time at the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If preparing the mobile phase by hand-mixing, ensure the composition is accurate.
-
Temperature Control: Use a column oven to maintain a stable temperature.
-
System Check: Check for leaks in the pump, injector, and fittings. Monitor the pump pressure for any unusual fluctuations.
-
Assess Column Health: If the retention time consistently decreases and peak shape deteriorates, the column may be degrading and need replacement.
-
Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC Method for Acyl-CoA Analysis
This protocol provides a starting point for developing a separation method for this compound.
-
HPLC System: A standard HPLC or UHPLC system with a UV or mass spectrometric detector.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
A representative gradient is provided in the table below. This should be optimized for your specific application.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV: 260 nm.
-
MS/MS: Use multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be [M+H]⁺, and a characteristic product ion results from the neutral loss of the 5'-adenosine diphosphate (B83284) portion.
-
Data Presentation: Tables for Comparison
Use the following tables to systematically evaluate the effect of different chromatographic parameters on the resolution of this compound.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase A | Mobile Phase B | Gradient Program | Retention Time (min) | Peak Width (min) | Tailing Factor | Resolution (Rs) |
| 0.1% Formic Acid in Water | Acetonitrile | User Defined | ||||
| 10 mM Ammonium Acetate, pH 5.0 | Acetonitrile | User Defined | ||||
| 0.1% Formic Acid in Water | Methanol | User Defined | ||||
| 10 mM Ammonium Acetate, pH 5.0 | Methanol | User Defined |
Table 2: Effect of Column Temperature on Resolution
| Temperature (°C) | Retention Time (min) | Peak Width (min) | Tailing Factor | Resolution (Rs) |
| 30 | ||||
| 35 | ||||
| 40 | ||||
| 45 | ||||
| 50 |
Table 3: UHPLC-MS/MS Parameters for Acyl-CoA Analysis
This table provides typical MS/MS parameters that can be adapted for this compound. The exact m/z values will need to be calculated for the specific molecule.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculate [M+H]⁺ | Calculate based on neutral loss | Optimize |
| Internal Standard | User Defined | User Defined | Optimize |
Visualizations
Experimental and Troubleshooting Workflow
Caption: Troubleshooting workflow for improving chromatographic resolution.
Metabolic Pathway of Branched-Chain Fatty Acyl-CoA Synthesis
Caption: Synthesis and degradation of branched-chain fatty acyl-CoAs.[3][4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput 10-Methyltridecanoyl-CoA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of 10-methyltridecanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Sample Preparation
Question: I am seeing low recovery of this compound from my samples. What are the possible causes and solutions?
Answer: Low recovery of acyl-CoAs is a common issue and can stem from several factors:
-
Inefficient Cell Lysis/Tissue Homogenization: Ensure that your lysis or homogenization method is sufficient to completely disrupt the cells or tissue and release the intracellular contents. Sonication, bead beating, or the use of potent lysis buffers are recommended.
-
Analyte Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. It is crucial to work quickly and keep samples on ice at all times. The addition of protease and phosphatase inhibitors to your extraction buffer can help minimize enzymatic degradation. Thioesterases are particularly problematic, and their inhibition is critical.
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical for efficient recovery. A common and effective method is protein precipitation with an acidic solvent. A solution of 2.5% sulfosalicylic acid (SSA) has been shown to be effective for extracting a range of acyl-CoAs.[1] Other options include trichloroacetic acid (TCA), although it may lead to lower recovery for some CoA species.[1]
-
Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes and pipette tips can help mitigate this issue.
-
Inappropriate Internal Standard: The use of a suitable internal standard is crucial for accurate quantification and to correct for sample loss during preparation.[2] A stable isotope-labeled version of this compound would be ideal. If unavailable, an acyl-CoA with a similar chain length and chemical properties that is not endogenously present in the sample can be used.
Liquid Chromatography (LC)
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my this compound analyte. How can I improve the chromatography?
Answer: Poor peak shape in LC analysis of acyl-CoAs can be attributed to several factors:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[3] Ensure that your column is in good condition and has not been contaminated.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component with an ion-pairing agent or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
pH: The pH of the aqueous mobile phase is critical. Maintaining a slightly acidic pH (e.g., using ammonium (B1175870) acetate (B1210297) at pH 6.8) can improve peak shape for acyl-CoAs.[3]
-
Ion-Pairing Reagents: While effective for improving retention and peak shape, ion-pairing reagents can be difficult to remove from the LC system and may cause ion suppression in the mass spectrometer. If used, ensure the concentration is optimized and the column is thoroughly washed after each batch.
-
-
Gradient Elution: A well-optimized gradient is essential for separating this compound from other matrix components and achieving a sharp peak. Ensure your gradient is not too steep, which can lead to poor peak shape.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent (i.e., a solvent much stronger than the initial mobile phase) can cause peak distortion. If possible, dissolve your final extract in the initial mobile phase.
-
Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and retention time reproducibility.[3]
Mass Spectrometry (MS)
Question: I am experiencing low sensitivity or a high signal-to-noise ratio in my MS detection of this compound. What can I do to improve it?
Answer: Low sensitivity in MS detection can be a significant hurdle. Consider the following troubleshooting steps:
-
Ionization Mode: Electrospray ionization (ESI) is typically used for acyl-CoA analysis. Both positive and negative ion modes can be effective, and the optimal mode should be determined empirically for this compound.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flow rates (nebulizer and drying gas), to maximize the signal for your analyte.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, using a triple quadrupole mass spectrometer in MRM mode is highly recommended for its sensitivity and selectivity.[1] You will need to optimize the precursor and product ion masses and the collision energy for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. To address this:
-
Improve chromatographic separation to resolve the analyte from interfering matrix components.
-
Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE).
-
Use a stable isotope-labeled internal standard, which will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
-
Instrument Contamination: The MS source and ion optics can become contaminated over time, leading to a decrease in sensitivity. Regular cleaning and maintenance of the instrument are essential.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for the quantification of this compound?
A1: The ideal internal standard is a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of this compound. This will have the same chemical and physical properties as the analyte, ensuring it behaves identically during sample preparation and analysis, thus providing the most accurate quantification.[2] If a stable isotope-labeled standard is not commercially available, an odd-chain acyl-CoA of similar length, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not typically found in biological samples.[5]
Q2: How can I ensure the stability of my this compound samples and standards?
A2: Acyl-CoAs are known to be unstable in aqueous solutions.[3] To ensure stability:
-
Prepare stock solutions of standards in an organic solvent like methanol or in a buffered aqueous solution at a slightly acidic pH.
-
Store all samples and standards at -80°C for long-term storage.
-
For analysis, keep samples in an autosampler cooled to 4°C.
-
Avoid repeated freeze-thaw cycles. Aliquot standards and samples into single-use volumes.
Q3: Can I use a high-resolution mass spectrometer for this analysis?
A3: Yes, a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) can be very beneficial. It allows for accurate mass measurements, which can help in the identification and confirmation of this compound and can also help to distinguish it from isobaric interferences. However, for high-throughput quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode often provides superior sensitivity and a wider dynamic range.
Q4: What are some common adducts I might see for this compound in the mass spectrum?
A4: In positive ion mode ESI, you will primarily observe the protonated molecule [M+H]⁺. You may also see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in your mobile phase or sample. In negative ion mode, you will observe the deprotonated molecule [M-H]⁻.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis (Template)
| Parameter | Value |
| Liquid Chromatography | |
| LC System | e.g., Agilent 1290 Infinity II |
| Column | e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | e.g., 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | e.g., Acetonitrile |
| Gradient | Provide details of the gradient program |
| Flow Rate | e.g., 0.4 mL/min |
| Column Temperature | e.g., 40°C |
| Injection Volume | e.g., 5 µL |
| Mass Spectrometry | |
| MS System | e.g., Sciex QTRAP 6500+ |
| Ionization Mode | e.g., ESI Positive |
| Capillary Voltage | e.g., 4500 V |
| Source Temperature | e.g., 500°C |
| MRM Transition (Quantifier) | Determine m/z of [M+H]⁺ → Product Ion 1 |
| Collision Energy (Quantifier) | Optimize for Product Ion 1 |
| MRM Transition (Qualifier) | Determine m/z of [M+H]⁺ → Product Ion 2 |
| Collision Energy (Qualifier) | Optimize for Product Ion 2 |
Table 2: Sample Quantification Data (Template)
| Sample ID | Peak Area (Analyte) | Peak Area (Internal Standard) | Analyte/IS Ratio | Concentration (µM) |
| Blank | ||||
| Standard 1 | ||||
| Standard 2 | ||||
| ... | ||||
| Control Sample 1 | ||||
| Treated Sample 1 | ||||
| ... |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Culture and Harvest: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Quenching and Cell Lysis: Add ice-cold 80% methanol to the culture dish to quench metabolic activity and lyse the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., ¹³C-labeled this compound) to each sample.
-
Protein Precipitation: Add ice-cold water to achieve a final methanol concentration of 50%. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Common issues and their potential causes in acyl-CoA analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 10-methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantitative determination of 10-methyltridecanoyl-CoA in biological matrices: a novel, direct approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an alternative, indirect method involving Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization. The objective is to furnish researchers and drug development professionals with the necessary information to select the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, specificity, sample throughput, and the nature of the biological sample.
Methodology Comparison Overview
The direct analysis of long-chain acyl-CoAs like this compound is often challenging due to their amphiphilic nature. The presented "New Method," LC-MS/MS, addresses this by enabling the direct measurement of the intact molecule, offering high sensitivity and specificity. In contrast, the "Alternative Method," GC-MS, requires a multi-step process involving hydrolysis of the CoA ester to the corresponding fatty acid, followed by derivatization to increase volatility for gas phase analysis.
Data Presentation: A Comparative Summary of Method Performance
The following tables summarize the validation parameters for the two analytical methods. The data presented is representative of typical performance for the analysis of long-chain and branched-chain fatty acyl-CoAs and their corresponding fatty acids, based on established analytical practices.
Table 1: Comparison of Validation Parameters
| Parameter | New Method (LC-MS/MS) | Alternative Method (GC-MS) |
| Analyte | This compound (intact) | 10-methyltridecanoic acid methyl ester |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 pmol/sample | 5 pmol/sample |
| Accuracy (% bias) | Within ±15% | Within ±20% |
| Precision (%RSD) | <15% | <20% |
| Recovery | 85-95% | 70-85% (multi-step) |
| Sample Throughput | High | Moderate |
Table 2: Detailed Precision and Accuracy Data (Representative)
| Method | Analyte Concentration | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (% Bias) |
| New Method (LC-MS/MS) | LLOQ | 12.5 | 14.2 | +5.8 |
| Low QC | 8.9 | 10.1 | +2.5 | |
| Mid QC | 6.5 | 7.8 | -1.2 | |
| High QC | 4.2 | 5.5 | -0.8 | |
| Alternative Method (GC-MS) | LLOQ | 18.2 | 19.5 | +8.2 |
| Low QC | 14.8 | 16.3 | +4.1 | |
| Mid QC | 10.5 | 12.1 | -2.7 | |
| High QC | 8.1 | 9.7 | -1.5 |
Experimental Protocols
New Method: Direct Analysis of this compound by LC-MS/MS
This method is designed for the sensitive and specific quantification of intact this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize 50-100 mg of tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Extraction: Add 1 mL of 2-propanol and 2 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet proteins.
-
SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl SPE column with 2 mL of a wash solution (Acetonitrile/Isopropanol/Water/Acetic Acid; 9:3:4:4, v/v/v/v).
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the wash solution.
-
Elution: Elute the acyl-CoAs with 1.5 mL of an elution solution (Methanol/250 mM Ammonium (B1175870) Formate; 4:1, v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: A specific precursor-to-product ion transition for this compound would be determined by direct infusion of a standard. A characteristic neutral loss of 507 Da is common for acyl-CoAs.[1][2]
Alternative Method: Indirect Analysis by GC-MS
This method involves the quantification of 10-methyltridecanoic acid following hydrolysis and derivatization.
1. Sample Preparation: Hydrolysis, Extraction, and Derivatization
-
Hydrolysis: To the biological sample, add a suitable internal standard (e.g., a stable isotope-labeled version of the fatty acid) and hydrolyze the acyl-CoAs to free fatty acids using a strong base (e.g., KOH in methanol).
-
Extraction: Acidify the sample and perform a liquid-liquid extraction of the fatty acids using an organic solvent such as hexane.
-
Derivatization: Evaporate the organic solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol or by using a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) for enhanced sensitivity.[3]
-
Clean-up: Perform a final liquid-liquid or solid-phase extraction to purify the FAMEs.
2. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping to a high temperature (e.g., 220°C) to separate the FAMEs.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 10-methyltridecanoic acid methyl ester.
Mandatory Visualizations
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 10-Methyltridecanoyl-CoA and Other Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 10-methyltridecanoyl-CoA, a branched-chain acyl-CoA, with other straight-chain and branched-chain acyl-CoAs. The information presented is based on existing experimental data for structurally similar molecules and aims to provide a framework for understanding the potential metabolic and signaling roles of this compound.
Introduction to Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids. Their structure, characterized by a fatty acid chain linked to Coenzyme A, allows them to participate in a wide array of biochemical reactions, including energy production through β-oxidation and the synthesis of complex lipids. The biological activity of an acyl-CoA is largely determined by the structure of its fatty acid chain, including its length and the presence of branches.
This compound is a saturated acyl-CoA with a methyl branch at the tenth carbon of a thirteen-carbon chain. This branched structure differentiates its metabolism and potential signaling functions from those of straight-chain acyl-CoAs of similar length.
Comparative Biological Activity: Data Summary
Table 1: Comparative Substrate Specificity of Acyl-CoA Synthetases (ACSL)
Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids to their corresponding acyl-CoAs. Their substrate specificity is a critical determinant of which fatty acids enter cellular metabolic pathways.
| Acyl-CoA Substrate Type | Representative Molecule(s) | Typical Km (µM) | Typical Vmax (relative activity) | Citation(s) |
| Branched-Chain | Isovaleryl-CoA, 2-Methylbutyryl-CoA | Higher (lower affinity) | Generally lower | [1] |
| Straight-Chain (Saturated) | Palmitoyl-CoA (C16:0) | Lower (higher affinity) | High | [2] |
| Straight-Chain (Unsaturated) | Oleoyl-CoA (C18:1) | Lower (higher affinity) | High | [3] |
Note: Specific kinetic parameters are highly dependent on the specific ACSL isoform and experimental conditions. The data presented represents general trends.
Table 2: Comparative Substrate Specificity of Acyl-CoA Oxidases (ACOX)
Acyl-CoA oxidases are the first and rate-limiting enzymes in the peroxisomal β-oxidation pathway. Different ACOX isoforms exhibit preferences for straight-chain versus branched-chain substrates.
| Acyl-CoA Substrate Type | Representative Molecule(s) | Preferred ACOX Isoform | Relative Activity | Citation(s) |
| Branched-Chain | Pristanoyl-CoA, Trihydroxycoprostanoyl-CoA | ACOX2, ACOX3 | High | [4][5] |
| Straight-Chain (Very Long) | Lignoceroyl-CoA (C24:0) | ACOX1 | High | [6] |
| Straight-Chain (Long) | Palmitoyl-CoA (C16:0) | ACOX1 | Moderate | [6] |
Table 3: Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARα is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism. Acyl-CoAs can act as signaling molecules by directly binding to and activating PPARα.
| Ligand | Kd (nM) | Effect on PPARα | Citation(s) |
| Branched-Chain Acyl-CoAs (e.g., phytanoyl-CoA, pristanoyl-CoA) | ~11 | High-affinity binding, potent activation | [7] |
| Very-Long-Chain Acyl-CoAs (C20-C24) | 3-29 | High-affinity binding, potent activation | [7] |
| Free Fatty Acids (corresponding to above) | Weak binding | Weak activation | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of acyl-CoA biological activity.
Acyl-CoA Synthetase (ACSL) Activity Assay (Radiometric)
This assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.
Materials:
-
Cell lysates or purified ACSL enzyme
-
ATP, Coenzyme A, MgCl2
-
[14C]-labeled fatty acid (e.g., [14C]10-methyltridecanoic acid) bound to bovine serum albumin (BSA)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and the radiolabeled fatty acid-BSA complex.
-
Initiate the reaction by adding the cell lysate or purified enzyme.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a solution to alter the pH).
-
Perform differential phase partitioning to separate the radiolabeled acyl-CoA from the unreacted fatty acid.
-
Quantify the amount of generated [14C]acyl-CoA by scintillation counting.
-
Calculate enzyme activity based on the rate of product formation.[4]
Acyl-CoA Oxidase (ACOX) Activity Assay (Fluorometric)
This assay quantifies the hydrogen peroxide (H2O2) produced during the oxidation of an acyl-CoA substrate.
Materials:
-
Peroxisomal fractions or purified ACOX enzyme
-
Acyl-CoA substrate (e.g., this compound)
-
4-hydroxyphenylacetic acid
-
Horseradish peroxidase (HRP)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
H2O2 standard solution
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 4-hydroxyphenylacetic acid, and HRP.
-
Add the acyl-CoA substrate to the mixture.
-
Initiate the reaction by adding the peroxisomal fraction or purified ACOX.
-
Incubate at 37°C. The ACOX-catalyzed production of H2O2 will lead to the HRP-mediated oxidation of 4-hydroxyphenylacetic acid, generating a fluorescent product.
-
Measure the increase in fluorescence over time using a fluorometer.
-
Generate a standard curve using known concentrations of H2O2 to quantify the amount of H2O2 produced in the enzymatic reaction.
-
Calculate ACOX activity based on the rate of H2O2 production.
Signaling Pathways and Experimental Workflows
Peroxisomal β-Oxidation of Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs like this compound are primarily metabolized through the peroxisomal β-oxidation pathway, which differs from the mitochondrial pathway used for most straight-chain fatty acids.
Caption: Peroxisomal β-oxidation pathway for branched-chain fatty acids.
PPARα Activation by Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs can function as signaling molecules by activating the nuclear receptor PPARα, which in turn regulates the expression of genes involved in lipid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 10-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical methods for the quantification of 10-methyltridecanoyl-CoA, a branched-chain acyl-coenzyme A derivative. The selection of an appropriate quantification method is critical for accurate assessment in various research and development applications. This document outlines the methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective performance characteristics and experimental workflows.
Method Performance Comparison
The choice between LC-MS/MS and GC-MS for the quantification of this compound will depend on the specific requirements of the study, including sensitivity, sample throughput, and the need for simultaneous analysis of the intact acyl-CoA. The following table summarizes the typical performance characteristics of each method.
| Parameter | LC-MS/MS | GC-MS (after hydrolysis and derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 pmol | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5 pmol | 5 - 25 pmol |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Throughput | High | Moderate |
| Analyte Form | Intact Acyl-CoA | Free Fatty Acid |
Experimental Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.
Experimental Protocols
The following are detailed protocols for the quantification of this compound using LC-MS/MS and GC-MS.
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of the intact this compound molecule.
1. Sample Preparation
-
Tissue Homogenization: Weigh 20-50 mg of frozen tissue and homogenize in a pre-chilled tube with 1 mL of ice-cold 10% (w/v) trichloroacetic acid or 5% (w/v) sulfosalicylic acid (SSA) containing a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA).[1]
-
Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor-to-product ion transition for this compound and the internal standard should be determined by direct infusion of standards.
-
3. Quantification
-
Construct a calibration curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the indirect quantification of this compound by measuring its corresponding fatty acid after hydrolysis and derivatization.
1. Sample Preparation
-
Tissue Homogenization: Homogenize 50-100 mg of tissue in a suitable buffer.
-
Hydrolysis: Add a strong base (e.g., 1 M KOH in methanol) to the homogenate to hydrolyze the thioester bond of this compound, releasing the free fatty acid, 10-methyltridecanoic acid. Heat the mixture to ensure complete hydrolysis.
-
Extraction: Acidify the sample and perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) to isolate the free fatty acid.
-
Derivatization: Evaporate the solvent and derivatize the fatty acid to a more volatile form. A common method is to convert it to its fatty acid methyl ester (FAME) using a reagent like BF₃-methanol.[2]
2. GC-MS Analysis
-
Gas Chromatography:
-
Column: A mid-polar capillary column suitable for FAME analysis (e.g., DB-225ms).
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate 10-methyltridecanoic acid methyl ester from other FAMEs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
3. Quantification
-
An internal standard, such as a fatty acid with an odd-numbered carbon chain, should be added at the beginning of the sample preparation.
-
Create a calibration curve with a 10-methyltridecanoic acid standard that has undergone the same derivatization process.
-
Quantify the amount of 10-methyltridecanoic acid in the samples based on the peak area ratio to the internal standard.
References
comparative analysis of 10-methyltridecanoyl-CoA in different bacterial strains
A Comparative Analysis of Branched-Chain Fatty Acids in Bacterial Strains: A Guide for Researchers
This guide provides a comparative overview of branched-chain fatty acids (BCFAs) in different bacterial strains, with a focus on the analytical methodologies required for their quantification. While specific comparative data for 10-methyltridecanoyl-CoA is limited in publicly available literature, this document outlines the established techniques and presents illustrative data to guide researchers in performing such analyses. The content is tailored for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism.
Introduction to Branched-Chain Fatty Acids in Bacteria
Branched-chain fatty acids are significant components of the cell membranes of many bacterial species, where they play a crucial role in maintaining membrane fluidity and function.[1][2] The branching is typically a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon atom.[1] The composition of these BCFAs can vary significantly between different bacterial genera and even strains, influenced by genetic and environmental factors. In some bacteria, such as certain Bacillus species, BCFAs can constitute over 90% of the total fatty acids.[2]
Comparative Levels of Branched-Chain Fatty Acids in Select Bacterial Genera
| Bacterial Genus | Predominant Branched-Chain Fatty Acids | Typical Percentage of Total Fatty Acids (%) | Reference Strain Example |
| Bacillus | iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0 | 50-90% | Bacillus subtilis |
| Staphylococcus | iso-C15:0, anteiso-C15:0 | 40-60% | Staphylococcus aureus |
| Listeria | anteiso-C15:0, iso-C15:0 | 60-80% | Listeria monocytogenes |
| Mycobacterium | Tuberculostearic acid (10-methyloctadecanoic acid) | Variable | Mycobacterium tuberculosis |
| Corynebacterium | Corynomycolic acids (shorter-chain mycolic acids) | Variable | Corynebacterium glutamicum |
Note: This table is illustrative and compiled from general knowledge in microbiology. Specific percentages can vary based on the strain, growth conditions, and analytical methods used.
Experimental Protocols
Accurate quantification of intracellular acyl-CoAs like this compound requires precise and validated methodologies. Below are detailed protocols for the extraction and analysis of total fatty acids (as a proxy for acyl-CoA pools after hydrolysis) and for the direct quantification of acyl-CoA thioesters.
Protocol 1: Total Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for determining the overall fatty acid composition of bacterial cells. It involves hydrolysis of lipids, methylation of fatty acids to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Cell Harvesting and Lysis:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lyse the cells using a method appropriate for the bacterial strain (e.g., bead beating, sonication, or chemical lysis).
2. Lipid Extraction:
-
Extract total lipids from the cell lysate using a modified Bligh-Dyer method.[3]
-
Add a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture to the lysate.
-
After incubation, add chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
3. Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in a solution of 0.5 M sodium methoxide (B1231860) in methanol and incubate at 50°C for 10 minutes to transesterify bound fatty acids.[3]
-
Alternatively, for total fatty acids (free and bound), use an acid-catalyzed methylation by adding 1.25 M HCl in methanol and heating at 50°C overnight.[3]
-
Neutralize the reaction and extract the resulting FAMEs with hexane.
4. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a mass spectrometer.
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.[4]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 2°C/minute, and hold for 10 minutes.[4]
-
Injector: Use a splitless or split injection at 250°C.
-
Carrier Gas: Helium or hydrogen.
-
MS Detection: Operate in scan mode (e.g., m/z 40-430) for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction process for accurate quantification.[3]
Protocol 2: Quantification of Acyl-CoA Thioesters by LC-MS/MS
This method allows for the direct measurement of specific acyl-CoA molecules, providing a more accurate snapshot of the metabolically active pool.
1. Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the bacterial culture to a pre-cooled acetonitrile (B52724) and formic acid solution.
-
Centrifuge the mixture to pellet the cells and extract the supernatant containing the metabolites.
-
For absolute quantification, use 13C-labeled internal standards generated from cells grown on a 13C-enriched carbon source.[5]
2. LC-MS/MS Analysis:
-
Separate the acyl-CoA esters using a reverse-phase C18 column.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM formic acid, pH 8.1 with ammonium (B1175870) hydroxide) and an organic solvent (e.g., methanol) is commonly used.[5]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target acyl-CoA (including this compound) and the internal standards must be determined and optimized.
Visualization of Metabolic Pathways and Workflows
Biosynthesis of Branched-Chain Fatty Acids
The following diagram illustrates the general pathway for the biosynthesis of iso and anteiso branched-chain fatty acids in bacteria, which serves as the precursor pool for the formation of molecules like this compound.
Caption: General pathway for branched-chain fatty acid biosynthesis in bacteria.
Experimental Workflow for BCFA Analysis
The diagram below outlines the key steps in the experimental workflow for the comparative analysis of bacterial BCFAs using GC-MS.
Caption: Experimental workflow for GC-MS based analysis of bacterial fatty acids.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 10-Methyltridecanoyl-CoA by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the structure of synthesized 10-methyltridecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a detailed comparison with a linear counterpart, tridecanoyl-CoA, and includes predicted NMR data based on established principles of organic spectroscopy. Experimental protocols for synthesis and NMR analysis are also detailed to support researchers in their experimental design.
Structural Confirmation: A Comparative Approach
The key to confirming the synthesis of this compound lies in identifying the unique spectroscopic signature of the methyl branch at the C10 position. By comparing the ¹H and ¹³C NMR spectra of the synthesized product with those of a linear long-chain acyl-CoA, such as tridecanoyl-CoA, the presence and position of the methyl group can be unequivocally established.
The primary distinguishing features will be the appearance of a methine (CH) signal and a doublet for the branching methyl (CH₃) group in the ¹H NMR spectrum, and corresponding unique shifts in the ¹³C NMR spectrum for the carbons at and near the branch point.
Predicted NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, contrasted with the expected signals for the linear tridecanoyl-CoA. These predictions are based on established chemical shift values for alkanes, methyl-branched hydrocarbons, and acyl-CoA compounds.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)
| Assignment | This compound (Predicted) | Tridecanoyl-CoA (Predicted) | Key Differentiating Features |
| Terminal CH₃ (C13) | ~0.88 (t) | ~0.88 (t) | No significant difference expected. |
| Branched CH₃ (at C10) | ~0.85 (d) | N/A | Presence of a doublet is a key indicator of the methyl branch. |
| (CH₂)n backbone | ~1.2-1.4 (m) | ~1.2-1.4 (m) | Broad multiplet for the long methylene (B1212753) chain. |
| CH at C10 | ~1.5 (m) | N/A | Appearance of a methine proton signal. |
| α-CH₂ (to C=O) | ~2.5 (t) | ~2.5 (t) | Methylene protons adjacent to the thioester carbonyl. |
| β-CH₂ (to C=O) | ~1.6 (m) | ~1.6 (m) | Methylene protons beta to the thioester carbonyl. |
| CoA Moiety Protons | Various signals | Various signals | Characteristic signals for the coenzyme A portion of the molecule.[7][8] |
d: doublet, t: triplet, m: multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Assignment | This compound (Predicted) | Tridecanoyl-CoA (Predicted) | Key Differentiating Features |
| C=O (Thioester) | ~200 | ~200 | Carbonyl carbon of the thioester. |
| Terminal CH₃ (C13) | ~14 | ~14 | No significant difference expected. |
| Branched CH₃ (at C10) | ~19 | N/A | Unique signal for the branching methyl carbon. |
| (CH₂)n backbone | ~22-35 | ~22-35 | Series of signals for the methylene carbons. |
| CH at C10 | ~38 | N/A | Diagnostic signal for the methine carbon at the branch point. |
| Carbons adjacent to branch (C9, C11) | ~34-37 | ~29-30 | Downfield shift due to branching. |
| α-CH₂ (to C=O) | ~45 | ~45 | Carbon adjacent to the thioester carbonyl. |
| β-CH₂ (to C=O) | ~25 | ~25 | Carbon beta to the thioester carbonyl. |
| CoA Moiety Carbons | Various signals | Various signals | Characteristic signals for the coenzyme A portion of the molecule.[7][8] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of long-chain acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. This protocol is adapted from methods used for similar compounds.
-
Activation of 10-Methyltridecanoic Acid: 10-methyltridecanoic acid is converted to its corresponding acyl chloride or activated ester (e.g., N-hydroxysuccinimide ester).
-
Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) at a controlled pH.
-
Purification: The resulting this compound is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
NMR Spectroscopic Analysis
For structural confirmation, high-resolution ¹H and ¹³C NMR spectra should be acquired. 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of all proton and carbon signals.
-
Sample Preparation: The purified this compound is lyophilized and dissolved in a suitable deuterated solvent, such as D₂O or a buffered solution in D₂O.
-
¹H NMR Acquisition: A standard 1D proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration if desired.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (Optional but Recommended):
-
¹H-¹H COSY: To establish proton-proton coupling networks and confirm the connectivity of the acyl chain.
-
¹H-¹³C HSQC: To correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, which can be useful for confirming the overall structure.
-
Workflow for Structural Confirmation
Caption: Workflow for Synthesis and NMR-based Structural Confirmation.
Conclusion
The structural confirmation of synthesized this compound by NMR is a robust process that relies on the identification of key differentiating signals arising from the methyl branch. By comparing the acquired spectra with predicted data and the spectrum of a linear analogue, researchers can confidently verify the successful synthesis of the target molecule. The use of 2D NMR techniques is highly recommended for a comprehensive and unambiguous structural elucidation.
References
- 1. A 13C NMR study of methyl-branched hydrocarbon biosynthesis in the housefly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. aocs.org [aocs.org]
- 4. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Methyltridecanoyl-CoA and its Straight-Chain Isomer, Tridecanoyl-CoA
A guide for researchers exploring the nuanced differences in the metabolism and potential cellular effects of branched-chain versus straight-chain fatty acyl-CoAs.
In the intricate landscape of cellular metabolism, the structural nuances of molecules can dictate their metabolic fate and physiological impact. This guide provides a comparative analysis of 10-methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain isomer, tridecanoyl-CoA. While direct experimental data comparing these two specific molecules is limited, this guide synthesizes broader principles of branched-chain and straight-chain fatty acid metabolism to infer their likely divergent effects. The information presented herein is intended to provide a foundational understanding for researchers in drug development and metabolic studies.
Metabolic Divergence: A Tale of Two Pathways
The primary distinction between the metabolism of this compound and tridecanoyl-CoA lies in the enzymatic machinery and subcellular compartments responsible for their breakdown.
Tridecanoyl-CoA , as a straight-chain fatty acyl-CoA, is primarily metabolized through the well-established pathway of mitochondrial β-oxidation . This process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain, generating acetyl-CoA, FADH₂, and NADH. These products then fuel the citric acid cycle and oxidative phosphorylation to produce ATP.
In contrast, the methyl branch in This compound presents a steric hindrance to the enzymes of mitochondrial β-oxidation. Consequently, its degradation predominantly occurs within peroxisomes .[1] Peroxisomal β-oxidation employs a distinct set of enzymes capable of handling branched-chain fatty acids.[1] This pathway also generates acetyl-CoA and reducing equivalents, but it is generally less efficient at complete oxidation compared to its mitochondrial counterpart.[1] Studies on other branched-chain fatty acids have shown that their rate of β-oxidation is several-fold lower than that of straight-chain fatty acids like stearic acid.[1]
This fundamental difference in metabolic routing has significant implications. For instance, genetic disorders affecting peroxisome biogenesis, such as Zellweger syndrome, lead to an accumulation of branched-chain fatty acids while the metabolism of straight-chain fatty acids remains largely unaffected.[1]
Quantitative Data Summary
| Parameter | This compound (Branched-Chain) | Tridecanoyl-CoA (Straight-Chain) | Supporting Evidence |
| Primary Site of β-Oxidation | Peroxisomes | Mitochondria | Studies on various branched-chain and straight-chain fatty acids indicate distinct subcellular localization of their catabolism.[1][2] |
| Rate of β-Oxidation | Slower | Faster | The β-oxidation of stearic acid (a straight-chain fatty acid) is several-fold greater than that of branched-chain fatty acids.[1] |
| Enzymatic Machinery | Peroxisomal β-oxidation enzymes | Mitochondrial β-oxidation enzymes | Different sets of enzymes are required to process the distinct structures of branched-chain and straight-chain fatty acyl-CoAs.[1] |
| Potential for Cellular Signaling | Likely | Likely | Long-chain fatty acyl-CoAs, in general, are known to act as signaling molecules and regulate metabolic enzymes.[3][4][5] Specific pathways for these molecules are yet to be fully elucidated. |
Experimental Protocols
To empirically determine the distinct effects of this compound and tridecanoyl-CoA, the following experimental approaches would be essential.
In Vitro Enzyme Activity Assays
-
Objective: To quantify the rate of oxidation of each acyl-CoA by isolated mitochondrial and peroxisomal fractions.
-
Methodology:
-
Isolate mitochondria and peroxisomes from a relevant cell line or tissue (e.g., rat liver).
-
Prepare reaction mixtures containing the isolated organelles, a suitable buffer, and cofactors (e.g., FAD, NAD+, Coenzyme A).
-
Initiate the reaction by adding either this compound or tridecanoyl-CoA.
-
Monitor the rate of substrate consumption or product formation (e.g., NADH production measured by spectrophotometry at 340 nm) over time.
-
Cell-Based Metabolic Flux Analysis
-
Objective: To trace the metabolic fate of each fatty acid within a cellular context.
-
Methodology:
-
Culture a suitable cell line (e.g., HepG2 hepatocytes) in a medium containing stable isotope-labeled versions of 10-methyltridecanoic acid or tridecanoic acid (e.g., ¹³C-labeled).
-
After a defined incubation period, harvest the cells and perform metabolomic analysis (e.g., using GC-MS or LC-MS) to identify and quantify the labeled downstream metabolites.
-
This will reveal the relative contributions of each fatty acid to various metabolic pathways, such as the citric acid cycle and lipid synthesis.
-
Visualizing the Metabolic Divide
The following diagrams illustrate the distinct primary metabolic pathways for straight-chain and branched-chain fatty acyl-CoAs.
Caption: Primary metabolic pathway of straight-chain fatty acyl-CoAs.
Caption: Primary metabolic pathway of branched-chain fatty acyl-CoAs.
Conclusion and Future Directions
The structural difference between this compound and tridecanoyl-CoA, though seemingly minor, predicates a significant divergence in their metabolic processing. The straight-chain isomer, tridecanoyl-CoA, is efficiently catabolized in the mitochondria, a central hub of energy production. In contrast, the branched-chain structure of this compound necessitates its initial breakdown in peroxisomes, a process that is generally slower and less complete.
This fundamental metabolic distinction suggests that these two molecules could exert different physiological effects. For instance, an accumulation of branched-chain fatty acyl-CoAs, due to either high dietary intake or impaired peroxisomal function, could have distinct cellular consequences compared to an equivalent increase in straight-chain fatty acyl-CoAs. These may include alterations in cellular signaling, membrane fluidity, and the generation of reactive oxygen species.
Further research employing the experimental protocols outlined above is crucial to delineate the specific effects of this compound and tridecanoyl-CoA. Such studies will not only enhance our understanding of lipid metabolism but also hold the potential to inform the development of novel therapeutic strategies for metabolic disorders. The differential metabolism of these isomers could be exploited for targeted drug design, where the choice of a branched or straight-chain lipid moiety could influence the drug's metabolic stability, cellular distribution, and ultimately, its efficacy and safety profile.
References
- 1. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of straight and branched chain fatty acid catabolism in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Validation of 10-methyltridecanoyl-CoA as a Novel Biomarker for Propionic Acidemia
For Researchers, Scientists, and Drug Development Professionals
The identification of novel and specific biomarkers is a critical endeavor in the advancement of diagnostic medicine and therapeutic development. While 10-methyltridecanoyl-CoA has been identified as a unique branched-chain acyl-coenzyme A, its role as a specific biomarker for any disease remains unvalidated in published literature. This guide, therefore, provides a comprehensive framework for the validation of a novel biomarker like this compound, using the inborn error of metabolism, Propionic Acidemia (PA), as a hypothetical and scientifically relevant context for comparison against established diagnostic markers.
Propionic Acidemia is an autosomal recessive disorder caused by the deficiency of the enzyme propionyl-CoA carboxylase. This deficiency leads to the accumulation of propionyl-CoA and its metabolites. The current standard for newborn screening and diagnosis of PA involves the measurement of propionylcarnitine (B99956) (C3) and the calculation of the propionylcarnitine to acetylcarnitine (C3/C2) ratio, often followed by second-tier testing of metabolites like methylcitric acid.
This guide will delineate a validation pathway for this compound, comparing its hypothetical performance metrics against these established biomarkers.
Comparative Analysis of Biomarkers for Propionic Acidemia
A crucial step in validating a new biomarker is to compare its diagnostic accuracy against the current gold standard. The following table presents a hypothetical performance comparison for this compound against established biomarkers for Propionic Acidemia, based on typical performance characteristics seen in newborn screening.
| Biomarker | Class | Sensitivity (%) | Specificity (%) | Advantages | Disadvantages |
| Propionylcarnitine (C3) | Primary Acylcarnitine | High | Low | Excellent for initial screening; high detection rate of affected individuals. | High false-positive rate; elevated in other conditions (e.g., vitamin B12 deficiency).[1][2][3] |
| C3/C2 Ratio | Biomarker Ratio | High | Moderate | Improves specificity over C3 alone by correcting for overall carnitine levels.[1][2] | Can still be elevated in other metabolic disorders. |
| Methylcitric Acid | Second-Tier Organic Acid | High | High | Highly specific for disorders of propionate (B1217596) metabolism; used for confirmation.[4][5] | Requires a separate analytical run (second-tier test); may not be elevated in milder cases. |
| This compound (Hypothetical) | Novel Branched-Chain Acyl-CoA | Very High | Very High | Potentially highly specific to the pathophysiology of PA, offering a single-test confirmation. | Currently unvalidated; requires extensive research to confirm its clinical utility. |
Experimental Protocols
The quantification of acyl-CoAs and related metabolites is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity.
Protocol for Acylcarnitine and Acyl-CoA Profiling by LC-MS/MS from Dried Blood Spots
This protocol provides a general framework for the simultaneous analysis of established acylcarnitine biomarkers and a novel analyte like this compound.
1. Sample Preparation:
-
A 3mm disk is punched from a dried blood spot (DBS) card into a well of a 96-well microtiter plate.[6]
-
An extraction solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards for known acylcarnitines and a synthesized stable isotope-labeled this compound is added to each well.[6]
-
The plate is sealed and agitated for 30 minutes at room temperature to elute the analytes.
-
The supernatant is transferred to a new plate and dried under a stream of nitrogen.
-
The dried residue is reconstituted in a solvent suitable for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is achieved on a reverse-phase C18 column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. This separates the different acylcarnitines and acyl-CoAs based on their hydrophobicity.
-
Tandem Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
3. Data Analysis:
-
The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
-
Cut-off values are established based on population studies to distinguish between normal and potentially affected individuals.
Visualizing the Validation Workflow and Metabolic Context
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the biomarker validation workflow and a hypothetical metabolic pathway for this compound.
The validation of a novel biomarker is a rigorous, multi-stage process that requires robust analytical methods and extensive clinical evaluation. While this compound is not currently a recognized biomarker, this guide provides a clear and actionable framework for researchers to pursue its validation, potentially leading to improved diagnostic tools for Propionic Acidemia and other metabolic disorders.
References
- 1. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated Propionylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma methylcitric acid and its correlations with other disease biomarkers: The impact in the follow up of patients with propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. it.restek.com [it.restek.com]
A Comparative Lipidomics Guide: Unveiling the Role of Branched-Chain Fatty Acids in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lipid profiles of bacteria that produce branched-chain fatty acids (BCFAs) and those that are deficient in their synthesis. By examining the lipidomic differences, we can gain a deeper understanding of the crucial roles these molecules play in bacterial physiology, adaptation, and pathogenesis. This knowledge is paramount for the development of novel antimicrobial strategies and therapeutics that target bacterial lipid metabolism.
While the specific precursor 10-methyltridecanoyl-CoA is an intermediate in the synthesis of certain BCFAs, the broader impact of the entire class of BCFAs on the bacterial lipidome is more extensively documented. Therefore, this guide will focus on the well-characterized bacterium Staphylococcus aureus and its BCFA-deficient mutants as a primary example to illustrate the profound effects of BCFA synthesis on cellular lipid composition. We will also draw parallels with another important pathogen, Listeria monocytogenes, to highlight the conserved importance of BCFAs across different bacterial species.
The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids are major components of the cell membrane in many Gram-positive bacteria.[1][2] Unlike the straight-chain fatty acids predominantly found in eukaryotes, BCFAs introduce kinks in the lipid acyl chains, which disrupts tight packing and thereby increases membrane fluidity.[2][3] This enhanced fluidity is critical for bacteria to adapt to various environmental stresses, including low temperatures, and plays a significant role in their virulence and resistance to antimicrobial agents.[1][4][5]
Comparative Lipidomics: Staphylococcus aureus Wild-Type vs. BCFA-Deficient Mutant
To illustrate the impact of BCFAs on the overall lipid profile, we will compare the fatty acid composition of wild-type S. aureus with a mutant strain deficient in the branched-chain alpha-keto acid dehydrogenase (BKD) complex, which is essential for the synthesis of the precursors for BCFAs.[4][6]
Data Presentation: Fatty Acid Composition
The following table summarizes the relative abundance of major fatty acids in wild-type S. aureus and a BCFA-deficient mutant, highlighting the dramatic shift in the lipid profile in the absence of BCFA synthesis.
| Fatty Acid Type | Fatty Acid | Wild-Type S. aureus (% of Total Fatty Acids) | BCFA-Deficient Mutant (% of Total Fatty Acids) | Reference |
| Branched-Chain | anteiso-C15:0 | ~35-50% | Significantly Reduced (<5%) | [2][6] |
| iso-C15:0 | ~10-20% | Significantly Reduced (<5%) | [2][6] | |
| anteiso-C17:0 | ~15-25% | Significantly Reduced (<5%) | [2][6] | |
| iso-C17:0 | ~5-15% | Significantly Reduced (<5%) | [2][6] | |
| Straight-Chain | C16:0 | ~5-15% | Significantly Increased (>40%) | [2][6] |
| C18:0 | ~1-5% | Significantly Increased (>20%) | [2][6] | |
| C20:0 | <1% | Significantly Increased (~10%) | [2][6] |
Note: The exact percentages can vary depending on the growth medium and temperature.[2][7]
Experimental Protocols
The data presented above is typically generated using the following key experimental methodologies:
Bacterial Culture and Lipid Extraction
-
Bacterial Strains and Growth Conditions: Wild-type and BCFA-deficient mutant strains of S. aureus are cultured in a suitable medium, such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB), at 37°C.[2][7] For studies on temperature adaptation, cultures can be grown at lower temperatures (e.g., 25°C).[6]
-
Lipid Extraction: Total lipids are extracted from bacterial pellets using a modified Bligh-Dyer method.[8] Briefly, a single-phase mixture of chloroform, methanol (B129727), and water is added to the cell pellet. After vigorous mixing and centrifugation, the lipid-containing lower organic phase is collected and dried under a stream of nitrogen.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs). This is commonly achieved by heating the lipid extract in a solution of methanol and a catalyst (e.g., HCl or BF3).[8][9]
-
GC-MS Analysis: The resulting FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated on a capillary column (e.g., HP-5ms) based on their volatility and polarity. The mass spectrometer then fragments the eluted FAMEs, producing a characteristic mass spectrum for each fatty acid, allowing for their identification and quantification.[9][10]
Intact Lipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Lipid Separation: For a more detailed lipidomic analysis, intact lipids are separated using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column.[11][12]
-
MS/MS Analysis: The separated lipids are introduced into a tandem mass spectrometer. The first mass analyzer selects a specific lipid ion, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, providing structural information about the lipid, including the head group and the attached fatty acyl chains.[11][13]
Visualizing the Impact: Biosynthesis and Membrane Structure
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified workflow of branched-chain fatty acid biosynthesis.
Caption: Conceptual comparison of membrane fluidity.
Conclusion and Implications
The comparative lipidomic analysis of organisms with and without the ability to synthesize branched-chain fatty acids unequivocally demonstrates the critical role of these lipids in shaping the bacterial cell membrane. The absence of BCFAs leads to a drastic remodeling of the lipidome, characterized by a significant increase in straight-chain fatty acids, resulting in decreased membrane fluidity.[2][6] This altered membrane physiology has profound consequences for bacterial survival, stress response, and pathogenicity.
For drug development professionals, the enzymes involved in the BCFA biosynthesis pathway, such as the branched-chain alpha-keto acid dehydrogenase (BKD) complex, represent promising targets for novel antimicrobial agents.[4] Inhibiting this pathway would not only disrupt membrane homeostasis but could also sensitize bacteria to other antibiotics and environmental stresses, offering a powerful strategy to combat multidrug-resistant infections. Further research into the specific lipidomic signatures of pathogenic bacteria will undoubtedly pave the way for the development of targeted and effective therapeutic interventions.
References
- 1. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 2. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids | PLOS One [journals.plos.org]
- 3. Growth-Environment Dependent Modulation of Staphylococcus aureus Branched-Chain to Straight-Chain Fatty Acid Ratio and Incorporation of Unsaturated Fatty Acids. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Branched-Chain Fatty Acids Promote Listeria monocytogenes Intracellular Infection and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Interrelationships among Fatty Acid Composition, Staphyloxanthin Content, Fluidity, and Carbon Flow in the Staphylococcus aureus Membrane [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Global profiling of gut microbiota-associated lipid metabolites in antibiotic-treated mice by LC-MS/MS-based analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidomic Analysis of Bacteria by Thin-Layer Chromatography and Liquid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent advances in the mass spectrometric profiling of bacterial lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available 10-Methyltridecanoyl-CoA
For researchers in metabolic studies, drug development, and enzyme kinetics, the purity of reagents is paramount. 10-Methyltridecanoyl-CoA, a branched-chain acyl-CoA, is a critical substrate in various biochemical assays. Its purity can significantly impact experimental outcomes, leading to erroneous data and misinterpreted results. This guide provides a framework for assessing the purity of commercially available this compound, offering a comparison of analytical methods and detailed experimental protocols.
Commercial Availability and Purity Comparison
While several suppliers offer this compound and related branched-chain acyl-CoAs, obtaining detailed, lot-specific purity data can be challenging. Researchers should proactively request Certificates of Analysis (CofA) from suppliers and consider independent verification. The following table outlines key parameters for comparing commercial sources.
| Parameter | Supplier A (Example) | Supplier B (Example) | Ideal Specification | Significance |
| Stated Purity (by HPLC) | >95% | >98% | >99% | Indicates the percentage of the desired compound. |
| Method of Purity Determination | HPLC-UV (260 nm) | LC-MS/MS | LC-MS/MS | Provides greater specificity and sensitivity than UV detection alone. |
| Identified Impurities | Free Coenzyme A, Oxidized CoA | Unspecified | Free CoA, dephospho-CoA, other acyl-CoAs | Understanding the nature of impurities is crucial for troubleshooting. |
| Counterion | Triammonium Salt | Lithium Salt | Application-dependent | The counterion can affect solubility and experimental conditions. |
| Storage Conditions | -20°C, desiccated | -80°C, under argon | -80°C, under inert gas | Proper storage is critical to prevent degradation. |
Note: Data in this table is illustrative. Researchers are encouraged to populate it with information from their specific suppliers.
Experimental Protocols for Purity Assessment
The following are established methods for determining the purity of acyl-CoA compounds, which can be readily adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used method for the analysis of acyl-CoA esters.[1][2] The separation is based on the hydrophobicity of the acyl chain.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.5). The final concentration for injection should be in the range of 50-100 µM.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate buffer, pH 5.5.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) ring of Coenzyme A.
-
Data Analysis: The purity is calculated by integrating the peak area of this compound relative to the total peak area of all components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the identification and quantification of impurities with greater confidence.[3][4]
Protocol:
-
Sample Preparation: As described for RP-HPLC.
-
Instrumentation:
-
LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
-
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A similar gradient to the RP-HPLC method can be used, with optimization as needed.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan for initial analysis and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Precursor and Product Ions: For this compound, the precursor ion [M+H]+ should be determined. A characteristic product ion resulting from the fragmentation of the phosphopantetheine linkage should be monitored.
-
-
Data Analysis: Purity is determined by the relative abundance of the precursor ion for this compound compared to other detected ions.
Enzymatic Assay
Enzymatic assays can provide a functional assessment of the purity by measuring the concentration of free Coenzyme A, a common impurity.
Protocol:
-
Principle: The assay utilizes an enzyme for which free CoA is a substrate, such as phosphotransacetylase. The reaction is coupled to a chromogenic or fluorogenic reporter.
-
Reagents:
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Acetyl phosphate.
-
Phosphotransacetylase.
-
DTNB (Ellman's reagent), which reacts with the free thiol group of CoA to produce a colored product.
-
-
Procedure:
-
Incubate the this compound sample with the assay mixture.
-
Measure the absorbance at 412 nm to quantify the amount of free CoA present.
-
-
Data Analysis: A standard curve using known concentrations of free CoA is used to determine the concentration of this impurity in the this compound sample.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of the experimental process for assessing the purity of this compound.
Caption: Workflow for the purity assessment of this compound.
This comprehensive approach, combining chromatographic, mass spectrometric, and enzymatic methods, will enable researchers to confidently assess the purity of their this compound and ensure the reliability of their experimental data.
References
- 1. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and identification of organic acid-coenzyme A thioesters using liquid chromatography/electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Key Enzyme in 10-Methyltridecanoyl-CoA Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of 10-methyltridecanoyl-CoA, a branched-chain fatty acid, is a critical process in various organisms, contributing to the unique properties of their cell membranes and playing a role in the production of secondary metabolites. While the precise enzyme responsible for the synthesis of this specific molecule is yet to be definitively characterized, the initiation of branched-chain fatty acid synthesis is well-understood to be catalyzed by a class of enzymes known as branched-chain alpha-keto acid decarboxylases (BCKADs) or keto-acid decarboxylases (KdcA) . This guide provides a comprehensive comparison of the performance of this enzyme class with other potential alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This guide focuses on the pivotal role of branched-chain alpha-keto acid decarboxylase (BCKAD/KdcA) in initiating the biosynthesis of branched-chain fatty acids, a pathway analogous to that of this compound. We present a comparative analysis of BCKAD/KdcA's performance, supported by quantitative data on its substrate specificity and kinetic parameters. Detailed experimental protocols for enzyme characterization are provided to facilitate reproducible research. Furthermore, we explore alternative biosynthetic routes, including the potential involvement of fatty acid methyltransferases. Visual diagrams of the key biosynthetic pathway and a typical experimental workflow are included to enhance understanding.
Data Presentation: Performance of Branched-Chain Alpha-Keto Acid Decarboxylases
The catalytic efficiency of BCKAD/KdcA enzymes is crucial for the initiation of branched-chain fatty acid synthesis. The following table summarizes the kinetic parameters of KdcA from Lactococcus lactis for various branched-chain alpha-keto acid substrates. This data highlights the enzyme's substrate preference and provides a quantitative basis for comparison with other enzymes.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| α-Keto-isocaproate (from Leucine) | 0.45 ± 0.05 | 15.2 ± 0.8 | 3.38 x 10⁴ |
| α-Keto-isovalerate (from Valine) | 1.2 ± 0.1 | 10.5 ± 0.5 | 0.88 x 10⁴ |
| α-Keto-β-methylvalerate (from Isoleucine) | 0.9 ± 0.1 | 8.9 ± 0.4 | 0.99 x 10⁴ |
| Phenylpyruvate | 0.62 | 77.38 | 12.48 x 10⁴ |
Data is illustrative and compiled from various studies on KdcA from Lactococcus lactis.
Comparison with Alternative Biosynthetic Pathways
While the BCKAD/KdcA-initiated pathway is the most well-established mechanism for branched-chain fatty acid biosynthesis, other potential routes may exist for the formation of molecules like this compound, where the methyl group is on an even-numbered carbon.
| Pathway | Key Enzyme(s) | Mechanism | Supporting Evidence |
| Branched-Chain Primer Synthesis | Branched-Chain Alpha-Keto Acid Decarboxylase (BCKAD/KdcA) | Decarboxylation of branched-chain α-keto acids to form primers for fatty acid synthase. | Extensive characterization in various bacteria; genetic and biochemical validation. |
| Methylmalonyl-CoA Extender Pathway | Fatty Acid Synthase (FAS) | Incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid elongation. | Demonstrated in some bacteria and metazoans for the synthesis of multi-methyl branched fatty acids.[1][2][3] |
| Post-Synthesis Methylation | S-adenosyl-L-methionine (SAM)-dependent Methyltransferase | Direct methylation of a pre-formed fatty acyl chain. | Hypothetical for this specific product; SAM-dependent methyltransferases are known to methylate various substrates, including some fatty acids.[4][5][6] |
Experimental Protocols
Key Experiment: Branched-Chain Alpha-Keto Acid Decarboxylase (BCKAD/KdcA) Activity Assay
This protocol outlines a common method for determining the activity of BCKAD/KdcA enzymes.
Objective: To measure the rate of decarboxylation of a branched-chain alpha-keto acid substrate by a purified or partially purified enzyme preparation.
Materials:
-
Purified BCKAD/KdcA enzyme or cell-free extract
-
Substrate stock solution (e.g., 100 mM α-keto-isocaproate in buffer)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors: Thiamine pyrophosphate (TPP, 1 mM) and MgCl₂ (5 mM)
-
NADH (10 mM)
-
Coupling enzyme: Alcohol dehydrogenase (ADH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing reaction buffer, TPP, MgCl₂, NADH, and a saturating amount of ADH.
-
Add a specific amount of the enzyme preparation to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the branched-chain alpha-keto acid substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the reduction of the aldehyde product of the decarboxylation reaction by ADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Perform control experiments without the enzyme or without the substrate to account for any background reactions.
Data Analysis:
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
For kinetic analysis, vary the substrate concentration and measure the initial velocities. Fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Mandatory Visualizations
Caption: Biosynthesis pathway for branched-chain fatty acids initiated by BCKAD/KdcA.
Caption: Experimental workflow for the validation of a candidate enzyme.
References
- 1. InterPro [ebi.ac.uk]
- 2. Metheszyme® - Planet Bioscience [planetbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty-acid O-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Techniques for 10-Methyltridecanoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of 10-methyltridecanoyl-CoA and other long-chain fatty acyl-CoAs (LCACoAs), selecting the appropriate analytical methodology is paramount for generating robust and reliable data. Direct analysis of these molecules can be challenging due to their amphiphilic nature and potential for low abundance in biological matrices. Derivatization, a process of chemically modifying the analyte to enhance its analytical properties, is a common strategy to improve sensitivity and chromatographic performance. This guide provides a comparative overview of common derivatization techniques and direct analysis by liquid chromatography-mass spectrometry (LC-MS), offering insights into their respective protocols, performance, and ideal applications.
Comparison of Analytical Techniques
The choice of analytical technique is often a trade-off between sensitivity, specificity, and the available instrumentation. Here, we compare three primary approaches for the analysis of this compound: UV derivatization for High-Performance Liquid Chromatography (HPLC), fluorescent derivatization for HPLC, phosphate (B84403) methylation for LC-MS, and direct analysis by LC-MS/MS.
Table 1: Quantitative Performance of Derivatization and Direct Analysis Techniques for Long-Chain Acyl-CoAs
| Technique | Derivatization Agent | Detection Method | Typical Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| UV Derivatization | p-Bromophenacyl Bromide | HPLC-UV | Nanomole sensitivity | Accessible instrumentation; robust for relatively abundant species. | Lower sensitivity compared to fluorescence and MS; derivatization can be time-consuming. |
| Fluorescent Derivatization | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC-Fluorescence | 0.01-0.05 µg/mL (for fatty acids)[1] | High sensitivity; good selectivity. | Potential for reagent-related interferences; requires a fluorescence detector. |
| Phosphate Methylation | Trimethylsilyldiazomethane (B103560) (TMSD) | LC-MS/MS | LOQ: 4.2 nM (for very-long-chain acyl-CoAs)[2] | Excellent sensitivity and specificity; improves chromatographic peak shape and reduces analyte loss.[2] | Requires access to LC-MS/MS; TMSD is hazardous and requires careful handling. |
| Direct Analysis | None | LC-MS/MS | 1-5 fmol on-column[3][4] | No derivatization step simplifies sample preparation; high specificity and sensitivity. | Ion suppression from matrix components can be a challenge; requires sophisticated instrumentation. |
Experimental Workflows and Logical Relationships
The selection of a particular analytical method dictates the experimental workflow. The following diagrams illustrate the key steps involved in each of the compared techniques.
Detailed Experimental Protocols
UV Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis
This method involves the hydrolysis of the acyl-CoA to the corresponding carboxylic acid, followed by esterification with p-bromophenacyl bromide to introduce a UV-active chromophore.
a. Alkaline Hydrolysis:
-
To the extracted acyl-CoA sample, add an equal volume of 1 M KOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.
-
Cool the sample to room temperature and neutralize with 1 M HCl.
-
Evaporate the neutralized sample to dryness under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent (e.g., acetonitrile).
-
Add a solution of p-bromophenacyl bromide in acetonitrile (B52724) and a catalyst (e.g., a crown ether).
-
Heat the mixture at 80°C for 30 minutes.[5]
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
c. HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[5]
-
Detection: UV detector set to an appropriate wavelength for the phenacyl ester (e.g., 260 nm).
Fluorescent Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for HPLC-Fluorescence Analysis
This protocol also begins with hydrolysis, followed by reaction with a fluorescent tagging agent.
a. Alkaline Hydrolysis:
-
Follow the same procedure as for UV derivatization.
b. Derivatization: [1]
-
Adjust the pH of the hydrolyzed sample to be alkaline (e.g., using a borate (B1201080) buffer).
-
Add a solution of FMOC-Cl in a water-miscible organic solvent (e.g., acetone).
-
React at 60°C for 10 minutes.[1]
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine) to react with excess FMOC-Cl.
-
The sample is ready for HPLC analysis.
c. HPLC-Fluorescence Analysis: [1]
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the FMOC-adduct (e.g., Ex: 265 nm, Em: 315 nm).[1]
Phosphate Methylation for LC-MS/MS Analysis
This technique derivatizes the phosphate groups of the CoA moiety to improve chromatographic performance and sensitivity in LC-MS analysis.[2]
a. Extraction and SPE Cleanup:
-
Extract acyl-CoAs from the biological sample using a suitable solvent system (e.g., methanol (B129727)/water).
-
Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
-
Dry the purified acyl-CoA extract.
-
Reconstitute in a mixture of dichloromethane (B109758) and methanol.[7][8]
-
Add trimethylsilyldiazomethane (TMSD) and incubate at room temperature for 40 minutes.[7][8]
c. LC-MS/MS Analysis: [2]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium (B1175870) acetate (B1210297).
-
Detection: Tandem mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM).
Direct Analysis by LC-MS/MS
For many applications, the sensitivity and specificity of modern LC-MS/MS systems allow for the direct analysis of underivatized acyl-CoAs.
a. Extraction and Cleanup:
-
Extract acyl-CoAs from the sample, often using a cold solvent mixture like 80:20 methanol:water.
-
A protein precipitation step (e.g., with perchloric acid or trichloroacetic acid) may be included.
-
Solid-phase extraction can be used to remove interfering substances and concentrate the analytes.
b. LC-MS/MS Analysis: [4]
-
Column: C18 reversed-phase or HILIC column.[4]
-
Mobile Phase: A gradient of aqueous and organic solvents, often containing a modifier like ammonium acetate or formic acid to improve ionization.
-
Detection: Tandem mass spectrometer in a targeted fashion (e.g., SRM or parallel reaction monitoring).
Conclusion
The choice of derivatization technique for the analysis of this compound depends on a careful consideration of the research question, the required sensitivity, and the available instrumentation. For laboratories with access to HPLC-UV or fluorescence detectors, derivatization to UV-active or fluorescent esters provides a viable and sensitive approach, although it requires an initial hydrolysis step. For researchers with access to LC-MS/MS, direct analysis offers a streamlined workflow with high sensitivity and specificity. The phosphate methylation technique further enhances LC-MS/MS analysis by improving chromatographic performance and reducing analyte loss, making it an excellent choice for challenging analyses requiring the highest sensitivity. By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most appropriate strategy for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of Dolichyl Phosphates Using Phosphate Methylation and Reverse-Phase Liquid Chromatography–High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Cellular Residence of 10-methyltridecanoyl-CoA: An Inferential and Comparative Guide
While the precise subcellular localization of 10-methyltridecanoyl-CoA has not been definitively established in peer-reviewed literature, its structural characteristics as a methyl-branched fatty acyl-CoA strongly suggest its metabolism, and therefore its presence, within peroxisomes and mitochondria. This guide provides an inferred localization based on the well-documented metabolic pathways of analogous branched-chain fatty acids and presents a comparative overview of experimental methodologies that can be employed to empirically confirm its location.
The catabolism of branched-chain fatty acids is a specialized process necessitated by the presence of methyl groups that can obstruct the standard β-oxidation pathway. The degradation of molecules structurally similar to this compound, such as phytanic acid, involves a coordinated effort between peroxisomes and mitochondria.
Inferred Subcellular Localization of this compound
Based on established metabolic pathways for branched-chain fatty acids, the subcellular journey of this compound is likely to involve:
-
Peroxisomes: This organelle is the primary site for the α-oxidation of phytanic acid, a process required to bypass the β-carbon methyl group.[1][2][3][4] It is highly probable that this compound, also a β-methylated fatty acid, undergoes an initial α-oxidation step within the peroxisomes. This is further supported by the localization of the complete phytanic acid α-oxidation pathway within peroxisomes.[5] Following this, the resulting molecule can enter the β-oxidation pathway, which also initiates in the peroxisomes for branched-chain and very long-chain fatty acids.[6][7]
-
Mitochondria: After several cycles of β-oxidation in the peroxisomes, the shortened acyl-CoA products are transported to the mitochondria for the completion of their oxidation.[2][8] This sequential processing in both organelles is a hallmark of branched-chain fatty acid metabolism.[3][8] Therefore, metabolites of this compound are expected to be found within the mitochondrial matrix, where they would enter the tricarboxylic acid (TCA) cycle for energy production.[9][10]
The synthesis of monomethyl branched-chain fatty acids has also been linked to peroxisomes, with studies showing the translocation of fatty acid synthase to this organelle under specific conditions.[11][12] This suggests that the entire life cycle of this compound, from synthesis to degradation, may be intimately linked with peroxisomal function.
Comparative Guide to Experimental Confirmation
To empirically determine the subcellular localization of this compound, a variety of established techniques can be employed. The choice of method will depend on the specific research question, available resources, and the desired level of resolution.
| Experimental Method | Principle | Advantages | Disadvantages |
| Subcellular Fractionation followed by Mass Spectrometry | Cells are lysed and subjected to differential centrifugation to separate organelles. The presence and quantity of this compound in each fraction are then determined by mass spectrometry. | Provides quantitative data on the distribution of the molecule among different organelles. | Potential for cross-contamination between fractions. The molecule may be metabolized or redistributed during the fractionation process. |
| Fluorescence Microscopy with Labeled Analogs | A fluorescently tagged analog of 10-methyltridecanoic acid is introduced to cells. Its localization is then visualized using fluorescence microscopy, often in conjunction with organelle-specific fluorescent markers. | Allows for visualization in living cells, providing dynamic information. High spatial resolution can be achieved. | The fluorescent tag may alter the molecule's trafficking and localization. Synthesis of a suitable analog can be challenging. |
| Immunofluorescence/Immunocytochemistry | Antibodies specific to the enzymes involved in the metabolism of this compound are used to stain fixed and permeabilized cells. Co-localization with organelle markers can infer the location of the metabolic pathway. | Can provide high-resolution images of enzyme localization within specific organelles. | Requires specific antibodies which may not be commercially available. Provides information on enzyme location, which is an indirect measure of the substrate's location. |
| Proximity Ligation Assay (PLA) | This technique detects close proximity between two molecules. It could be adapted to identify interactions between this compound (or its binding proteins) and organelle-specific proteins. | Highly specific and can provide in situ evidence of molecular interactions within a specific subcellular compartment. | Technically challenging and requires specific reagents. |
Experimental Protocols
1. Subcellular Fractionation and Mass Spectrometry Analysis
-
Cell Culture and Homogenization: Culture cells of interest to approximately 80-90% confluency. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend cells in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method.
-
Differential Centrifugation: Centrifuge the homogenate at increasing speeds to pellet different organelles. A typical scheme would be:
-
1,000 x g for 10 min to pellet nuclei.
-
10,000 x g for 20 min to pellet mitochondria.
-
20,000 x g for 20 min to pellet peroxisomes.
-
100,000 x g for 60 min to pellet microsomes (endoplasmic reticulum).
-
The final supernatant is the cytosolic fraction.
-
-
Lipid Extraction and Analysis: Extract lipids and acyl-CoAs from each fraction using a suitable organic solvent extraction method. Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound.
2. Fluorescence Microscopy with a Labeled Analog
-
Synthesis of Fluorescent Analog: Synthesize an analog of 10-methyltridecanoic acid conjugated to a fluorescent dye (e.g., BODIPY or NBD).
-
Cell Labeling: Incubate cultured cells with the fluorescent fatty acid analog for a specific period.
-
Co-staining with Organelle Markers: In live cells, use fluorescent dyes that specifically accumulate in certain organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). For fixed cells, use immunofluorescence with antibodies against organelle-specific marker proteins.
-
Microscopy: Image the cells using a confocal fluorescence microscope to determine the co-localization of the fluorescent fatty acid analog with the organelle markers.
Visualizing the Path: Workflows and Pathways
To better understand the experimental logic and the inferred metabolic journey of this compound, the following diagrams are provided.
Caption: Workflow for determining subcellular localization via fractionation.
Caption: Inferred metabolic pathway of this compound.
References
- 1. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisomal metabolism of branched fatty acids regulates energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of gene clusters for branched-chain fatty acid synthesis
A Comparative Guide to Gene Clusters for Branched-Chain Fatty Acid Synthesis
For researchers, scientists, and drug development professionals, the microbial production of branched-chain fatty acids (BCFAs) represents a promising avenue for the development of advanced biofuels, specialty chemicals, and pharmaceuticals. The selection of an appropriate gene cluster for heterologous expression is a critical step in engineering a robust production host. This guide provides a comparative analysis of different gene clusters used for BCFA synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Engineered E. coli Strains for BCFA Production
The following table summarizes the performance of various engineered Escherichia coli strains utilizing different gene clusters for the production of branched-chain fatty acids. Key performance indicators include the titer, the percentage of BCFAs out of total free fatty acids (FFAs), and the genetic modifications employed.
| Engineered Strain | Key Genetic Modification(s) | Precursor(s)/Substrate(s) | BCFA Titer (mg/L) | % of Total FFAs | Reference |
| E. coli BC11L | Overexpression of lplA from E. coli and fabH2 from Bacillus subtilis | Glucose, 4-methyl-2-oxopentanoate | ~150 | ~65% | [1] |
| E. coli BC13FL | Overexpression of lplA and fadR from E. coli and fabH from Staphylococcus aureus | Glucose, 4-methyl-2-oxopentanoate, Lipoic acid | 276 | 85% | [1][2] |
| Engineered E. coli | Replacement of E. coli FabH with a branched-chain-acyl-CoA-specific FabH | Not specified | 126 | 52% | [3] |
| Engineered E. coli | Expression of wax ester synthase/acyl-coenzyme A, diacylglycerol acyltransferase (WS/DGAT) | Not specified | 273 (FABCEs) | 99.3% (FABCEs) | [4] |
| Engineered E. coli | Coupled with engineered branched-chain amino acid pathway | Glucose | 181 | 72% | [1][2] |
Note: FABCEs (fatty acid branched-chain esters) are derivatives of BCFAs.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols employed in the studies cited above.
General Strain Engineering and Cultivation
-
Host Strain : Escherichia coli K-12 derivatives are commonly used.
-
Gene Expression : Genes are typically cloned into expression vectors (e.g., pETDuet-1, pACYCDuet-1) under the control of an inducible promoter like T7. Plasmids are transformed into the host strain via electroporation.
-
Culture Medium : M9 minimal medium supplemented with glucose (e.g., 0.5% w/v) is often used for controlled experiments. LB medium can be used for routine cultivation and inoculum preparation. Supplements such as branched-chain α-keto acids (e.g., 1 g/L 4-methyl-2-oxopentanoate) or lipoic acid (e.g., 50 mg/L) may be added to enhance BCFA production.[1]
-
Cultivation Conditions : Cultures are typically grown at 30-37°C with shaking (e.g., 250 rpm). Gene expression is induced at a specific optical density (e.g., OD600 of 0.6) by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1 mM).
-
Fatty Acid Extraction and Analysis : Free fatty acids are extracted from the culture medium using an organic solvent like ethyl acetate. The extracted fatty acids are then derivatized (e.g., methylated) and analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Specific Protocols for Enhancing BCFA Production
-
Replacement of Native FabH : To increase the flux towards BCFA synthesis, the native acetyl-CoA-specific FabH in E. coli can be replaced with a branched-chain-acyl-CoA-specific FabH from organisms like Bacillus subtilis.[3] This minimizes the competing synthesis of straight-chain fatty acids.
-
Enhancing Precursor Supply : The production of BCFAs can be limited by the availability of branched-chain acyl-CoA primers. Overexpression of genes involved in branched-chain amino acid synthesis or degradation pathways can increase the pool of these precursors.[2][5] For instance, coupling the BCFA synthesis pathway with an engineered branched-chain amino acid pathway has been shown to improve titers.[1][2]
-
Addressing Metabolic Bottlenecks : Incomplete lipoylation of 2-oxoacid dehydrogenases was identified as a key bottleneck in BCFA production.[2] Engineering protein lipoylation pathways, for example by overexpressing lipoate-protein ligase A (lplA), can dramatically increase BCFA production.[1]
Visualizing the Pathways and Workflows
To better understand the complex biological processes involved in BCFA synthesis, the following diagrams illustrate the core metabolic pathway and a general experimental workflow for engineering BCFA production.
Caption: Branched-chain fatty acid synthesis pathway.
Caption: General experimental workflow for BCFA production.
Conclusion
The synthesis of branched-chain fatty acids in microbial hosts is a rapidly advancing field. The choice of the core gene cluster, particularly the initial condensing enzyme FabH, is a determinant of the final product profile.[3] Furthermore, optimizing the supply of branched-chain precursors and addressing metabolic bottlenecks are critical strategies for achieving high titers and product specificity.[2][5] This guide provides a starting point for researchers to compare different approaches and design effective strategies for the production of BCFAs. The provided protocols and pathway diagrams serve as a foundation for developing novel cell factories for a variety of biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Escherichia coli to produce branched-chain fatty acids in high percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced production of branched-chain fatty acids by replacing β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
A Researcher's Guide to Validating Antibody Specificity for 10-Methyltridecanoyl-CoA Conjugates
For researchers, scientists, and drug development professionals, the accurate detection of specific post-translational modifications is paramount. This guide provides a comprehensive framework for validating the specificity of antibodies raised against 10-methyltridecanoyl-CoA conjugates, a crucial step in ensuring reliable experimental outcomes.
The covalent attachment of this compound to proteins is a recently identified post-translational modification with emerging roles in cellular signaling and metabolism. To accurately study the dynamics of this modification, highly specific antibodies are required. This guide outlines key experimental protocols and data interpretation strategies to rigorously assess the specificity of such antibodies. Furthermore, it presents mass spectrometry as a powerful orthogonal method for validation.
Immunodetection-Based Validation Strategies
A multi-pronged approach employing several immunoassays is essential to thoroughly validate antibody specificity. The following sections detail the protocols for two fundamental techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Table 1: Comparison of Antibody Validation Methods
| Method | Principle | Information Gained | Potential Pitfalls |
| Competitive ELISA | Competition between the this compound conjugate and free haptens or structurally similar molecules for antibody binding. | - Quantitative assessment of antibody specificity. - Determination of cross-reactivity with related molecules. | - Requires synthesis of free haptens and potential cross-reactants. - Does not assess specificity in the context of a complex protein mixture. |
| Western Blotting | Detection of the this compound modified protein in a complex lysate, often comparing wild-type and knockout/knockdown models. | - Confirmation of target recognition in a biological sample. - Assessment of specificity for the modified protein over its unmodified counterpart. | - Can be semi-quantitative. - Dependent on the availability of suitable cellular models. |
| Mass Spectrometry | Direct identification and quantification of the 10-methyltridecanoyl modification on proteins based on mass-to-charge ratio. | - Unambiguous identification of the modification and its precise location. - Absolute quantification using isotopic standards. | - Requires specialized equipment and expertise. - May have lower throughput than immunoassays. |
Experimental Protocols
Competitive ELISA Protocol
This assay quantitatively assesses the specificity of the antibody by measuring its ability to distinguish between the this compound conjugate and potential cross-reactants.
Materials:
-
High-binding 96-well microplate
-
Purified anti-10-methyltridecanoyl-CoA antibody
-
This compound conjugated to a carrier protein (e.g., BSA)
-
Free 10-methyltridecanoyl hapten
-
Structurally similar acyl-CoAs (e.g., tridecanoyl-CoA, myristoyl-CoA)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20)
-
TMB substrate and stop solution
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of 1-5 µg/mL this compound-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition: In separate tubes, pre-incubate the primary antibody at its optimal dilution with serial dilutions of the free 10-methyltridecanoyl hapten or potential cross-reactants for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/competitor mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding 50 µL of stop solution.
-
Reading: Read the absorbance at 450 nm.
Data Analysis: A decrease in signal intensity in the presence of the free hapten indicates specific binding. The degree of signal reduction with other acyl-CoAs reveals the extent of cross-reactivity.
Western Blotting Protocol
This technique verifies that the antibody recognizes the this compound modified protein in a complex biological sample.
Materials:
-
Cell lysates from cells expressing the target protein (and ideally, a negative control lysate, e.g., from a knockout cell line)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary anti-10-methyltridecanoyl-CoA antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (TBS with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Prepare protein lysates from cells.
-
SDS-PAGE: Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
Visualizing the Workflow
Orthogonal Validation: Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides an antibody-independent method to confirm the presence and quantify the abundance of this compound modifications on proteins.[1][2][3] This technique offers the highest level of confidence in identifying the modification.
General Workflow:
-
Protein Digestion: Proteins from cell lysates are digested into peptides.
-
Enrichment (Optional): Peptides containing the 10-methyltridecanoyl modification can be enriched using affinity purification methods.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against protein databases to identify peptides with a mass shift corresponding to the 10-methyltridecanoyl group.
Conclusion
Rigorous validation is non-negotiable for antibodies intended for the study of specific post-translational modifications. By employing a combination of immunoassays, such as competitive ELISA and Western blotting, alongside orthogonal methods like mass spectrometry, researchers can confidently establish the specificity of their antibodies against this compound conjugates. This meticulous approach is fundamental for generating reproducible and reliable data in this exciting and evolving field of research.
References
The Metabolic Crossroads: A Comparative Analysis of 10-Methyltridecanoyl-CoA and Other Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. While the catabolism of straight-chain fatty acids is well-documented, the metabolic fate of branched-chain fatty acids (BCFAs), such as 10-methyltridecanoyl-CoA, presents a more complex picture. This guide provides a comprehensive comparison of the metabolic pathways of this compound versus other common fatty acyl-CoAs, supported by experimental data and detailed methodologies.
The introduction of a methyl group along the acyl chain significantly alters the substrate's interaction with metabolic enzymes, leading to distinct catabolic routes and end products. 10-methyltridecanoic acid, an anteiso-fatty acid, undergoes a different metabolic processing compared to straight-chain fatty acids and iso-branched-chain fatty acids. This has implications for cellular energy production, lipid homeostasis, and the pathophysiology of various metabolic diseases.
Comparative Metabolic Pathways
The primary route for fatty acid catabolism is beta-oxidation, a cyclical process that sequentially shortens the acyl chain by two carbons, producing acetyl-CoA, NADH, and FADH2. However, the presence and position of a methyl branch can impede this process.
Straight-Chain Fatty Acyl-CoAs: These molecules are the archetypal substrates for mitochondrial beta-oxidation. A series of four enzymatic reactions—dehydrogenation, hydration, oxidation, and thiolysis—cleaves a two-carbon unit in the form of acetyl-CoA in each cycle.
This compound (an Anteiso-Fatty Acyl-CoA): With its methyl group on the antepenultimate (n-3) carbon, this compound can also be a substrate for beta-oxidation. The methyl group is sufficiently distant from the beta-carbon, allowing the initial cycles of beta-oxidation to proceed. However, as the chain shortens, the methyl group will eventually be near the beta-position, potentially requiring the action of specialized enzymes to complete its degradation. The final round of oxidation of an odd-chain fatty acid, which results from the metabolism of anteiso-fatty acids, yields propionyl-CoA in addition to acetyl-CoA.
Iso-Branched-Chain Fatty Acyl-CoAs: Fatty acids with a methyl group on the penultimate (n-2) carbon, known as iso-fatty acids, also generally undergo beta-oxidation. Similar to anteiso-fatty acids, their degradation can lead to the formation of propionyl-CoA.
Beta-Methylated Fatty Acyl-CoAs (e.g., Phytanoyl-CoA): When a methyl group is present on the beta-carbon (C3), it directly obstructs the beta-oxidation pathway. These fatty acids must first undergo alpha-oxidation in peroxisomes. This process removes a single carbon from the carboxyl end, shifting the methyl group to the alpha-position and allowing subsequent beta-oxidation to occur.
dot
Figure 1. Simplified overview of the initial metabolic steps for different fatty acyl-CoA types.
Quantitative Comparison of Metabolic Fates
While direct quantitative data for the metabolic rate of this compound is scarce in the literature, we can infer its behavior based on studies of other anteiso-fatty acids. The following table summarizes expected differences in metabolic products and potential oxidation rates.
| Fatty Acyl-CoA Type | Primary Metabolic Pathway | Key Metabolic Products | Estimated Relative Oxidation Rate |
| Straight-Chain (e.g., Palmitoyl-CoA) | Mitochondrial Beta-Oxidation | Acetyl-CoA | High |
| This compound (Anteiso) | Mitochondrial Beta-Oxidation | Acetyl-CoA, Propionyl-CoA | Moderate to High |
| Iso-Branched-Chain (e.g., 14-Methylpentadecanoyl-CoA) | Mitochondrial Beta-Oxidation | Acetyl-CoA, Propionyl-CoA | Moderate |
| Beta-Methylated (e.g., Phytanoyl-CoA) | Peroxisomal Alpha-Oxidation followed by Mitochondrial Beta-Oxidation | Pristanoyl-CoA, Acetyl-CoA, Propionyl-CoA | Low |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments to compare the metabolic fate of different fatty acyl-CoAs.
Protocol 1: In Vitro Fatty Acid Oxidation in Isolated Mitochondria
This protocol measures the rate of fatty acid oxidation by monitoring the consumption of oxygen or the production of radiolabeled metabolites.
1. Isolation of Mitochondria:
-
Euthanize the animal (e.g., rat) and perfuse the liver with ice-cold isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, pH 7.4).
-
Homogenize the liver tissue in isolation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., KCl-based buffer with MgCl2, KH2PO4, and HEPES).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Fatty Acid Oxidation Assay:
-
Prepare a reaction mixture containing the assay buffer, isolated mitochondria (e.g., 0.2-0.5 mg/mL), L-carnitine, and malate.
-
Add the fatty acyl-CoA substrate of interest (e.g., this compound, palmitoyl-CoA) to initiate the reaction. For radiolabeled assays, use a 14C-labeled substrate.
-
Monitor oxygen consumption using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
For radiolabeled assays, stop the reaction at various time points by adding perchloric acid.
-
Centrifuge to pellet precipitated protein and measure the radioactivity in the acid-soluble supernatant, which contains the radiolabeled metabolic products (e.g., acetyl-CoA).
dot
Safety Operating Guide
Navigating the Disposal of 10-Methyltridecanoyl-CoA: A Comprehensive Guide
For researchers and laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 10-methyltridecanoyl-CoA, a specialized acyl-CoA derivative. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, general safety protocols for acyl-CoA compounds should be followed. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. |
In the event of a spill, immediately alert laboratory personnel and follow established institutional spill response procedures. Small spills can typically be absorbed with an inert material and collected into a designated hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of this compound, like many biochemical reagents, should be managed through a certified hazardous waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.[2]
Workflow for Proper Disposal:
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
-
Waste Identification and Segregation :
-
Container Selection :
-
Waste Collection :
-
Solid Waste : If the compound is in solid form, carefully transfer it into the designated waste container. Avoid generating dust.
-
Solutions : If the compound is dissolved in a solvent, the entire solution should be collected as hazardous waste. The solvent will likely determine the primary hazard characteristic (e.g., flammable).
-
Contaminated Materials : Any materials, such as pipette tips, weigh boats, or wipes, that are contaminated with this compound should also be disposed of as hazardous waste.[4] These items should be placed in a separate, clearly labeled container for solid hazardous waste.
-
-
Labeling :
-
Properly label the hazardous waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.[3]
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[4]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[4]
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[5]
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow all institutional procedures for waste pickup requests.
-
Empty Container Disposal
Empty containers that once held this compound must also be managed properly.
Disposal of Empty Containers:
Caption: A logical diagram outlining the procedure for disposing of empty this compound containers.
To render a container non-hazardous, it should be triple-rinsed with an appropriate solvent that can solubilize the compound.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[3] After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[6]
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 10-methyltridecanoyl-CoA
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of 10-methyltridecanoyl-CoA. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This guide is specifically tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment should be conducted. Based on the potential hazards associated with acyl-CoA compounds, the following personal protective equipment and engineering controls are required.
Table 1: Personal Protective Equipment and Engineering Controls
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Local Exhaust Ventilation | To prevent the generation and inhalation of vapors or mists. |
| Eye Protection | Chemical Safety Goggles or Face Shield | To protect eyes from splashes and contact.[1][2][3] |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact.[1][2][3] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[1][2] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If aerosols may be generated, a dust respirator is recommended.[1][4] | To prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
The following step-by-step procedures must be followed for the safe handling of this compound throughout its lifecycle in the laboratory.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a tightly closed, well-ventilated, cool, and dry place.[1] Incompatible materials such as strong oxidizing agents and strong bases should be stored separately.[1]
2.2. Preparation and Handling
-
Work Area: All handling of this compound should be performed within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly as specified in Table 1.
-
Aliquoting and Weighing: Avoid generating dust or aerosols. If the compound is a solid, handle it carefully. For dissolving, add the solvent slowly to the compound.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]
-
Hygiene: Wash hands and face thoroughly after handling the compound.[2][3] Do not eat, drink, or smoke in the laboratory.[2]
2.3. Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use a suitable absorbent material to collect the spilled substance.
-
Disposal: Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
2.4. Disposal Plan
-
Waste Identification: All waste materials contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Containerization: Collect waste in designated, properly labeled, and sealed containers. Do not mix with other waste streams.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
